Product packaging for 3-bromo-N-methyl-2-nitroaniline(Cat. No.:CAS No. 1150617-53-0)

3-bromo-N-methyl-2-nitroaniline

Cat. No.: B1486451
CAS No.: 1150617-53-0
M. Wt: 231.05 g/mol
InChI Key: CSEVRXHXBSVRQN-UHFFFAOYSA-N
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Description

3-bromo-N-methyl-2-nitroaniline is a useful research compound. Its molecular formula is C7H7BrN2O2 and its molecular weight is 231.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrN2O2 B1486451 3-bromo-N-methyl-2-nitroaniline CAS No. 1150617-53-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-9-6-4-2-3-5(8)7(6)10(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEVRXHXBSVRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653904
Record name 3-Bromo-N-methyl-2-nitroaniline
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Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-53-0
Record name 3-Bromo-N-methyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150617-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-methyl-2-nitroaniline
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URL https://comptox.epa.gov/dashboard/DTXSID50653904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Predictive Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the molecular structure and conformation of 3-bromo-N-methyl-2-nitroaniline. In the absence of direct experimental data for this specific compound in the current body of scientific literature, this document leverages established principles of organic chemistry, spectroscopic theory, and computational chemistry to predict its properties. By examining data from structurally related analogs, including substituted nitroanilines and N-methylanilines, we present a plausible synthesis route, predicted spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), a detailed protocol for computational conformational analysis, and a discussion of its potential applications, particularly in the realm of drug discovery. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of novel substituted nitroanilines and to provide a robust framework for future experimental and computational investigations.

Introduction: The Significance of Substituted Nitroanilines

Substituted nitroanilines are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on an aromatic ring gives rise to unique electronic properties, including intramolecular charge transfer phenomena.[1] The introduction of additional substituents, such as halogens and alkyl groups, allows for the fine-tuning of these properties, influencing factors like lipophilicity, metabolic stability, and biological activity.[2] Nitro-containing compounds, in particular, have a well-documented history in pharmacology, exhibiting a wide spectrum of activities including antimicrobial and antineoplastic effects.[3][4]

This guide focuses on the specific, yet under-researched, molecule: This compound . The strategic placement of a bromine atom, a methylamino group, and a nitro group on the aniline scaffold suggests a molecule with distinct steric and electronic features that could be of interest in the development of novel therapeutic agents or functional materials. This document aims to bridge the current knowledge gap by providing a detailed, albeit predictive, exploration of its molecular characteristics.

Proposed Synthesis of this compound

While a specific synthesis for this compound has not been reported, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted anilines. A common strategy involves the N-methylation of a suitable aniline precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the N-methylation of 3-bromo-2-nitroaniline.

G target This compound precursor 3-bromo-2-nitroaniline target->precursor N-methylation G cluster_0 Synthesis Workflow start 3-bromo-2-nitroaniline step1 Dissolve in anhydrous solvent start->step1 step2 Add base step1->step2 step3 Add methylating agent step2->step3 step4 Reaction monitoring (TLC) step3->step4 step5 Work-up and Extraction step4->step5 step6 Purification step5->step6 end This compound step6->end G cluster_0 DFT Workflow for Conformational Analysis start Build Initial 3D Structure step1 Conformational Search start->step1 step2 Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) step1->step2 step3 Frequency Calculation step2->step3 step4 Analysis of Results step3->step4 end Identify Most Stable Conformer and Electronic Properties step4->end

References

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 3-bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical research and chemical synthesis, the unambiguous structural elucidation of novel compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary analytical technique for determining molecular structure in solution. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of 3-bromo-N-methyl-2-nitroaniline, a substituted aromatic amine. We will dissect the theoretical underpinnings that govern the spectral output of this molecule, from the electronic influence of its substituents on chemical shifts to the through-bond scalar couplings that define signal multiplicities. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into spectral prediction, experimental design, and data interpretation for this class of compounds.

Molecular Structure and Proton Environments

The first step in any spectral analysis is a thorough understanding of the molecule's structure and the identification of all chemically non-equivalent protons. This compound (C₇H₇BrN₂O₂) possesses a 1,2,3-trisubstituted benzene ring, an N-methyl group, and an amine proton.[1] This arrangement results in five distinct proton environments, each with a unique electronic signature.

The structure and proton numbering scheme are presented below.

Figure 1: Chemical structure of this compound with key protons highlighted.

The five unique proton signals we expect to observe are:

  • Three aromatic protons: H-4, H-5, and H-6.

  • One amine proton: N-H.

  • Three N-methyl protons: -CH₃.

Theoretical Prediction of the ¹H NMR Spectrum

A robust analysis begins with a prediction of the spectrum based on fundamental principles. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are dictated by the molecule's electronic and structural features.

Causality of Chemical Shifts: The Influence of Substituents

The position of a proton signal on the δ axis is determined by the local electron density around it. Electron-withdrawing groups (EWGs) decrease electron density, "deshielding" the proton from the applied magnetic field and shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the proton and shifting its signal upfield (to a lower ppm value).[2][3]

In this compound, we have three substituents with distinct electronic effects:

  • -NO₂ (Nitro Group): This is a very strong electron-withdrawing group through both resonance and induction.[4] It significantly deshields protons, especially those ortho and para to it.

  • -Br (Bromo Group): Halogens are inductively electron-withdrawing but act as weak resonance donors due to their lone pairs. The net effect is typically deshielding.[5][6][7]

  • -NHCH₃ (N-methylamino Group): This is a strong electron-donating group through resonance, as the nitrogen lone pair delocalizes into the aromatic ring. This effect strongly shields the ortho and para positions.[8]

Based on these effects, we can predict the relative positions of the aromatic proton signals:

  • H-5: This proton is ortho to the powerful electron-withdrawing nitro group and meta to the electron-donating amino group. The strong deshielding from the nitro group will dominate, making H-5 the most downfield of the aromatic protons.

  • H-4: This proton is ortho to the bromo group and meta to both the nitro and amino groups. It will be significantly downfield due to the proximity of the electronegative bromine.

  • H-6: This proton is ortho to the electron-donating amino group and para to the nitro group. The strong shielding effect of the amino group will counteract the deshielding from the nitro group, making H-6 the most upfield of the three aromatic protons.

  • -CH₃: The protons of the methyl group are attached to a nitrogen atom, which is moderately electronegative. Their chemical shift will be in the typical range for N-methyl groups. Data from the similar compound N-methyl-2-nitroaniline shows this signal around 3.0 ppm.[9]

  • N-H: The chemical shift of amine protons is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding.[6][10] It often appears as a broad signal and its position is less predictable, but it will show coupling to the adjacent methyl group.

Signal Integration

The area under each NMR signal is directly proportional to the number of protons it represents.[11][12] For this molecule, the integration ratio will be a definitive fingerprint:

  • Aromatic Protons (H-4, H-5, H-6): 1H each

  • Amine Proton (N-H): 1H

  • Methyl Protons (-CH₃): 3H The expected integral ratio is 1:1:1:1:3 .

Multiplicity and Coupling Constants (J)

Signal splitting, or multiplicity, arises from the magnetic influence of non-equivalent protons on adjacent atoms (spin-spin coupling). The number of peaks in a signal is described by the n+1 rule, where 'n' is the number of neighboring protons.[11] The distance between these peaks, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the spatial relationship between the coupled protons.

  • Aromatic Coupling:

    • Ortho coupling (³JHH) occurs between protons on adjacent carbons and is typically 7-10 Hz.[8]

    • Meta coupling (⁴JHH) occurs between protons separated by two carbons and is smaller, around 2-3 Hz.[8]

    • Para coupling (⁵JHH) is usually negligible (<1 Hz) and often not resolved.

  • Predicted Splitting Patterns:

    • H-5: Is coupled to two ortho neighbors, H-4 and H-6. It will appear as a triplet (t) or, more precisely, a doublet of doublets where the two coupling constants are very similar (J ≈ 8.0 Hz).

    • H-4: Is coupled to H-5 (ortho, J ≈ 8.0 Hz) and H-6 (meta, J ≈ 2.5 Hz). It will appear as a doublet of doublets (dd) .

    • H-6: Is coupled to H-5 (ortho, J ≈ 8.0 Hz) and H-4 (meta, J ≈ 2.5 Hz). It will also appear as a doublet of doublets (dd) .

    • -CH₃: The three equivalent methyl protons are coupled to the single N-H proton. They will appear as a doublet (d) with a typical ³J coupling of ~5 Hz.

    • N-H: This proton is coupled to the three protons of the methyl group. It should appear as a quartet (q) . However, this signal is often broadened due to quadrupolar effects from the nitrogen atom and chemical exchange, which can obscure the fine structure.

The logical relationship for the splitting of proton H-4 is visualized below.

G start H-4 Signal (Single Peak) ortho_split start->ortho_split Ortho coupling ³J(H4-H5) ≈ 8.0 Hz meta_split1 ortho_split->meta_split1 Meta coupling ⁴J(H4-H6) ≈ 2.5 Hz meta_split2 ortho_split->meta_split2 Meta coupling ⁴J(H4-H6) ≈ 2.5 Hz p1 Peak 1 meta_split1->p1 p2 Peak 2 meta_split1->p2 p3 Peak 3 meta_split2->p3 p4 Peak 4 meta_split2->p4 result Result: Doublet of Doublets (dd)

Figure 2: Splitting tree diagram for the H-4 proton signal.

Predicted ¹H NMR Data Summary

The predicted spectral parameters for this compound in a standard solvent like CDCl₃ are summarized below.

Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant(s) (J, Hz)
H-5~ 8.1 – 8.31Ht or dd³J(H5-H6) ≈ 8.0, ³J(H5-H4) ≈ 8.0
H-4~ 7.5 – 7.71Hdd³J(H4-H5) ≈ 8.0, ⁴J(H4-H6) ≈ 2.5
H-6~ 6.8 – 7.01Hdd³J(H5-H6) ≈ 8.0, ⁴J(H4-H6) ≈ 2.5
N-H~ 8.0 – 8.5 (broad)1Hq (broad)³J(NH-CH₃) ≈ 5.0
-CH₃~ 3.0 – 3.13Hd³J(NH-CH₃) ≈ 5.0

Experimental Protocol for ¹H NMR Data Acquisition

This protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution)

Methodology:

  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial. b. Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial. c. Gently swirl or vortex the vial until the sample is completely dissolved. d. Using a Pasteur pipette, transfer the solution into a clean NMR tube. e. Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve a sharp, symmetrical peak for the solvent or TMS signal, ensuring high homogeneity. d. Set the acquisition parameters:

    • Pulse Angle: 90°
    • Acquisition Time: ~3-4 seconds
    • Relaxation Delay: 2-5 seconds (to allow for full magnetization recovery)
    • Number of Scans: 8-16 (increase for dilute samples)
    • Spectral Width: 0-12 ppm e. Acquire the Free Induction Decay (FID) data.

  • Data Processing: a. Apply a Fourier transform to the FID to generate the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks have a positive, symmetrical lineshape. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (or the residual solvent peak to its known value, e.g., CHCl₃ at 7.26 ppm). d. Integrate the signals to determine the relative proton ratios. e. Analyze the peak multiplicities and measure the coupling constants.

  • Validation (Optional but Recommended): a. To confirm the N-H signal, add a single drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. b. The N-H proton will exchange with deuterium, causing its signal to disappear from the spectrum. Concurrently, the -CH₃ signal will collapse from a doublet to a singlet, providing definitive proof of their coupling relationship.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information that is highly predictable from first principles. The interplay of the strong electron-withdrawing nitro group, the inductively withdrawing bromo group, and the resonance-donating N-methylamino group creates a distinct and well-resolved pattern in the aromatic region. The characteristic doublet for the N-methyl group and its coupling to the amine proton further solidifies the assignment. By combining a theoretical understanding with a robust experimental protocol, researchers can confidently use ¹H NMR spectroscopy to verify the identity and purity of this and structurally related compounds, a critical step in chemical research and drug development.

References

13C NMR characterization of 3-bromo-N-methyl-2-nitroaniline.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Characterization of 3-bromo-N-methyl-2-nitroaniline

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Addressed to researchers and professionals in chemical synthesis and drug development, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind experimental design, from theoretical chemical shift prediction based on substituent effects to the meticulous details of sample preparation, spectral acquisition, and data interpretation. By integrating foundational principles with a validated experimental protocol, this guide serves as an authoritative resource for achieving accurate and reproducible ¹³C NMR characterization of complex substituted aromatic systems.

Introduction: The Imperative for Spectroscopic Precision

In the field of medicinal chemistry and materials science, the unambiguous confirmation of molecular structure is a foundational requirement for advancing research and development. The target molecule, this compound, presents a unique spectroscopic challenge due to its multifunctionalized aromatic ring. The interplay of electron-donating (N-methylamino), electron-withdrawing (nitro), and halogen (bromo) substituents creates a complex electronic environment, making the precise assignment of carbon signals non-trivial.

¹³C NMR spectroscopy stands as a paramount technique for this task. By probing the magnetic environment of each unique carbon nucleus, it provides a distinct fingerprint of the molecular skeleton. This guide will systematically deconstruct the process of acquiring and interpreting the ¹³C NMR spectrum of this molecule, ensuring scientific integrity at every step.

Structural Analysis and Theoretical Prediction of ¹³C Chemical Shifts

Before any experimental work, a theoretical analysis is crucial for predicting the spectral outcome. This predictive approach not only aids in the final spectral assignment but also demonstrates a deep understanding of the underlying physical organic principles.

The structure of this compound contains seven unique carbon environments, as numbered below.

Figure 1: Numbered structure of this compound.
Influence of Aromatic Substituents

The chemical shift (δ) of each aromatic carbon is modulated by the cumulative electronic effects (inductive and resonance) of the three substituents.[1][2]

  • N-methylamino (-NHCH₃) Group (at C1): This group is strongly electron-donating via resonance (+R effect) and moderately electron-withdrawing via induction (-I effect) due to nitrogen's electronegativity. The net result is significant shielding (upfield shift) at the ortho (C2, C6) and para (C4) positions.

  • Nitro (-NO₂) Group (at C2): As a powerful electron-withdrawing group (-R and -I effects), it strongly deshields the ipso-carbon (C2) and other carbons in the ring, particularly those at the ortho and para positions.

  • Bromine (-Br) (at C3): Bromine exerts a -I effect, which is deshielding. However, halogens also exhibit a phenomenon known as the "heavy atom effect," which can cause a counterintuitive upfield (shielding) shift for the directly attached (ipso) carbon.[3] This effect is critical for the correct assignment of C3.

  • N-methyl (-CH₃) Group (C7): This is an sp³-hybridized carbon, which will resonate at a significantly higher field (lower ppm) than the sp² aromatic carbons.

Predicted Chemical Shift Assignments

Based on these principles and data from analogous compounds[4][5][6][7], a predicted chemical shift range for each carbon can be established. The general range for aromatic carbons is 110-150 ppm, while aliphatic carbons appear around 10-60 ppm.[8]

Carbon AtomKey InfluencesPredicted δ (ppm)Predicted Intensity
C7 (-CH₃) sp³ carbon attached to nitrogen30 - 35High
C3 (C-Br) Ipso to Br (heavy atom effect), ortho to -NO₂ and -NHCH₃110 - 118Low (Quaternary)
C6 Ortho to -NHCH₃ (shielding), meta to -NO₂ and -Br118 - 125High
C4 Para to -NHCH₃ (shielding), meta to -NO₂ and -Br125 - 132High
C5 Meta to -NHCH₃ and -NO₂, ortho to -Br132 - 138High
C1 (C-N) Ipso to -NHCH₃, ortho to -NO₂ and C6140 - 148Low (Quaternary)
C2 (C-NO₂) Ipso to -NO₂ (strong deshielding), ortho to -NHCH₃ and -Br148 - 155Low (Quaternary)

Table 1: Predicted ¹³C NMR chemical shifts and relative intensities for this compound.

Experimental Protocol for ¹³C NMR Acquisition

This section details a robust, self-validating protocol for acquiring a high-quality proton-decoupled ¹³C NMR spectrum. The causality behind each parameter selection is explained to ensure technical mastery.

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis SamplePrep Sample Preparation (Dissolution & Filtration) Tube Transfer to NMR Tube SamplePrep->Tube Insert Insert Sample Tube->Insert LockShim Lock & Shim Insert->LockShim Setup Set Parameters (zgpg30, NS, D1) LockShim->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT PhaseBase Phase & Baseline Correction FT->PhaseBase Reference Reference Spectrum PhaseBase->Reference Assign Peak Assignment Reference->Assign

Figure 2: Standard workflow for NMR spectral acquisition and processing.
Materials and Reagents

  • Analyte: this compound (5-15 mg)

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), 0.6-0.7 mL

  • NMR Tube: High-precision 5 mm NMR tube

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-15 mg of the analyte. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe.[9]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) inside a clean vial. Ensure complete dissolution.

    • Transfer the solution into a high-quality 5 mm NMR tube.[9] The solvent height should be adequate for the spectrometer's detection coil (typically ~4-5 cm).

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

    • Shimming: The magnetic field is homogenized by adjusting the shim coils. This process is critical for achieving sharp, symmetrical peaks and high resolution.

  • Acquisition Parameter Configuration:

    • Experiment Type: Select a standard proton-decoupled ¹³C experiment. A common pulse program on Bruker instruments is zgpg30 or zgdc30.[10] This program decouples protons to simplify the ¹³C spectrum to singlets and utilizes the Nuclear Overhauser Effect (NOE) to enhance signal intensity.

    • Spectral Width (SW): Set to a range that encompasses all expected signals, typically 0 to 220 ppm for organic molecules.[11]

    • Pulse Angle: Use a 30° pulse angle. This is a compromise that provides good signal excitation without requiring the very long relaxation delays needed for a 90° pulse, thus optimizing experimental time.[12]

    • Relaxation Delay (d1): Set a delay of 2.0 seconds.[10] This allows time for carbon nuclei, especially the slow-relaxing quaternary carbons (C1, C2, C3), to return to equilibrium between scans, yielding more reliable signal intensities.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, multiple scans are required. Start with 128 scans and increase as needed to achieve an adequate signal-to-noise ratio.[10]

  • Data Acquisition:

    • Initiate the experiment. The spectrometer will acquire the Free Induction Decay (FID), which is the time-domain signal.

Trustworthiness and Internal Validation

The protocol's integrity is maintained by:

  • Consistent Solvent Choice: Using the same solvent ensures reproducibility.

  • Standardized Referencing: The known chemical shift of the deuterated solvent (CDCl₃ at δ 77.16 ppm) provides an accurate and reliable internal standard for calibration.

  • Optimized Parameters: The chosen relaxation delay and pulse angle are based on established best practices to mitigate issues with quantitative inaccuracies, particularly for quaternary carbons.[10][11]

Data Processing and Final Interpretation

  • Processing the FID:

    • Apply an exponential multiplying function (line broadening) of ~1 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the time-domain FID into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to ensure the baseline is flat and at zero intensity.

  • Spectral Referencing and Peak Picking:

    • Calibrate the spectrum by setting the solvent peak to its known chemical shift (e.g., the central peak of the CDCl₃ triplet to 77.16 ppm).

    • Identify and label the chemical shift of each peak in the spectrum.

  • Final Peak Assignment:

    • The processed spectrum is now ready for interpretation. The experimental peaks should be assigned to their respective carbon atoms by comparing them with the theoretically predicted values from Table 1.

    • The low-intensity quaternary carbon signals (C1, C2, C3) and the high-field N-methyl signal (C7) serve as key anchor points for the assignment. The remaining CH signals (C4, C5, C6) can then be assigned based on their predicted relative shifts.

Conclusion

The ¹³C NMR characterization of this compound is a multi-stage process that combines theoretical prediction with precise experimental execution and rigorous data analysis. By understanding the electronic interplay of the aromatic substituents, one can confidently predict the spectral features. The detailed protocol provided herein offers a validated, step-by-step workflow designed for accuracy and reproducibility. This comprehensive approach ensures that the resulting ¹³C NMR spectrum serves as a definitive and trustworthy confirmation of the molecule's carbon skeleton, a critical step in any chemical research or development pipeline.

References

Solubility profile of 3-bromo-N-methyl-2-nitroaniline in common lab solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 3-bromo-N-methyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of this compound. Given the absence of extensive published quantitative data for this specific molecule, this document establishes a predicted solubility profile through a robust, first-principles approach. By dissecting the molecule's structural components—the aniline core, the electron-withdrawing nitro group, the lipophilic bromo group, and the N-methyl substituent—we forecast its behavior in a range of common laboratory solvents. This guide synthesizes data from structurally related analogs to build a scientifically grounded predictive model. Furthermore, a detailed, step-by-step experimental protocol is provided, empowering researchers to generate precise, quantitative solubility data in their own laboratories. This document is designed to be an essential resource, bridging the existing data gap and enabling informed decision-making in experimental design, particularly in the fields of medicinal chemistry and process development.

Introduction to this compound

This compound (C₇H₇BrN₂O₂) is a substituted aromatic amine with significant potential as an intermediate in organic synthesis.[1] Its utility in the development of novel pharmaceutical agents and other high-value chemical entities necessitates a thorough understanding of its physicochemical properties, chief among them being solubility. Solubility is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development.

Molecular Structure and Physicochemical Properties:

  • Molecular Formula: C₇H₇BrN₂O₂[1]

  • Molecular Weight: 231.05 g/mol [1]

  • Core Structure: Aniline substituted at positions 2, 3, and on the amino nitrogen.

  • Key Functional Groups:

    • Aniline Core: Provides a foundational aromatic, nonpolar scaffold.

    • Nitro Group (-NO₂): A strong electron-withdrawing and polar group.

    • Bromo Group (-Br): An electronegative but largely lipophilic and hydrophobic substituent.

    • N-methyl Group (-NHCH₃): A small alkyl group that slightly increases lipophilicity and sterically hinders the amine's hydrogen-bonding capability compared to a primary amine.

The interplay of these functional groups dictates the molecule's overall polarity and its interaction with various solvents.

The Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity are more likely to be miscible.[2][3] For this compound, we must consider the following interactions:

  • Polarity: The molecule possesses both polar (nitro and amine groups) and nonpolar (aromatic ring, bromo, and methyl groups) regions, giving it a mixed polarity. The strong dipole of the ortho-nitro group significantly influences the electronic character of the amine.

  • Hydrogen Bonding: The secondary amine (-NH-) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen of the amine can act as hydrogen bond acceptors. Its ability to dissolve in protic solvents like water or alcohols will depend heavily on the favorability of forming hydrogen bonds with the solvent versus maintaining intermolecular hydrogen bonds in its solid-state lattice.[4]

  • Van der Waals Forces: The aromatic ring and bromo substituent contribute to London dispersion forces, favoring interactions with nonpolar or weakly polar solvents.[5]

  • Acid-Base Chemistry: The aniline moiety is weakly basic. Its solubility is expected to increase significantly in acidic aqueous solutions due to the formation of a more soluble anilinium salt.[6]

Predicted Solubility Profile Based on Structural Analogs

To construct a reliable predicted profile, we analyze the known solubility of simpler, related molecules.

  • Aniline: As the parent compound, aniline is only slightly soluble in water (approx. 3.6 g/L) but is miscible with many organic solvents like ethanol, ether, and benzene.[5][6] This is due to the large, hydrophobic benzene ring dominating the polar amine group.[4]

  • 2-Nitroaniline & 3-Nitroaniline: The addition of a nitro group increases polarity. 2-nitroaniline has limited water solubility but is soluble in ethanol, ether, acetone, and chloroform.[7][8] 3-nitroaniline shows good solubility in alcohols, ether, and acetone, and is also moderately soluble in water.[9][10] The nitro group's ability to hydrogen bond with water enhances aqueous solubility compared to aniline.

  • Effect of Bromination: The bromo group generally decreases aqueous solubility and increases solubility in nonpolar organic solvents due to its size and lipophilicity.

  • Effect of N-methylation: The N-methyl group replaces a hydrogen on the amine, slightly reducing its hydrogen bond donating capacity while increasing its lipophilicity.

Predicted Solubility Table
SolventSolvent TypePredicted SolubilityRationale
Water Highly Polar ProticInsoluble to Very Sparingly Soluble The large, hydrophobic scaffold (brominated ring, methyl group) outweighs the polarity of the nitro and amine groups.
Methanol / Ethanol Polar ProticSoluble Alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the polar groups, while the alkyl chain interacts favorably with the nonpolar regions.
Acetone Polar AproticSoluble The strong dipole of acetone can interact with the polar nitro and amine groups, and its organic character solvates the rest of the molecule.
Dichloromethane (DCM) NonpolarSoluble Favorable van der Waals interactions with the bromophenyl ring.
Ethyl Acetate Moderately PolarSoluble A good balance of polarity and nonpolar character to dissolve the compound.
Hexanes / Heptane Nonpolar (Aliphatic)Sparingly Soluble to Insoluble While nonpolar, the strong intermolecular forces (dipole-dipole, potential H-bonding) in the crystal lattice of the solute may be too strong for hexanes to overcome.
Toluene Nonpolar (Aromatic)Soluble Pi-stacking interactions between toluene and the compound's aromatic ring are favorable.
Dimethyl Sulfoxide (DMSO) Highly Polar AproticVery Soluble DMSO is a powerful, versatile solvent capable of disrupting crystal lattices and solvating a wide range of organic molecules.
5% Aqueous HCl Acidic AqueousSoluble The basic aniline nitrogen will be protonated to form the anilinium hydrochloride salt, which is ionic and readily dissolves in water.[6][11]
5% Aqueous NaOH Basic AqueousInsoluble The compound lacks an acidic proton and will not react with a base to form a soluble salt.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This section provides a detailed, self-validating protocol for quantitatively determining the solubility of this compound, a method widely recognized for its reliability.

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess solute into vials prep2 Add precise volume of each solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24-72h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge if necessary sep1->sep2 sep3 Filter supernatant (0.22 µm PTFE filter) sep2->sep3 ana1 Prepare serial dilutions of supernatant sep3->ana1 ana2 Analyze by UV-Vis or HPLC ana1->ana2 ana3 Calculate concentration from calibration curve ana2->ana3

References

3-Bromo-N-methyl-2-nitroaniline: A Technical Profile on Availability, Properties, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

This guide provides an in-depth technical overview of 3-bromo-N-methyl-2-nitroaniline (CAS No. 1150617-53-0), a substituted aniline derivative of increasing interest in synthetic chemistry. This document is intended for researchers, chemists, and professionals in drug development and material science, offering a consolidated resource on its commercial availability, physicochemical properties, safety protocols, and synthetic relevance. The structure of this guide is designed to logically present the information a researcher would need, from procurement to application, ensuring a foundation of scientific integrity and practical insight.

Compound Identification and Chemical Properties

This compound is a halogenated and nitrated aromatic amine. Its structure, featuring a bromine atom, a nitro group, and an N-methylated amine on a benzene ring, makes it a versatile intermediate for introducing complex functionalities in organic synthesis. The interplay of these groups dictates its reactivity and physical characteristics.

Key identifying and physical properties, computed by PubChem and other sources, are summarized below for quick reference.[1][2]

PropertyValueSource
CAS Number 1150617-53-0PubChem[1]
Molecular Formula C₇H₇BrN₂O₂PubChem[1]
Molecular Weight 231.05 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CNC1=C(C(=CC=C1)Br)--INVALID-LINK--[O-]PubChem[1]
InChI Key CSEVRXHXBSVRQN-UHFFFAOYSA-NPubChem[1]
Physical Form SolidSigma-Aldrich[2]
Purity (Typical) ≥95%ChemShuttle, Sigma-Aldrich[2]
Storage Conditions 2-8°C or Room Temperature (Inert Atmosphere, Keep in Dark Place)ChemShuttle, Sigma-Aldrich[2]
Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers. Researchers should note that this compound is intended for research and development purposes only. When procuring, it is crucial to verify purity specifications and lead times with the respective supplier.

SupplierCatalog NumberPurityAdditional Information
Sigma-Aldrich AMBH99DEDCE295%Marketed under the Ambeed, Inc. brand.[2]
ChemShuttle 14812395%Recommended storage at 2-8°C.
PubChem --Lists various suppliers who have deposited information.[1]

Note: Availability and catalog details are subject to change. Always confirm with the supplier before ordering.

Health and Safety: A Self-Validating Protocol

Due to its chemical structure, which includes a nitroaniline moiety, this compound is classified as hazardous. The available safety data indicates it is harmful if swallowed, in contact with skin, or if inhaled.[2] Adherence to strict safety protocols is mandatory. The following workflow outlines a self-validating system for handling this compound in a laboratory setting.

Safety Handling Workflow

cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment prep_sds 1. Review SDS (Hazard Statements: H302, H312, H332) prep_ppe 2. Don Personal Protective Equipment (PPE) - Nitrile Gloves - Safety Goggles - Lab Coat prep_hood 3. Prepare Fume Hood (Ensure proper ventilation) handle_weigh 4. Weigh Compound (In fume hood, avoid dust inhalation) prep_hood->handle_weigh handle_reaction 5. Perform Reaction (Use closed or well-ventilated system) cleanup_decon 6. Decontaminate Glassware (Rinse with appropriate solvent) handle_reaction->cleanup_decon cleanup_waste 7. Dispose of Waste (Follow institutional hazardous waste protocols) cleanup_wash 8. Wash Hands Thoroughly end End cleanup_wash->end start Start start->prep_sds

Caption: Laboratory safety workflow for handling this compound.

Key Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Precautionary Measures: [2]

  • P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.

  • P280: Wear protective gloves, clothing, and eye protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

This systematic approach ensures that each step, from preparation to cleanup, mitigates the risks identified in the Safety Data Sheet (SDS).

Applications in Synthetic Chemistry

The utility of this compound stems from the distinct reactivity of its functional groups, positioning it as a valuable building block in multi-step organic synthesis.

  • Precursor for Heterocyclic Compounds: The ortho-positioning of the nitro and secondary amine groups provides a reactive scaffold for synthesizing various heterocyclic systems, which are prevalent in pharmaceuticals. The nitro group can be reduced to an amine, which can then undergo cyclization reactions.

  • Cross-Coupling Reactions: The bromo substituent is a key handle for introducing molecular complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the formation of carbon-carbon or carbon-heteroatom bonds, essential for building the core structures of drug candidates and functional materials.[3]

  • Intermediate in Medicinal Chemistry: Nitroaniline derivatives are explored for their potential biological activities.[3] This compound serves as a starting material for creating libraries of novel molecules for screening in drug discovery programs.

Conceptual Synthetic Pathway

While specific, detailed industrial synthesis protocols for this compound are proprietary, a logical synthetic route can be conceptualized based on established organic chemistry principles for substituted anilines. A common strategy involves the sequential functionalization of a simpler aniline precursor.

Plausible Synthetic Workflow

A N-methyl-2-nitroaniline (Starting Material) B Electrophilic Bromination A->B Br₂ or NBS (e.g., in Acetic Acid) C This compound (Product) B->C D Purification (e.g., Recrystallization, Chromatography) C->D E Final Product D->E

Caption: Conceptual workflow for the synthesis of this compound.

Methodology Explained:

  • Starting Material Selection: The synthesis would likely begin with N-methyl-2-nitroaniline. The existing amino and nitro groups are ortho-, para-directing and meta-directing, respectively. The N-methyl group is an activating group, while the nitro group is a strong deactivating group.

  • Electrophilic Aromatic Substitution (Bromination): The key step is the introduction of the bromine atom onto the aromatic ring. This is typically achieved through electrophilic bromination. A reagent such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent like acetic acid would be a logical choice. The bromine will add to the position most activated and sterically accessible, which is the position meta to the nitro group and para to the N-methylamino group.

  • Purification: Following the reaction, the crude product would require purification to remove unreacted starting materials and byproducts. Standard laboratory techniques such as recrystallization from an appropriate solvent system or column chromatography would be employed to achieve the desired purity (typically ≥95%).[4]

This conceptual pathway is based on foundational reactions described in organic chemistry and methods used for analogous compounds.[5]

Conclusion

This compound is a specialized chemical intermediate with clear utility in synthetic organic chemistry, particularly for constructing complex molecules in pharmaceutical and materials science research. Its commercial availability from several suppliers facilitates its use in the lab. However, its hazardous nature necessitates strict adherence to safety protocols. This guide provides the foundational knowledge required for researchers to source, handle, and strategically employ this compound in their synthetic endeavors.

References

Navigating the Isomeric Landscape of C7H7BrN2O2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the chemical isomers corresponding to the molecular formula C7H7BrN2O2. Designed for researchers, scientists, and professionals in drug development, this document delves into the nomenclature, synthesis, key applications, and physicochemical properties of these versatile compounds. The inherent structural variations among these isomers significantly influence their reactivity and potential as precursors in the synthesis of complex molecules, making a detailed understanding of each isomer crucial for their effective application.

Isomeric Identification and Nomenclature

The chemical formula C7H7BrN2O2 most commonly refers to three primary isomers of brominated, methylated nitroaniline. The specific placement of the bromo, methyl, and nitro functional groups on the aniline ring dictates the chemical properties and reactivity of each isomer.

A systematic approach to naming these compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The IUPAC names, along with common synonyms and unique identifiers, are crucial for unambiguous communication in a research and development setting.

IUPAC Name Synonyms CAS Number PubChem CID
5-Bromo-2-methyl-4-nitroanilineBenzenamine, 5-bromo-2-methyl-4-nitro-1142382-25-984820008[1]
5-Bromo-4-methyl-2-nitroanilineBenzenamine, 5-bromo-4-methyl-2-nitro-40371-63-9Not Available
4-Bromo-2-methyl-5-nitroanilineBenzenamine, 4-bromo-2-methyl-5-nitro-71785-48-314897246[2]

Physicochemical Properties

The physical and chemical properties of these isomers are fundamental to their handling, reactivity, and application. The data presented below has been aggregated from various chemical databases and supplier information.

Property 5-Bromo-2-methyl-4-nitroaniline 5-Bromo-4-methyl-2-nitroaniline 4-Bromo-2-methyl-5-nitroaniline
Molecular Weight 231.05 g/mol [1]231.05 g/mol [3]231.05 g/mol [2]
Appearance SolidSolid[4]Solid
Melting Point Not AvailableNot AvailableNot Available
Boiling Point Not AvailableNot AvailableNot Available
Solubility Information not readily availableInformation not readily availableInformation not readily available
pKa Not AvailableNot AvailableNot Available

Spectral Data Summary:

Isomer ¹H NMR ¹³C NMR IR Spectra Mass Spectra
5-Bromo-2-methyl-4-nitroaniline Data not readily availableData not readily availableData not readily availableData not readily available
5-Bromo-4-methyl-2-nitroaniline Available from commercial suppliers[5]Available from commercial suppliers[5]Available from commercial suppliersAvailable from commercial suppliers
4-Bromo-2-methyl-5-nitroaniline Data not readily availableData not readily availableData not readily availableData not readily available

Note: Detailed spectral data can often be obtained from the certificate of analysis provided by chemical suppliers.

Synthesis Strategies: A Mechanistic Perspective

The synthesis of these brominated nitroaniline isomers typically involves electrophilic aromatic substitution reactions, namely nitration and bromination, on a substituted aniline precursor. The order of these reactions is critical to achieving the desired regioselectivity, governed by the directing effects of the substituents on the aromatic ring.

General Synthetic Workflow:

G Start Substituted Aniline (e.g., o-toluidine) Step1 Protection of Amino Group (e.g., Acetylation) Start->Step1 Acetic Anhydride Step2 Electrophilic Aromatic Substitution 1 (e.g., Nitration) Step1->Step2 Nitrating Agent (HNO3/H2SO4) Step3 Electrophilic Aromatic Substitution 2 (e.g., Bromination) Step2->Step3 Brominating Agent (e.g., NBS, Br2) Step4 Deprotection of Amino Group (Hydrolysis) Step3->Step4 Acid/Base End C7H7BrN2O2 Isomer Step4->End

Caption: Generalized synthetic pathway for C7H7BrN2O2 isomers.

Key Experimental Considerations:

  • Protection of the Amino Group: The highly activating and ortho-, para-directing amino group is often protected, typically as an acetamide, to control its reactivity and prevent unwanted side reactions during nitration.

  • Nitration: The nitration of the protected aniline is a crucial step. The position of the nitro group is directed by the existing substituents. For instance, starting with o-toluidine (2-methylaniline), the acetylated intermediate will direct the incoming nitro group to the para position relative to the amino group.

  • Bromination: Bromination can be achieved using various reagents, such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst. The position of bromination is also influenced by the directing effects of the substituents. A detailed procedure for the regioselective bromination of anilines using a copper catalyst has been reported, which could be adapted for these specific isomers[6].

  • Deprotection: The final step involves the hydrolysis of the protecting group to regenerate the free amino group, yielding the target nitroaniline isomer.

Example Protocol: Conceptual Synthesis of 5-Bromo-2-methyl-4-nitroaniline

A plausible synthesis route for 5-bromo-2-methyl-4-nitroaniline would start with 2-methyl-4-nitroaniline. This precursor can be synthesized by the nitration of o-toluidine[7]. Subsequent bromination of 2-methyl-4-nitroaniline would be expected to yield the desired product.

Applications in Drug Discovery and Agrochemicals

Substituted anilines, particularly halogenated and nitrated derivatives, are fundamental building blocks in the synthesis of a wide range of bioactive molecules. Their utility stems from the versatile reactivity of the amino, nitro, and bromo functional groups, which allows for further molecular elaboration.

Role as Pharmaceutical Intermediates:

These C7H7BrN2O2 isomers serve as key intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). A related compound, 4-Bromo-2-methyl-6-nitroaniline, is a known intermediate in the development of:

  • CK2 Inhibitors: Casein Kinase 2 (CK2) is a protein kinase implicated in various cellular processes, and its dysregulation is linked to cancer. The structural framework of brominated nitroanilines can be elaborated to create potent and selective CK2 inhibitors[8].

  • Telmisartan-Glitazone Hybrid Analogs: These are dual-acting molecules designed to treat metabolic syndrome by combining the functionalities of an angiotensin II receptor blocker and a PPARγ agonist[8].

It is highly probable that the isomers of C7H7BrN2O2 can be utilized in similar synthetic strategies to generate novel therapeutic agents. For instance, a related bromo-substituted compound serves as a key intermediate in the synthesis of drugs targeting neurological and endocrinological conditions[9].

Agrochemical Synthesis:

The structural motifs present in these isomers are also found in various agrochemicals. The bromo and nitro groups can contribute to the biological activity of the final product, for example, as herbicides or fungicides.

Potential Biological Activities and Signaling Pathways

While specific biological activity data for the C7H7BrN2O2 isomers is not extensively documented, the broader class of substituted nitroanilines has been shown to exhibit a range of biological effects.

Antimicrobial and Anticancer Potential:

  • Mechanism of Action: The antimicrobial and cytotoxic effects of nitroaromatic compounds are often attributed to the bioreduction of the nitro group. In the low-oxygen environment of microbial or tumor cells, the nitro group can be reduced to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage by interacting with macromolecules such as DNA and proteins.

  • Observed Activities: Studies on related compounds, such as 5-bromosalicylidene-4-nitroaniline, have demonstrated antibacterial activity[10]. The antimicrobial agent bronidox (5-bromo-5-nitro-1,3-dioxane) is believed to exert its effect through the oxidation of essential protein thiols[11].

Signaling Pathway Interactions:

Given their role as intermediates in the synthesis of kinase inhibitors, it is plausible that derivatives of C7H7BrN2O2 could be designed to interact with various signaling pathways critical for cell growth and survival.

G cluster_0 Cellular Environment cluster_1 Kinase Inhibition C7H7BrN2O2 C7H7BrN2O2 Derivative Bioactivation Bioreduction of Nitro Group C7H7BrN2O2->Bioactivation ReactiveIntermediates Reactive Nitroso & Hydroxylamine Species Bioactivation->ReactiveIntermediates CellularDamage Damage to DNA, Proteins, etc. ReactiveIntermediates->CellularDamage Apoptosis Cell Death (Apoptosis) CellularDamage->Apoptosis Kinase Kinase (e.g., CK2) Signaling Downstream Signaling Kinase->Signaling Proliferation Cell Proliferation Signaling->Proliferation C7H7BrN2O2_inhibitor C7H7BrN2O2 Derivative (Kinase Inhibitor) C7H7BrN2O2_inhibitor->Kinase Inhibition

Caption: Potential mechanisms of biological activity for C7H7BrN2O2 derivatives.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling C7H7BrN2O2 isomers. A comprehensive Safety Data Sheet (SDS) should be consulted prior to use. General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

The SDS for 5-Bromo-4-methyl-2-nitroaniline indicates that it should be handled with care, and specific hazard statements may apply[12].

Conclusion

The isomers of C7H7BrN2O2 represent a class of valuable chemical intermediates with significant potential in pharmaceutical and agrochemical research and development. Their utility is derived from their specific substitution patterns, which dictate their reactivity and suitability as precursors for a diverse range of complex molecules. A thorough understanding of their synthesis, properties, and potential applications is essential for leveraging these compounds to their full potential in the pursuit of novel scientific discoveries.

References

Navigating the Synthesis Landscape: A Health and Safety Guide to 3-bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. With each new molecule comes a unique set of properties and, consequentially, a distinct safety profile that must be thoroughly understood and respected. This guide provides an in-depth examination of the health and safety considerations for 3-bromo-N-methyl-2-nitroaniline, a compound of interest for synthetic chemists. As a Senior Application Scientist, the following information is presented to ensure that innovation in the laboratory is intrinsically linked with a culture of safety.

Chemical Identity and Physical Characteristics

A foundational aspect of safe handling is a clear understanding of the substance's identity and physical properties.

IdentifierValueSource
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 1150617-53-0--INVALID-LINK--[1]
Molecular Formula C₇H₇BrN₂O₂--INVALID-LINK--[1]
Molecular Weight 231.05 g/mol --INVALID-LINK--[1]
Appearance Solid (predicted)--INVALID-LINK--
Storage Temperature 2-8°C--INVALID-LINK--

Hazard Identification and GHS Classification

Understanding the potential hazards is paramount to implementing appropriate safety measures. This compound is classified as a hazardous substance.

Signal Word: Warning

GHS Hazard Pictogram:

Caption: GHS Exclamation Mark Pictogram.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P312: Call a POISON CENTER/doctor if you feel unwell.

  • P330: Rinse mouth.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Expert Insight: The "harmful" classification (H302, H312, H332) indicates a moderate level of acute toxicity. While not as severe as "toxic" or "fatal," exposure can still lead to significant health effects. The presence of a nitro group and a bromine atom on an aniline scaffold suggests that vigilance is necessary. Aromatic nitro compounds can have systemic effects, and halogenated compounds can present their own toxicological profiles.

Exposure Scenarios and First Aid Measures

Given the identified hazards, it is crucial to have established protocols for potential exposure. The following workflow outlines the immediate actions to be taken.

FirstAid cluster_exposure Exposure Event cluster_response Immediate First Aid Response exposure Inhalation Skin Contact Eye Contact Ingestion inhalation_action Remove to fresh air. Keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. exposure:f0->inhalation_action P304+P340, P312 skin_action Take off contaminated clothing. Wash with plenty of soap and water. Call a POISON CENTER/doctor if you feel unwell. exposure:f1->skin_action P302+P352, P312 eye_action Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. exposure:f2->eye_action General Precaution ingestion_action Rinse mouth. Call a POISON CENTER/doctor if you feel unwell. exposure:f3->ingestion_action P301+P312, P330

Caption: First Aid Workflow for this compound Exposure.

Safe Handling and Storage Protocols

Proactive measures are the cornerstone of laboratory safety. The following protocols are designed to minimize the risk of exposure during handling and storage.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls:

  • Fume Hood: All handling of this compound solid and its solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in good working order in the immediate vicinity of the handling area.[2]

Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption.[3]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes the area of exposed skin.[3]
Respiratory Protection Use a NIOSH/MSHA approved respirator if ventilation is inadequate.Prevents inhalation of dust or aerosols.[4]

Self-Validating System for PPE: Before each use, visually inspect gloves for any signs of degradation or puncture. After handling, remove gloves using a technique that avoids contact between the outer surface of the glove and bare skin. Wash hands thoroughly after removing gloves.

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the procedure.

  • Dispensing: When weighing the solid, do so in the fume hood on a draft shield to prevent dispersal of the powder.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated, labeled hazardous waste container in accordance with institutional and local regulations.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is between 2-8°C.

Fire and Explosion Hazard Data

  • Combustibility: Aromatic nitro compounds are often combustible.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6]

  • Hazardous Combustion Products: Combustion may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen bromide.[7]

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[6]

Toxicological and Ecological Information

Detailed toxicological and ecological studies on this compound are not widely published. The GHS classification indicates acute toxicity via oral, dermal, and inhalation routes.

A Note on the Analog N-methyl-2-nitroaniline (CAS 612-28-2): This structurally similar compound, lacking the bromine atom, is classified as "Toxic if swallowed," "Toxic in contact with skin," and "Fatal if inhaled," and may cause damage to organs through prolonged or repeated exposure.[8] While not directly applicable, this information underscores the need for caution when handling aromatic nitroanilines.

Ecological Information: Data on the environmental fate and effects of this compound are not available. It is crucial to prevent its release into the environment. Do not allow the substance to enter drains or watercourses.[8]

Stability and Reactivity

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen bromide.[7]

  • Hazardous Polymerization: Hazardous polymerization is not expected to occur.

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. While a complete toxicological profile is not yet available, the existing GHS classification provides a clear directive for cautious handling. By adhering to the guidelines outlined in this document—utilizing appropriate engineering controls and PPE, following established handling procedures, and being prepared for emergencies—researchers can confidently and safely explore the synthetic potential of this compound.

References

Methodological & Application

Application Note: Step-by-Step Synthesis of 3-bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

3-bromo-N-methyl-2-nitroaniline is a substituted nitroaniline derivative valuable as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dye molecules.[1] The presence of nitro, bromo, and N-methyl functional groups provides multiple reaction sites for constructing more complex molecular architectures.

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound. The chosen synthetic strategy is the N-methylation of the commercially available precursor, 3-bromo-2-nitroaniline. This method is selected for its reliability and straightforward execution using common laboratory reagents. The causality behind each step, from reagent selection to purification, is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics.

Critical Safety and Hazard Assessment

Pillar of Trustworthiness: A self-validating protocol begins with an uncompromising approach to safety. The reagents and potential products in this synthesis are hazardous. Strict adherence to the following safety protocols is mandatory.

  • Hazard Overview:

    • 3-bromo-2-nitroaniline (Starting Material): This compound is an aromatic amine containing bromine and nitro groups and should be handled as a hazardous substance.[1]

    • Methyl Iodide (Reagent): Methyl iodide is highly toxic, a known carcinogen, and a potent alkylating agent. It must be handled with extreme caution in a certified chemical fume hood at all times.

    • N,N-Dimethylformamide (Solvent): DMF is a reproductive hazard and is readily absorbed through the skin.

    • Potassium Carbonate (Base): While less hazardous, it is an irritant.

    • Product: The target molecule, this compound, and its isomers are classified as toxic.[2]

  • Mandatory Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving is recommended).

    • Chemical splash goggles and a full-face shield.

    • Flame-resistant laboratory coat.

  • Engineering Controls:

    • All steps of this procedure must be performed inside a properly functioning chemical fume hood.

    • A Class ABC fire extinguisher and an emergency eyewash/shower station must be accessible.

  • Waste Disposal:

    • All liquid and solid waste must be segregated into a designated "Halogenated Organic Waste" container for professional disposal, in accordance with institutional and regional regulations.[3]

Synthetic Strategy and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. The amine group of 3-bromo-2-nitroaniline is first deprotonated by a mild base, potassium carbonate, to form the corresponding anilide anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide to form the N-methylated product.

Causality Explanation:

  • Choice of Base: Potassium carbonate (K₂CO₃) is a suitable base for this reaction. It is strong enough to deprotonate the aniline, which is made more acidic by the electron-withdrawing nitro group, but not so strong as to cause unwanted side reactions.

  • Choice of Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction. It readily dissolves the reactants and intermediates, facilitating the reaction, and does not interfere with the nucleophilic substitution.

  • Choice of Methylating Agent: Methyl iodide is a highly reactive and effective methylating agent, ensuring a high conversion rate in a reasonable timeframe.[4]

Experimental Workflow Diagram

The overall process, from initial setup to the final isolated product, is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents Weigh Reagents: 3-bromo-2-nitroaniline K₂CO₃ add_solids Add Solids & Solvent to Flask prep_reagents->add_solids prep_solvent Prepare Solvent: Dry DMF prep_solvent->add_solids prep_glass Assemble Glassware (Flask, Condenser) prep_glass->add_solids add_MeI Add Methyl Iodide (via Syringe) add_solids->add_MeI heat Heat Reaction (e.g., 60-70 °C) add_MeI->heat monitor Monitor via TLC heat->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Table of Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )AmountMolar Equiv.
3-bromo-2-nitroaniline7138-15-0217.02[5]2.17 g1.0
Potassium Carbonate (K₂CO₃)584-08-7138.212.07 g1.5
Methyl Iodide (CH₃I)74-88-4141.940.75 mL (1.71 g)1.2
N,N-Dimethylformamide (DMF)68-12-273.0950 mL-
Ethyl Acetate (EtOAc)141-78-688.11~200 mL-
Deionized Water (H₂O)7732-18-518.02~200 mL-
Brine (Saturated NaCl solution)--~50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-
Silica Gel (for chromatography)7631-86-9-As needed-
Reaction Procedure
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-nitroaniline (2.17 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 50 mL of dry N,N-dimethylformamide (DMF) to the flask.

  • Initiation: Begin stirring the suspension. Through the top of the condenser, carefully add methyl iodide (0.75 mL, 12.0 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C using an oil bath.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed within 2-4 hours.

  • Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a 500 mL beaker containing 200 mL of cold deionized water. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash them once with deionized water (50 mL) and once with brine (50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification

The crude product, a yellow or orange solid, should be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of 100% hexanes to 95:5 hexanes:ethyl acetate is typically effective.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the solvent system, collecting fractions based on TLC analysis.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 231.98).[2]

  • Melting Point Analysis: To assess purity.

Conclusion

This protocol details a reliable and reproducible method for the synthesis of this compound from 3-bromo-2-nitroaniline. By carefully explaining the causality behind procedural choices and emphasizing critical safety measures, this guide is intended to provide researchers with a robust tool for obtaining this valuable synthetic intermediate. Adherence to the safety precautions outlined is paramount for the successful and safe execution of this synthesis.

References

Application Note & Protocol: Laboratory-Scale Synthesis of 3-bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the laboratory-scale preparation of 3-bromo-N-methyl-2-nitroaniline, a key intermediate in organic synthesis and drug discovery. The protocol details a robust N-methylation of 3-bromo-2-nitroaniline. This guide emphasizes safety, procedural rationale, and thorough characterization of the final product, ensuring a reliable and reproducible synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and material science.[1] The strategic placement of the bromine atom, the nitro group, and the N-methyl group offers multiple reaction sites for further functionalization, enabling the synthesis of diverse and complex molecules.[1][2] Specifically, the nitro group can be reduced to an amine, and the bromine atom can participate in various cross-coupling reactions. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, designed for safe and efficient execution in a standard laboratory setting.

Reaction Scheme

The synthesis proceeds via the N-methylation of 3-bromo-2-nitroaniline using methyl iodide in the presence of a suitable base, such as potassium carbonate, in an acetone solvent.

Experimental_Workflow A 1. Add 3-bromo-2-nitroaniline, potassium carbonate, and acetone to a round-bottom flask. B 2. Add methyl iodide dropwise to the stirred suspension. A->B C 3. Heat the mixture to reflux and monitor by TLC. B->C D 4. Cool the reaction mixture and filter off the solids. C->D E 5. Concentrate the filtrate using a rotary evaporator. D->E F 6. Dissolve the residue in ethyl acetate and wash with water. E->F G 7. Dry the organic layer over anhydrous sodium sulfate. F->G H 8. Concentrate the organic layer to obtain the crude product. G->H I 9. Purify the crude product by column chromatography or recrystallization. H->I

References

Potential reactions of the bromine substituent in 3-bromo-N-methyl-2-nitroaniline.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Transformations of the Bromine Substituent in 3-Bromo-N-methyl-2-nitroaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Potential of this compound

This compound is a richly functionalized aromatic compound poised for diverse and strategic chemical modifications. Its structure presents a fascinating interplay of electronic and steric effects that govern the reactivity of its substituents. The bromine atom at the 3-position, the focus of this guide, serves as a versatile handle for introducing molecular complexity.

The molecule's reactivity is dictated by three key features:

  • The Bromo Substituent: A classic leaving group for a host of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

  • The Ortho Nitro Group: As a potent electron-withdrawing group, it significantly acidifies the N-H proton (if not methylated) and, more importantly, activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[1][2][3][4] This group's influence is critical in facilitating the displacement of the bromine atom by strong nucleophiles.

  • The N-Methylamino Group: An electron-donating group that modulates the overall electron density of the ring and whose steric bulk can influence the approach of reagents to the adjacent nitro and bromo substituents.

This guide provides a detailed exploration of the primary reaction pathways available for the bromine substituent of this compound. We will delve into the mechanistic underpinnings of each transformation, offer field-tested experimental protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group ortho to the bromine atom makes the aromatic ring electron-deficient and highly susceptible to attack by nucleophiles. This activation is the driving force for the SNAr reaction, which proceeds via an addition-elimination mechanism.

2.1 Mechanistic Principle

The SNAr reaction occurs in two main steps. First, a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] The negative charge of this complex is delocalized onto the ortho-nitro group, providing substantial stabilization. In the second step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[4][5]

SNAr_Mechanism Start This compound + Nu⁻ Step1 Nucleophilic Attack Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized) Step1->Intermediate Step2 Loss of Leaving Group (Br⁻) Intermediate->Step2 Product Substituted Product Step2->Product

Caption: The two-step addition-elimination mechanism of SNAr.

2.2 Protocol: SNAr with Sodium Methoxide

This protocol describes the methoxylation of this compound, a representative SNAr transformation.

Materials:

  • This compound (1.0 equiv)

  • Sodium methoxide (NaOMe, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add this compound.

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (target concentration of 0.2 M).

  • Reagent Addition: Add sodium methoxide portion-wise to the stirring solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker of ice-water, which should cause the product to precipitate.

    • Filter the solid product, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

2.3 Key Considerations for SNAr

ParameterInfluence & RationaleTypical Conditions
Nucleophile Stronger nucleophiles (e.g., alkoxides, thiolates, primary/secondary amines) react faster. The choice depends on the desired product.1.2 - 2.0 equivalents
Solvent Polar aprotic solvents (DMF, DMSO, NMP) are ideal as they solvate the cation of the nucleophilic salt and do not interfere with the nucleophile's reactivity.DMF, DMSO, NMP, THF
Temperature Higher temperatures increase the reaction rate but can also lead to side reactions. The degree of activation by the nitro group determines the required temperature.60 - 120 °C
Leaving Group Reactivity follows the order F > Cl > Br > I for SNAr, which is opposite to SN2, because the rate-determining step is the initial nucleophilic attack, not C-X bond cleavage.[4]Bromo is a competent leaving group.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules. These reactions proceed via a Pd(0)/Pd(II) catalytic cycle.[6]

Experimental_Workflow Setup 1. Reaction Setup (Flask, Inert Atmosphere) Reagents 2. Add Reagents (Aryl Halide, Coupling Partner, Base, Catalyst, Ligand) Setup->Reagents Solvent 3. Add Anhydrous Solvent Reagents->Solvent Reaction 4. Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup 5. Aqueous Work-up (Quench, Extract) Reaction->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, such as a boronic acid or ester.[7][8][9]

3.1.1 Protocol: Suzuki Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous Toluene/Water (10:1 mixture)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.

  • Catalyst Premixing (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ and the SPhos ligand in a small amount of the solvent mixture. Stir for 5-10 minutes.

  • Reagent Addition: Add the catalyst premix to the Schlenk flask, followed by the remainder of the toluene/water solvent.

  • Reaction: Degas the mixture by bubbling argon through it for 15 minutes. Seal the flask and heat to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

3.1.2 Key Considerations for Suzuki Coupling

ParameterInfluence & RationaleRepresentative Reagents
Catalyst/Ligand The choice is crucial. Electron-rich, bulky phosphine ligands (like SPhos, XPhos) are often effective for challenging substrates as they promote both oxidative addition and reductive elimination steps.[9]Pd(OAc)₂, Pd₂(dba)₃ with SPhos, XPhos, RuPhos; or pre-formed catalysts like Pd(PPh₃)₄.[10][11]
Base The base activates the boronic acid by forming a more nucleophilic boronate species, facilitating the transmetalation step.[8]K₃PO₄, K₂CO₃, Cs₂CO₃
Solvent A mixture of an organic solvent and water is common. Water aids in dissolving the inorganic base and facilitates the catalytic cycle.Toluene/H₂O, Dioxane/H₂O, THF
Boron Reagent Boronic acids are common, but boronate esters (e.g., pinacol esters) can offer greater stability and are often used for sensitive substrates.Ar-B(OH)₂, Ar-B(pin)
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation

This reaction is a cornerstone of modern synthesis for creating carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[12][13][14] It has largely replaced harsher classical methods.[12]

3.2.1 Protocol: Buchwald-Hartwig Coupling with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In a glovebox or under a robust stream of argon, add NaOtBu, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk flask.

  • Reagent Addition: Add this compound, followed by anhydrous toluene, and finally the morpholine via syringe.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C. Monitor the reaction's progress (typically 6-24 hours).

  • Work-up:

    • After cooling, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product using flash column chromatography.

3.2.2 Key Considerations for Buchwald-Hartwig Amination

ParameterInfluence & RationaleRepresentative Reagents
Catalyst/Ligand Bulky, electron-rich phosphine ligands are essential. They stabilize the Pd(0) species and facilitate the rate-limiting reductive elimination step.[15]Pd₂(dba)₃, Pd(OAc)₂ with ligands like BINAP, Xantphos, Josiphos.
Base A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido intermediate. NaOtBu is common, but weaker bases may be needed for base-sensitive substrates.[16]NaOtBu, LiHMDS, K₃PO₄
Amine A wide range of primary and secondary amines can be used. Sterically hindered amines may require more specialized catalyst systems.Alkylamines, arylamines, heterocycles.
Solvent Anhydrous, non-protic solvents are necessary to prevent quenching of the strong base.Toluene, Dioxane, THF
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[17] The reaction is typically co-catalyzed by palladium and a copper(I) salt.[17]

3.3.1 Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent/Base Addition: Add anhydrous THF, followed by anhydrous TEA. The TEA acts as both the base and a co-solvent.

  • Reagent Addition: Add phenylacetylene to the mixture via syringe.

  • Reaction: Degas the mixture and heat to 60-70 °C under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Work-up:

    • Cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse the pad with ethyl acetate.

    • Concentrate the filtrate and redissolve the residue in ethyl acetate.

    • Wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography.

3.3.2 Key Considerations for Sonogashira Coupling

ParameterInfluence & RationaleRepresentative Reagents
Catalyst System The classic system uses a Pd catalyst and a Cu(I) co-catalyst. The copper facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[18]PdCl₂(PPh₃)₂, Pd(PPh₃)₄ with CuI.
Copper-Free Variants To avoid issues with copper, particularly the homocoupling of alkynes (Glaser coupling), copper-free methods have been developed, often requiring more specialized ligands and stronger bases.[19][20]Pd catalysts with bulky phosphine ligands.
Base An amine base (like TEA or diisopropylamine) is used to deprotonate the terminal alkyne and neutralize the HBr generated during the reaction.TEA, DIPEA, Piperidine
Solvent Aprotic solvents that can dissolve all components are used.THF, DMF, Toluene
Heck Reaction: C(sp²)–C(sp²) Vinylation

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, creating a new C-C bond.[6][21]

3.4.1 Protocol: Heck Coupling with n-Butyl Acrylate

Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (TEA, 2.0 equiv)

  • Anhydrous DMF

Procedure:

  • Reaction Setup: Add this compound, Pd(OAc)₂, and P(o-tol)₃ to a sealable reaction tube.

  • Reagent Addition: Add anhydrous DMF, TEA, and finally n-butyl acrylate.

  • Reaction: Seal the tube and heat to 100-120 °C for 12-24 hours.

  • Work-up: Cool the reaction, dilute with water, and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purification: Purify via column chromatography to isolate the vinylated product.

3.4.2 Key Considerations for Heck Reaction

ParameterInfluence & RationaleRepresentative Reagents
Catalyst/Ligand The choice of ligand influences the stability and activity of the catalyst. Phosphine ligands are common.[22][23]Pd(OAc)₂, PdCl₂ with PPh₃, P(o-tol)₃.
Base A base is required to regenerate the Pd(0) catalyst at the end of the cycle.[6][22]TEA, K₂CO₃, NaOAc
Alkene Electron-deficient alkenes (like acrylates, styrene) are typically more reactive. The regioselectivity of addition to the double bond must be considered.Acrylates, Styrenes, Acrylonitrile
Solvent Polar aprotic solvents are generally used.DMF, NMP, Acetonitrile

Conclusion

This compound is a valuable and versatile building block. The strategic positioning of its functional groups allows for a predictable and controllable series of transformations. The electron-withdrawing nitro group primes the molecule for nucleophilic aromatic substitution, while the bromo substituent provides a reliable entry point into the vast and powerful world of palladium-catalyzed cross-coupling chemistry. By carefully selecting the reaction type, catalyst, and conditions as outlined in this guide, researchers can effectively leverage this substrate to construct a wide array of complex molecular architectures for applications in drug discovery, materials science, and beyond.

References

The Strategic Utility of 3-bromo-N-methyl-2-nitroaniline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

3-bromo-N-methyl-2-nitroaniline is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of a variety of pharmaceutical intermediates. Its unique arrangement of a bromo substituent, a secondary amine (N-methyl), and a nitro group on the aniline core provides multiple reactive handles for strategic chemical modifications. This strategic positioning allows for the regioselective construction of complex heterocyclic systems, which are prevalent in modern drug discovery. The electron-withdrawing nature of the nitro group, combined with the steric and electronic influence of the bromine and N-methyl groups, dictates the reactivity of the aromatic ring and the amino group, making it a valuable precursor for targeted therapeutic agents, particularly in oncology and immunology.

This guide provides an in-depth exploration of the application of this compound in the synthesis of two key classes of pharmaceutical intermediates: substituted benzimidazoles and precursors to pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present data to support the described methodologies.

Application 1: Synthesis of Substituted Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in a wide range of approved drugs with diverse therapeutic activities, including proton pump inhibitors, anthelmintics, and anticancer agents. The synthesis of substituted benzimidazoles from this compound proceeds via a well-established two-step sequence: reduction of the nitro group to form a diamine, followed by cyclization with a suitable one-carbon synthon.

Part I: Reductive Cyclization Pathway

The initial and most critical step is the selective reduction of the nitro group to an amine, yielding the corresponding ortho-phenylenediamine derivative, 3-bromo-N¹-methylbenzene-1,2-diamine. This transformation is pivotal as it sets the stage for the subsequent intramolecular cyclization.

start This compound intermediate 3-bromo-N-methyl-benzene-1,2-diamine start->intermediate Reduction (e.g., H2, Pd/C or SnCl2, HCl) product 4-bromo-1-methyl-1H-benzo[d]imidazole intermediate->product Cyclization (e.g., Formic Acid)

Caption: Synthetic workflow for benzimidazole synthesis.

Protocol 1: Reduction of this compound

The choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding dehalogenation. Catalytic hydrogenation is a clean and efficient method, while classical methods using metals in acidic media are also robust.[1]

Method A: Catalytic Hydrogenation

ParameterCondition
Substrate This compound
Catalyst 10% Palladium on Carbon (Pd/C)
Hydrogen Source Hydrogen gas (H₂)
Solvent Methanol or Ethanol
Temperature Room Temperature
Pressure 1-3 atm

Step-by-Step Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-bromo-N¹-methylbenzene-1,2-diamine, which can be used in the next step without further purification.

Method B: Chemical Reduction with Tin(II) Chloride

ParameterCondition
Substrate This compound
Reducing Agent Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Solvent Ethanol or Ethyl Acetate
Acid Concentrated Hydrochloric Acid (catalytic)
Temperature Reflux

Step-by-Step Procedure:

  • To a stirred solution of this compound (1.0 eq) in ethanol, add SnCl₂·2H₂O (3-4 eq).

  • Carefully add a few drops of concentrated HCl.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the diamine.

Protocol 2: Cyclization to form 4-bromo-1-methyl-1H-benzo[d]imidazole

The cyclization of the resulting diamine with formic acid is a classic and effective method for the synthesis of the unsubstituted benzimidazole core.[2]

ParameterCondition
Substrate 3-bromo-N¹-methylbenzene-1,2-diamine
Reagent 90% Formic Acid
Temperature 100 °C

Step-by-Step Procedure:

  • In a round-bottomed flask, treat the crude 3-bromo-N¹-methylbenzene-1,2-diamine (1.0 eq) with an excess of 90% formic acid.

  • Heat the mixture in a water bath at 100 °C for 2 hours.

  • Cool the reaction mixture and slowly add a 10% sodium hydroxide solution to neutralize the excess acid until the mixture is just alkaline to litmus paper.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 4-bromo-1-methyl-1H-benzo[d]imidazole.

Application 2: Synthesis of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitor Precursors

The pyrrolo[2,3-d]pyrimidine scaffold is a key component of several approved kinase inhibitors used in cancer therapy. 3-bromo-N-methylaniline, the reduced form of this compound, is a valuable nucleophile for the synthesis of these complex heterocyclic systems.[3]

Part II: Nucleophilic Aromatic Substitution Pathway

In this application, the amino group of 3-bromo-N-methylaniline acts as a nucleophile to displace a leaving group, typically a chlorine atom, from an activated heterocyclic core. This reaction forms a crucial C-N bond, linking the aniline moiety to the kinase-targeting scaffold.

start This compound intermediate 3-bromo-N-methylaniline start->intermediate Reduction (Protocol 1) product N-(3-bromophenyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative intermediate->product Nucleophilic Aromatic Substitution reactant 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative reactant->product

Caption: Synthesis of a pyrrolo[2,3-d]pyrimidine derivative.

Protocol 3: Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative

This protocol is a general procedure based on the synthesis of 2-amino-4-(3-bromo-N-methylanilino)-6-substituted-7H-pyrrolo[2,3-d]pyrimidines.[3]

ParameterCondition
Substrates 3-bromo-N-methylaniline (1.5 eq) and a 4-chloro-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq)
Solvent Isopropyl alcohol (i-PrOH)
Catalyst Concentrated Hydrochloric Acid (catalytic)
Temperature Reflux

Step-by-Step Procedure:

  • Prepare 3-bromo-N-methylaniline from this compound using one of the reduction methods described in Protocol 1 .

  • In a 50-mL round-bottomed flask, combine the 4-chloro-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq), 3-bromo-N-methylaniline (1.5 eq), and isopropyl alcohol (10 mL).

  • Add 2-3 drops of concentrated HCl to the mixture.

  • Heat the reaction mixture to reflux and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • The resulting residue, which is the desired coupled product (often with protecting groups), can then be taken to the next step of the synthesis, such as deprotection, as described in the source literature.[3]

  • Purification is typically achieved by column chromatography on silica gel.

Conclusion

This compound is a strategically important starting material for the synthesis of valuable pharmaceutical intermediates. The presence of ortho-disposed amino and nitro groups allows for a straightforward and high-yielding pathway to substituted benzimidazoles, a key heterocyclic motif in drug discovery. Furthermore, its reduced form, 3-bromo-N-methylaniline, serves as a crucial nucleophilic component in the construction of complex kinase inhibitor scaffolds such as the pyrrolo[2,3-d]pyrimidines. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this versatile building block in their research endeavors.

References

Analytical techniques for the quantification of 3-bromo-N-methyl-2-nitroaniline.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Quantitative Analysis of 3-bromo-N-methyl-2-nitroaniline

Introduction

This compound is an important synthetic intermediate in the pharmaceutical and chemical industries. Its precise quantification is critical for ensuring reaction yield, monitoring process purity, and maintaining quality control of final products. The molecular structure, featuring a substituted nitroaniline core, lends itself to analysis by several modern analytical techniques.

This document provides a comprehensive guide to three robust methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The protocols herein are designed to be self-validating and are grounded in established analytical principles, offering researchers a choice of methodology based on their specific requirements for sensitivity, selectivity, and available instrumentation.

Compound Information:

  • IUPAC Name: this compound[1]

  • CAS Number: 1150617-53-0[1]

  • Molecular Formula: C₇H₇BrN₂O₂[1]

  • Molecular Weight: 231.05 g/mol [1][2]

Comparative Overview of Analytical Techniques

The selection of an optimal analytical technique depends on a balance of factors including the sample matrix, required sensitivity, and desired throughput. Below is a comparative summary of the methods detailed in this guide.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Visible Spectrophotometry
Principle Separation based on polarity using a condensed mobile phase, with detection via UV absorbance.Separation based on volatility and polarity in a gaseous mobile phase, with mass-based detection and identification.Quantification based on the absorbance of UV-Vis light by the analyte in solution, following the Beer-Lambert law.
Selectivity High. Achieved through chromatographic separation of the analyte from matrix components.Very High. Combines chromatographic separation with mass-selective detection for definitive identification.Low to Moderate. Susceptible to interference from any other components in the sample that absorb at the same wavelength.
Sensitivity High (µg/L to ng/L range).Very High (ng/L to pg/L range), especially in SIM mode.Moderate (mg/L range).
Sample Type Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be needed for some polar analytes.[3]Best for relatively pure, simple liquid samples with no interfering chromophores.
Throughput Moderate. Typical run times are 5-15 minutes per sample.Moderate. Similar run times to HPLC, but may require more extensive sample preparation.High. Measurements can be taken in seconds once samples are prepared.
Cost Moderate initial investment and operational costs.High initial investment and operational/maintenance costs.Low initial investment and very low operational costs.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

3.1. Principle and Rationale

Reverse-phase HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, separation is achieved on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The compound's "push-pull" electronic structure, with an electron-donating amine group and an electron-withdrawing nitro group on a benzene ring, creates a strong chromophore.[4] This allows for highly sensitive detection using a UV-Vis detector. HPLC is often preferred for nitroaniline derivatives as it does not require the derivatization steps that can be necessary for GC analysis.[3]

3.2. Detailed Experimental Protocol

3.2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • This compound reference standard (>95% purity).

  • Acetonitrile (HPLC grade).

  • Water, HPLC grade or ultrapure (18.2 MΩ·cm).

  • Formic acid (LC-MS grade).

  • 0.45 µm syringe filters.

3.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with Acetonitrile.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the stock solution with the mobile phase (e.g., 50:50 Acetonitrile:Water).[3]

3.2.3. Sample Preparation

  • Accurately weigh the sample containing the analyte and dissolve it in a known volume of Acetonitrile to achieve a theoretical concentration within the calibration range.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.2.4. Chromatographic Conditions

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 60% Mobile Phase B, 40% Mobile Phase A
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 405 nm (experimentally verify λmax)
Run Time 10 minutes

3.2.5. Data Analysis

  • Inject the series of working standards to establish system suitability (e.g., tailing factor < 2.0, %RSD of replicate injections < 2.0%).

  • Generate a calibration curve by plotting the peak area of the analyte against the concentration of each standard.

  • Perform a linear regression on the data. The correlation coefficient (r²) should be > 0.999.

  • Inject the prepared samples.

  • Quantify the concentration of this compound in the samples using the equation from the linear regression.

3.3. HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation (Stock & Dilutions) HPLC HPLC System (Pump, Injector, Column) Std_Prep->HPLC Sample_Prep Sample Preparation (Weigh, Dissolve, Filter) Sample_Prep->HPLC UV_Detector UV-Vis Detector (λ = 405 nm) HPLC->UV_Detector Chromatogram Generate Chromatogram UV_Detector->Chromatogram Calibration Create Calibration Curve (Peak Area vs. Conc.) Chromatogram->Calibration Quantify Quantify Sample Concentration Calibration->Quantify

Caption: HPLC-UV workflow for quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

4.1. Principle and Rationale

GC-MS provides exceptional selectivity and sensitivity, making it the gold standard for confirmation and trace-level analysis. The sample is vaporized and separated based on its boiling point and interactions with a capillary column. The mass spectrometer then ionizes the eluted analyte, separating the resulting fragments based on their mass-to-charge ratio (m/z). This provides a unique "fingerprint" for unequivocal identification and allows for highly sensitive quantification using Selected Ion Monitoring (SIM). While some nitroaromatics can be thermally labile, GC methods have been successfully developed for many aniline derivatives.[3][5]

4.2. Detailed Experimental Protocol

4.2.1. Instrumentation and Materials

  • GC system with a capillary column inlet (split/splitless) coupled to a Mass Spectrometer (e.g., single quadrupole).

  • DB-5ms or equivalent capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • This compound reference standard (>95% purity).

  • Dichloromethane or Ethyl Acetate (GC grade).

  • Helium, ultra-high purity (carrier gas).

4.2.2. Preparation of Solutions

  • Stock Standard Solution (1000 µg/mL): Prepare as described in section 3.2.2, using Dichloromethane as the solvent.

  • Working Standard Solutions (0.1-10 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with Dichloromethane.

4.2.3. Sample Preparation

  • Prepare samples as described in section 3.2.3, using Dichloromethane as the final solvent. Ensure the final concentration is within the calibration range.

4.2.4. GC-MS Conditions

Parameter Value
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium @ 1.2 mL/min (constant flow)
Inlet Temperature 260 °C
Injection Volume 1 µL (Splitless mode)
Oven Program 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) @ 70 eV
Acquisition Mode Full Scan (m/z 50-300) for identification; SIM for quantification
SIM Ions m/z 230, 232 (Molecular ions), 213, 215 (Loss of -OH). Quantifier in bold.

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio for ions containing a bromine atom.

4.2.5. Data Analysis

  • Inject a mid-range standard in Full Scan mode to confirm the retention time and mass spectrum of the analyte. Identify the primary fragment ions for SIM mode.

  • Generate a calibration curve by plotting the peak area of the quantifier ion (e.g., m/z 230) against the concentration of the injected standards.

  • Perform a linear regression (r² > 0.999).

  • Analyze the prepared samples in SIM mode for maximum sensitivity.

  • Calculate the analyte concentration in the samples using the regression equation.

4.3. GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation (In Volatile Solvent) GC GC System (Injector, Oven, Column) Std_Prep->GC Sample_Prep Sample Preparation (Weigh, Dissolve) Sample_Prep->GC MS Mass Spectrometer (EI Source, Quadrupole) GC->MS TIC Generate Mass Spectrum (Confirm Identity) MS->TIC SIM_Curve Create SIM Calibration Curve TIC->SIM_Curve Quantify Quantify Sample Concentration SIM_Curve->Quantify

Caption: GC-MS workflow for quantification.

Method 3: UV-Visible Spectrophotometry

5.1. Principle and Rationale

UV-Visible spectrophotometry is a straightforward and rapid technique based on the Beer-Lambert Law, which correlates the absorbance of light to the concentration of an analyte in solution. Due to its conjugated π-system and nitro and amino substituents, this compound absorbs strongly in the UV-visible region.[4] This method is ideal for at-line process monitoring or for the analysis of pure bulk material where interfering, UV-absorbing impurities are known to be absent.

5.2. Detailed Experimental Protocol

5.2.1. Instrumentation and Materials

  • Dual-beam UV-Visible Spectrophotometer.

  • Matched pair of 1 cm path length quartz cuvettes.

  • This compound reference standard (>95% purity).

  • Ethanol or Methanol (Spectroscopic grade).

5.2.2. Determination of λmax

  • Prepare a mid-range standard solution (e.g., 10 µg/mL) in ethanol.

  • Fill a quartz cuvette with ethanol to serve as the blank.

  • Fill a second cuvette with the standard solution.

  • Perform a wavelength scan from 200 nm to 600 nm.

  • Identify the wavelength of maximum absorbance (λmax). For related nitroanilines, this is often in the 380-410 nm range.[6][7]

5.2.3. Preparation of Solutions

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with ethanol.

  • Working Standard Solutions: Prepare a series of at least five standards by diluting the stock solution with ethanol to yield concentrations that give an absorbance between 0.1 and 1.5 AU.

5.2.4. Sample Preparation

  • Prepare a sample solution in ethanol with an expected absorbance that falls within the range of the calibration standards. Filtration may be necessary if the sample is not fully soluble.

5.2.5. Measurement Protocol

  • Set the spectrophotometer to measure absorbance at the predetermined λmax.

  • Zero the instrument using the ethanol blank.

  • Measure the absorbance of each working standard and the prepared sample(s).

5.2.6. Data Analysis

  • Construct a calibration curve by plotting absorbance versus concentration for the working standards.

  • Perform a linear regression. The line should pass through the origin, and the correlation coefficient (r²) should be > 0.998.

  • Determine the concentration of the analyte in the sample solution from its absorbance using the calibration curve.

5.3. UV-Vis Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation (Stock & Dilutions) Scan Determine λmax (Wavelength Scan) Std_Prep->Scan Measure Measure Absorbance at λmax Std_Prep->Measure Sample_Prep Sample Preparation (Dissolve in Solvent) Sample_Prep->Measure Scan->Measure Calibration Create Calibration Curve (Abs. vs. Conc.) Measure->Calibration Quantify Quantify Sample Concentration Calibration->Quantify

Caption: UV-Vis spectrophotometry workflow.

References

HPLC and GC-MS methods for analyzing 3-bromo-N-methyl-2-nitroaniline.

Author: BenchChem Technical Support Team. Date: January 2026

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APPLICATION NOTE AN-3B2NA

Topic: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of 3-bromo-N-methyl-2-nitroaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents robust and validated analytical methodologies for the quantitative determination and qualitative identification of this compound, a key intermediate in various synthetic pathways. Recognizing the compound's specific physicochemical properties, we have developed optimized protocols for both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The HPLC method is presented as the primary technique for routine quantification due to its precision and direct applicability, while the GC-MS method serves as a powerful tool for structural confirmation and trace-level analysis. This guide provides a comprehensive framework, from method selection rationale to detailed, step-by-step protocols and validation strategies, enabling researchers to achieve accurate and reproducible results.

Compound Profile and Method Selection Rationale

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is critical for selecting and developing an appropriate analytical method. Key properties for this compound (C7H7BrN2O2, MW: 231.05 g/mol ) are summarized below.[1]

PropertyValue / Inferred CharacteristicImplication for Analysis
Molecular Weight 231.05 g/mol [1]Suitable for both HPLC and GC-MS analysis.
Polarity Moderately polarThe presence of the nitro (-NO2) and secondary amine (-NHCH3) groups imparts polarity, making it suitable for Reversed-Phase HPLC.
Volatility Semi-volatileThe compound is expected to have sufficient volatility for GC analysis, especially given its relatively low molecular weight.
Thermal Stability Potentially labileNitroaromatic compounds can be susceptible to thermal degradation at high temperatures.[2] This necessitates careful optimization of the GC injector and oven temperatures to prevent analyte loss.
UV Absorbance Strong chromophore expectedThe nitro-substituted aromatic ring system is a strong chromophore, making UV detection in HPLC a highly sensitive and viable option.
Rationale for Method Selection: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the analytical objective.

  • HPLC-UV is the recommended method for routine quantification and purity assessment. The analysis is direct, avoiding potential thermal degradation and the need for derivatization.[2][3] Its robustness and precision are ideal for quality control environments.

  • GC-MS is the preferred method for unambiguous identification and trace analysis. The mass spectrometer provides definitive structural information, crucial for impurity identification or analysis in complex matrices.[4][5] It often offers superior sensitivity compared to HPLC-UV.

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.

Method_Selection start Analytical Goal for This compound quant Routine Quantification & Purity Analysis start->quant  Primary Goal?   ident Trace Analysis & Unambiguous Identification start->ident  Primary Goal?   hplc HPLC-UV quant->hplc  High Precision,  Direct Analysis   gcms GC-MS ident->gcms  High Sensitivity,  Structural Confirmation  

Caption: Decision tree for analytical method selection.

HPLC-UV Method for Quantitative Analysis

Principle

This method utilizes reversed-phase chromatography to separate this compound from potential impurities. The analyte is separated based on its partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. Quantification is achieved by measuring the analyte's absorbance at a specific UV wavelength.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Formic acid (reagent grade).

  • Analytical balance, volumetric flasks, and pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh a sample containing an amount of the analyte that will result in a final concentration within the calibration range.

    • Dissolve the sample in the diluent (50:50 A:B) and filter through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18 (4.6 x 150 mm, 5 µm)Industry standard for moderately polar aromatic compounds, providing good retention and peak shape.[6][7]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid improves peak shape by ensuring the secondary amine is protonated. Acetonitrile provides good elution strength.[8]
Gradient 0-15 min: 40% to 90% B15-17 min: 90% B17-18 min: 90% to 40% B18-25 min: 40% B (equilibration)A gradient elution is necessary to ensure elution of the main peak with good resolution from potential late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 35 °CElevated temperature improves peak symmetry and reduces viscosity, leading to better reproducibility.
Injection Vol. 10 µLA standard volume that balances sensitivity and peak broadening.
Detection UV at 254 nmAromatic nitro compounds typically exhibit strong absorbance at this wavelength. A DAD can be used to determine the optimal wavelength.
  • Data Analysis and System Suitability:

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Perform a linear regression analysis; the correlation coefficient (r²) should be ≥ 0.999.

    • System Suitability Test (SST): Inject a mid-level standard five times. The relative standard deviation (RSD) for peak area and retention time should be < 2.0%. The tailing factor should be ≤ 2.0.

GC-MS Method for Identification and Trace Analysis

Principle

This method is ideal for the separation and detection of volatile and semi-volatile compounds.[4] The sample is vaporized and separated in a capillary column. The mass spectrometer then fragments the eluted analyte, producing a unique mass spectrum that serves as a chemical fingerprint for definitive identification.

Experimental Protocol

Instrumentation and Materials:

  • GC system with a split/splitless injector and a mass selective detector (MSD).

  • Fused silica capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Ultra-high purity helium or hydrogen as the carrier gas.[9]

  • GC-MS grade solvents (e.g., dichloromethane, ethyl acetate).

  • Standard and sample preparation materials as in the HPLC section.

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Prepare stock and working standards in a volatile solvent like ethyl acetate or dichloromethane.

    • Prepare samples by dissolving them in the same solvent and filtering if necessary. A liquid-liquid extraction may be required for complex matrices.[10]

  • GC-MS Conditions:

ParameterRecommended SettingJustification
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane)A robust, general-purpose column providing excellent separation for a wide range of semi-volatile compounds, including nitroaromatics.[11]
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert gas that provides good chromatographic efficiency.
Injector Temp. 250 °CHot enough to ensure complete vaporization but low enough to minimize potential thermal degradation of the nitro group.[4][11]
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace analysis. A split injection can be used for higher concentration samples.
Oven Program Initial: 100 °C (hold 1 min)Ramp: 15 °C/min to 280 °CHold: 5 min at 280 °CA controlled temperature ramp is essential for separating the analyte from solvent and any impurities.[12]
MS Transfer Line 280 °CPrevents condensation of the analyte before it enters the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Scan Range 50 - 350 m/zCovers the molecular ion (m/z 230/232) and expected fragment ions.
  • Data Analysis and Spectral Interpretation:

    • Identify the analyte peak by its retention time and by comparing its mass spectrum to a reference standard.

    • The mass spectrum should show the characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks of nearly equal intensity).

    • For quantification, use selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions (e.g., m/z 230, 232, and a key fragment ion).

Method Validation Strategy

Both the HPLC and GC-MS methods must be validated for their intended purpose. The validation should be conducted in accordance with recognized guidelines, such as those from the International Council for Harmonisation (ICH).[13][14][15][16]

Key validation parameters to assess include:

  • Specificity: Ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: Demonstrate a linear relationship between concentration and response over a defined range.

  • Accuracy: Determine the closeness of agreement between the value which is accepted as a true value and the value found.

  • Precision: Assess the method's repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: Measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram outlines the general workflow for method development and validation.

Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) a Define Analytical Target Profile (ATP) b Select Technique (HPLC / GC-MS) a->b c Optimize Parameters (Column, Mobile Phase/Temp Program) b->c d System Suitability Testing (SST) c->d e Specificity d->e Proceed to Validation f Linearity & Range e->f g Accuracy & Precision f->g h LOD / LOQ g->h i Robustness h->i report Final Method & Validation Report i->report Compile Results

Caption: General workflow for analytical method development and validation.

References

Application Notes and Protocols for the Safe Handling and Storage of 3-bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 3-bromo-N-methyl-2-nitroaniline (CAS No. 1150617-53-0) is publicly available. The following guidelines have been synthesized from data on structurally similar compounds, including halogenated nitroanilines and N-alkylated nitroanilines. These protocols represent best practices and should be adapted to specific laboratory conditions and risk assessments. Always consult with your institution's Environmental Health and Safety (EHS) department before working with this compound.

Introduction

This compound is a halogenated nitroaromatic amine, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The presence of a nitro group, a bromine atom, and an N-methylaniline core suggests that this compound may exhibit significant biological activity and potential toxicity. These application notes provide a detailed framework for the safe handling, storage, and disposal of this compound to minimize risk to researchers and the environment.

Compound Profile and Hazard Assessment

A thorough understanding of the compound's properties is foundational to safe handling. The data presented below is a combination of information for this compound and closely related analogs.

Chemical and Physical Properties
PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 1150617-53-0PubChem[1]
Molecular Formula C₇H₇BrN₂O₂PubChem[1]
Molecular Weight 231.05 g/mol PubChem[1]
Appearance Solid (predicted)Inferred from analogs
Solubility Likely soluble in organic solvents; sparingly soluble in waterInferred from analogs
Toxicological Profile and Hazard Identification

Based on data from structurally similar compounds such as N-methyl-2-nitroaniline and other brominated nitroanilines, this compound is anticipated to be hazardous.[2]

  • Acute Toxicity: Likely toxic if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Corrosion/Irritation: May cause skin irritation.[3]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[3]

  • Respiratory/Skin Sensitization: May cause an allergic skin reaction.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[2]

  • Methemoglobinemia: A significant risk associated with nitroanilines is the formation of methemoglobin, which impairs the oxygen-carrying capacity of the blood and can lead to cyanosis. The onset of symptoms may be delayed.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure.

PPE_Protocol cluster_ppe Required Personal Protective Equipment Body Flame-Resistant Lab Coat Hands Nitrile Gloves (Double-gloved) Eyes Chemical Safety Goggles or Face Shield Respiratory Fume Hood or Respirator Researcher Researcher Researcher->Body Protects skin and clothing Researcher->Hands Prevents dermal absorption Researcher->Eyes Protects from splashes Researcher->Respiratory Prevents inhalation

References

Application Notes and Protocols for the Experimental Use of 3-bromo-N-methyl-2-nitroaniline in Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chromatic Potential with a Unique Precursor

In the vast landscape of synthetic colorants, the precursor molecule dictates the final dye's hue, intensity, and fastness properties. 3-bromo-N-methyl-2-nitroaniline is a substituted aromatic amine that, while not extensively documented in dye synthesis literature, presents a compelling scaffold for the development of novel azo and disperse dyes. Its unique combination of a bromine atom, a nitro group, and an N-methylated amine offers a triad of functionalities that can be exploited to create dyes with potentially enhanced properties.

This guide provides a detailed exploration of the theoretical and practical aspects of utilizing this compound as a diazo component in the synthesis of azo dyes. We will delve into the rationale behind experimental designs, provide detailed protocols, and predict the characteristics of the resulting colorants based on established principles of dye chemistry. The protocols and data presented herein are foundational, designed to serve as a robust starting point for researchers and scientists in the field.

Scientific Rationale: The Influence of Substituents

The structure of this compound is notable for three key substituents that are anticipated to influence the resulting dye's characteristics:

  • The Nitro Group (-NO₂): Positioned ortho to the amine, this potent electron-withdrawing group significantly decreases the basicity of the amine. This has a direct impact on the diazotization process, necessitating stronger acidic conditions for the formation of the diazonium salt. In the final azo dye, the nitro group is known to enhance lightfastness and can induce a bathochromic shift (a deepening of color towards red).

  • The Bromo Group (-Br): Located meta to the amine, the bromine atom also contributes to the electronic properties of the molecule and is recognized for its ability to improve the lightfastness of azo dyes.[1] Its presence can subtly modulate the hue and intensity of the final colorant.

  • The N-Methyl Group (-CH₃): N-methylation of the amino group introduces steric bulk around the nitrogen atom. This can influence the rate and efficiency of the diazotization reaction. In the final dye molecule, the N-methyl group can impact the dye's solubility and its affinity for different substrates.

The combination of these groups suggests that dyes derived from this precursor could exhibit excellent lightfastness and a range of hues from yellow to orange and red, depending on the chosen coupling partner.

Experimental Workflow for Azo Dye Synthesis

The synthesis of azo dyes from this compound follows a classical two-step process: diazotization of the primary aromatic amine followed by an azo coupling reaction with an electron-rich aromatic compound.

experimental_workflow cluster_0 PART 1: Diazotization cluster_1 PART 2: Azo Coupling start This compound dissolution Dissolution in Strong Acid (e.g., H₂SO₄) start->dissolution Step 1.1 cooling Cooling to 0-5 °C dissolution->cooling Step 1.2 nitrosation Slow addition of NaNO₂ solution cooling->nitrosation Step 1.3 diazonium Formation of Diazonium Salt nitrosation->diazonium Reaction coupling_reaction Azo Coupling Reaction (Vigorous Stirring) diazonium->coupling_reaction Step 2.1 (Slow Addition) coupler Coupling Component (e.g., Naphthol derivative) coupler->coupling_reaction Step 2.2 precipitation Precipitation of Azo Dye coupling_reaction->precipitation isolation Isolation & Purification (Filtration, Washing, Recrystallization) precipitation->isolation Step 2.3 final_dye Final Azo Dye isolation->final_dye Step 2.4

Figure 1: General workflow for azo dye synthesis.

Application Protocol 1: Synthesis of a Disperse Yellow/Orange Dye

This protocol details the synthesis of a potential disperse dye by coupling diazotized this compound with 2-naphthol. Disperse dyes are non-ionic colorants suitable for dyeing synthetic fibers like polyester.

Materials and Reagents
ReagentMolar Mass ( g/mol )Purity
This compound231.05>95%
Concentrated Sulfuric Acid (H₂SO₄)98.0898%
Sodium Nitrite (NaNO₂)69.00>99%
2-Naphthol144.17>99%
Sodium Hydroxide (NaOH)40.00>98%
Urea60.06>99%
Deionized Water18.02-
Ethanol46.0795%
Ice--
Protocol: Step-by-Step Methodology

Part 1: Diazotization of this compound

  • Preparation of the Amine Solution: In a 250 mL beaker, carefully add 5.0 g (21.6 mmol) of this compound to 50 mL of deionized water. While stirring, slowly add 10 mL of concentrated sulfuric acid. The mixture may warm up; continue stirring until a clear solution is obtained.

    • Expert Insight: The presence of the electron-withdrawing nitro group significantly reduces the basicity of the amine, necessitating the use of a strong acid like sulfuric acid to achieve complete dissolution and protonation.[2]

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this temperature range throughout the diazotization process.

    • Trustworthiness Check: Diazonium salts are thermally unstable. Temperatures above 5 °C can lead to decomposition, resulting in the evolution of nitrogen gas and the formation of unwanted phenolic byproducts, which will drastically reduce the yield.

  • Preparation of Nitrite Solution: In a separate 50 mL beaker, dissolve 1.65 g (23.9 mmol) of sodium nitrite in 10 mL of cold deionized water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine solution over 20-30 minutes, ensuring the temperature does not exceed 5 °C.

    • Expert Insight: Slow addition is critical to control the exothermic reaction and prevent localized overheating.

  • Reaction Completion and Nitrous Acid Removal: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If present, add a small amount of urea to decompose the excess nitrous acid until the test is negative.

Part 2: Azo Coupling with 2-Naphthol

  • Preparation of the Coupling Solution: In a 500 mL beaker, dissolve 3.2 g (22.2 mmol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution. Cool this solution to 5-10 °C in an ice bath.

    • Expert Insight: The coupling reaction is typically carried out under alkaline conditions for phenolic coupling partners like 2-naphthol, which activates the aromatic ring for electrophilic attack by the diazonium salt.[3]

  • Coupling Reaction: While stirring the 2-naphthol solution vigorously, slowly add the cold diazonium salt solution prepared in Part 1. A brightly colored precipitate should form immediately.

    • Trustworthiness Check: The diazonium salt is the electrophile, and it attacks the electron-rich naphtholate ion.[4] Vigorous stirring ensures homogeneity and maximizes the yield of the desired azo dye.

  • Completion and Isolation: Continue stirring the mixture in the ice bath for another 60 minutes to ensure the reaction goes to completion. Filter the colored precipitate using a Buchner funnel and wash it thoroughly with cold deionized water until the filtrate is neutral.

  • Purification: Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product. Dry the purified dye in a vacuum oven at 60 °C.

Expected Results and Characterization
PropertyPredicted Outcome
Appearance Yellow to orange-red crystalline solid
Yield 60-80% (based on analogous reactions)
Melting Point Expected to be sharp after recrystallization
Solubility Insoluble in water, soluble in organic solvents like DMF, DMSO, and acetone.
UV-Vis (λmax in Ethanol) Estimated in the range of 450-500 nm
FT-IR (cm⁻¹) Characteristic peaks for -N=N- (azo stretch) around 1450-1500, Ar-NO₂ around 1520 and 1340, C-Br around 600-700.

Application Protocol 2: Synthesis of a Potential Acid Dye

This protocol outlines the synthesis of a water-soluble acid dye by coupling diazotized this compound with H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid). Acid dyes are used for dyeing protein fibers like wool and silk, as well as polyamides.

Materials and Reagents
ReagentMolar Mass ( g/mol )Purity
This compound231.05>95%
Concentrated Hydrochloric Acid (HCl)36.4637%
Sodium Nitrite (NaNO₂)69.00>99%
H-acid (monosodium salt)341.3>98%
Sodium Carbonate (Na₂CO₃)105.99>99%
Sodium Chloride (NaCl)58.44>99%
Deionized Water18.02-
Ice--
Protocol: Step-by-Step Methodology

Part 1: Diazotization (Acidic Conditions)

  • Follow steps 1-5 from Application Protocol 1, Part 1, but use 15 mL of concentrated hydrochloric acid instead of sulfuric acid.

Part 2: Azo Coupling with H-acid

  • Preparation of the Coupling Solution: In a 1 L beaker, dissolve 7.4 g (21.7 mmol) of H-acid in 200 mL of deionized water. Add a solution of sodium carbonate until the H-acid is fully dissolved and the solution is alkaline (pH 8-9). Cool the solution to 5-10 °C in an ice bath.

    • Expert Insight: For H-acid, coupling under alkaline conditions directs the diazonium salt to couple at the position ortho to the hydroxyl group.

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the stirred H-acid solution, maintaining the temperature below 10 °C and keeping the solution alkaline by adding sodium carbonate solution as needed.

    • Trustworthiness Check: Maintaining an alkaline pH is crucial for regioselectivity and to ensure the phenolic group of H-acid is activated for coupling.

  • Salting Out and Isolation: Once the addition is complete, stir for an additional 2 hours. "Salt out" the dye by adding sodium chloride until precipitation is complete. Filter the dye, wash it with a saturated NaCl solution, and dry it.

Expected Results and Characterization
PropertyPredicted Outcome
Appearance Dark red to violet powder
Yield 70-85%
Solubility Soluble in water, insoluble in most organic solvents.
UV-Vis (λmax in Water) Estimated in the range of 520-560 nm
FT-IR (cm⁻¹) Characteristic peaks for -N=N-, Ar-NO₂, C-Br, and strong S=O stretching from the sulfonic acid groups.

Logical Relationships in Dye Synthesis

logical_relationships precursor This compound (Diazo Component) diazotization Diazotization (Formation of Ar-N₂⁺) precursor->diazotization Input azo_coupling Azo Coupling diazotization->azo_coupling Electrophile coupling_component Coupling Component (Electron-rich Aromatic) coupling_component->azo_coupling Nucleophile azo_dye Final Azo Dye (Ar-N=N-Ar') azo_coupling->azo_dye Product dye_properties Dye Properties (Color, Fastness, Solubility) azo_dye->dye_properties Exhibits substituents Substituents on Precursor (-NO₂, -Br, -N-Me) substituents->diazotization Influences conditions Reaction Conditions (Temp, pH) conditions->diazotization Controls conditions->azo_coupling Controls coupler_structure Structure of Coupler (e.g., Phenol, Amine) coupler_structure->azo_coupling Determines

Figure 2: Key factors influencing the final azo dye properties.

Conclusion

This compound is a precursor with significant potential for the synthesis of novel azo dyes. The strategic placement of its bromo, nitro, and N-methyl groups provides a framework for creating colorants with desirable properties, particularly high lightfastness. The protocols provided in this guide, based on established principles of diazotization and azo coupling, offer a solid foundation for researchers to explore the synthesis and application of dyes derived from this unique starting material. Further research, including detailed spectroscopic analysis and performance testing on various substrates, will be invaluable in fully characterizing the dyes and unlocking their potential in the broader field of color chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromo-N-methyl-2-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis. Our approach is grounded in mechanistic principles and validated experimental practices to ensure reliable and reproducible results.

Strategic Approach to Synthesis

The synthesis of this compound presents a classic challenge in regioselectivity. A direct electrophilic bromination of N-methyl-2-nitroaniline is unlikely to be successful in producing the desired 3-bromo isomer as the major product. The N-methyl group is an ortho-, para-director, while the nitro group is a meta-director. In N-methyl-2-nitroaniline, these directing effects would favor bromination at the 4- and 6-positions.

Therefore, a more robust and controllable synthetic strategy involves a two-step sequence:

  • Synthesis of the key intermediate, 3-bromo-2-nitroaniline.

  • N-methylation of 3-bromo-2-nitroaniline to yield the final product.

This guide will focus on optimizing each of these critical steps.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Part 1: Synthesis of 3-bromo-2-nitroaniline via Sandmeyer Reaction

A plausible route to 3-bromo-2-nitroaniline involves a Sandmeyer reaction starting from 3-amino-2-nitrophenol, which requires diazotization followed by bromination.

Problem 1: Low yield of 3-bromo-2-nitroaniline.

  • Potential Cause 1: Incomplete diazotization. The formation of the diazonium salt is temperature-sensitive and must be performed at low temperatures (0-5 °C) to prevent its decomposition.

    • Solution: Ensure strict temperature control throughout the addition of sodium nitrite. Use a calibrated thermometer and an ice-salt bath. The reaction mixture should be consistently stirred to maintain a uniform temperature.

  • Potential Cause 2: Premature decomposition of the diazonium salt. Diazonium salts are unstable and can decompose if not used promptly or if the temperature rises.

    • Solution: Prepare the diazonium salt solution and use it immediately in the subsequent Sandmeyer reaction. Avoid storing the diazonium salt solution.

  • Potential Cause 3: Inefficient Sandmeyer reaction. The displacement of the diazonium group with bromide requires a copper(I) bromide catalyst. The purity and activity of the catalyst are crucial.

    • Solution: Use freshly prepared or high-purity copper(I) bromide. Ensure the Sandmeyer reaction is warmed gently after the addition of the diazonium salt to facilitate the reaction, but avoid excessive heat which can lead to side reactions.

Problem 2: Formation of phenolic byproducts.

  • Potential Cause: Reaction of the diazonium salt with water.

    • Solution: Maintain a strongly acidic environment during diazotization to suppress the formation of phenols. Ensure the copper(I) bromide solution is added to the diazonium salt solution, rather than the other way around, to have the bromide in excess.

Part 2: N-methylation of 3-bromo-2-nitroaniline

Problem 1: Low conversion of 3-bromo-2-nitroaniline.

  • Potential Cause 1: Insufficiently strong base. The amino group of 3-bromo-2-nitroaniline is weakly nucleophilic due to the electron-withdrawing effects of the nitro and bromo groups. A weak base may not be sufficient to deprotonate the amine for methylation.

    • Solution: Use a stronger base such as potassium carbonate, or for more challenging cases, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[1] Exercise caution when using hydride bases.

  • Potential Cause 2: Low reaction temperature. The reduced nucleophilicity of the aniline may require higher temperatures to achieve a reasonable reaction rate.

    • Solution: Increase the reaction temperature, typically in the range of 80-120 °C, depending on the solvent and methylating agent used.[1]

Problem 2: Formation of N,N-dimethylated byproduct.

  • Potential Cause: Over-methylation of the desired N-methyl product.

    • Solution 1: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the methylating agent (e.g., methyl iodide or dimethyl sulfate).

    • Solution 2: Monitor the reaction closely by Thin Layer Chromatography (TLC). Stop the reaction before the starting material is fully consumed to minimize the formation of the dimethylated product.

    • Solution 3: Consider using a milder methylating agent like dimethyl carbonate, which can offer higher selectivity for mono-methylation under certain conditions.[2]

Problem 3: Difficult purification of the final product.

  • Potential Cause: Presence of unreacted starting material and N,N-dimethylated byproduct with similar polarities to the desired product.

    • Solution:

      • Column Chromatography: Use a silica gel column with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the components. Monitor the fractions by TLC.

      • Recrystallization: If a suitable solvent is found where the solubility of the product and impurities differ significantly, recrystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to obtain 3-bromo-2-nitroaniline?

A1: A reliable method is the Sandmeyer reaction.[2][3][4][5] This typically involves the diazotization of an appropriate amino-substituted precursor, such as 2-amino-3-bromonitrobenzene, followed by reaction with a copper(I) bromide catalyst. The synthesis of the precursor itself is a critical consideration.

Q2: Which methylating agent is recommended for the N-methylation step?

A2: Methyl iodide and dimethyl sulfate are common and effective methylating agents. Methyl iodide is more reactive but also more volatile and expensive. Dimethyl sulfate is a less expensive alternative. Both are toxic and should be handled with appropriate safety precautions. For improved selectivity for mono-methylation, dimethyl carbonate in the presence of a suitable base can be explored.[2] A patented method also describes the use of formaldehyde and sulfuric acid for N-monomethylation of nitroanilines.

Q3: How can I monitor the progress of the N-methylation reaction?

A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes) to separate the starting material (3-bromo-2-nitroaniline), the product (this compound), and the N,N-dimethylated byproduct. The product will be less polar than the starting material and more polar than the dimethylated byproduct.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Diazotization: Diazonium salts can be explosive when dry. Always keep them in solution and at low temperatures.

  • Methylating agents: Methyl iodide and dimethyl sulfate are toxic and carcinogenic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Strong bases: Sodium hydride and potassium tert-butoxide are highly reactive and moisture-sensitive. Handle them under an inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis of 3-bromo-2-nitroaniline (Illustrative via Sandmeyer Reaction)

This protocol outlines a general procedure for a Sandmeyer reaction. The specific starting material (e.g., 2-amino-3-bromonitrobenzene) would need to be synthesized or procured.

  • Diazotization:

    • Dissolve the starting amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in concentrated hydrobromic acid.

    • Cool the CuBr solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold CuBr solution with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: N-methylation of 3-bromo-2-nitroaniline
  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-2-nitroaniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a suitable solvent such as acetone or N,N-dimethylformamide (DMF).

    • Stir the suspension at room temperature for 15 minutes.

  • Methylation:

    • Add methyl iodide (1.1 eq) dropwise to the stirring suspension.

    • Heat the reaction mixture to reflux (for acetone) or to 80-100 °C (for DMF) and monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature.

    • Filter off the potassium carbonate and wash the solid with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

    • Purify the crude this compound by silica gel column chromatography using a hexanes/ethyl acetate gradient.

Data Presentation

ParameterRecommended ConditionRationale
N-methylation Base K₂CO₃, NaH, or t-BuOKStronger bases are needed to deprotonate the weakly nucleophilic aniline.[1]
N-methylation Solvent Acetone, DMF, AcetonitrilePolar aprotic solvents are generally preferred.
N-methylation Temp. 50-120 °CHigher temperatures are often required to drive the reaction to completion.[1]
Methylating Agent Ratio 1.05-1.1 equivalentsA slight excess minimizes the unreacted starting material without significantly promoting dialkylation.

Visualizations

Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: N-Methylation Starting_Material Suitable Amino Precursor Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Starting_Material->Diazotization Sandmeyer Sandmeyer Reaction (CuBr) Diazotization->Sandmeyer Intermediate 3-bromo-2-nitroaniline Sandmeyer->Intermediate Methylation N-Methylation (CH₃I, K₂CO₃) Intermediate->Methylation Purification Purification (Chromatography) Methylation->Purification Final_Product This compound Purification->Final_Product caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Troubleshooting Logic for Low N-methylation Yield

Troubleshooting Start Low Yield of This compound Check_TLC Analyze TLC Plate Start->Check_TLC SM_Present Significant Starting Material Remaining? Check_TLC->SM_Present Dialkylation Significant Dialkylation Byproduct? Check_TLC->Dialkylation Other_Spots Other Unidentified Spots? Check_TLC->Other_Spots Increase_Temp Increase Reaction Temperature SM_Present->Increase_Temp Yes Stronger_Base Use Stronger Base (e.g., NaH, t-BuOK) SM_Present->Stronger_Base Yes Increase_Time Increase Reaction Time SM_Present->Increase_Time Yes Reduce_MeI Reduce Equivalents of Methylating Agent Dialkylation->Reduce_MeI Yes Monitor_Closely Monitor Reaction More Frequently via TLC Dialkylation->Monitor_Closely Yes Check_Purity Check Purity of Starting Materials Other_Spots->Check_Purity Yes Optimize_Workup Optimize Work-up and Purification Other_Spots->Optimize_Workup Yes

Caption: Troubleshooting logic for low yield.

References

Identifying and minimizing side products in 3-bromo-N-methyl-2-nitroaniline synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-bromo-N-methyl-2-nitroaniline

This guide serves as a specialized resource for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. Recognizing the nuanced challenges of this multi-step synthesis, we have structured this document in a practical, problem-oriented format. Our focus is to provide not just protocols, but the underlying chemical logic to empower users to troubleshoot and optimize their experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most effective synthetic strategy to prepare this compound while minimizing isomeric impurities?

A1: The optimal synthetic route hinges on the careful sequencing of bromination, nitration, and methylation steps to leverage the directing effects of the functional groups. An incorrect sequence can lead to a complex mixture of isomers that are difficult to separate.

Recommended Synthetic Pathway:

The most logical and controllable route proceeds in three steps starting from 3-bromoaniline:

  • Nitration of 3-bromoaniline: This step yields 3-bromo-2-nitroaniline. The rationale is based on the directing effects of the amino (-NH₂) and bromo (-Br) groups. Both are ortho-, para-directors. The powerful activating effect of the amino group directs the incoming nitro group primarily to the ortho position (C2), which is sterically accessible.

  • N-methylation of 3-bromo-2-nitroaniline: The secondary amine is then formed by methylating the amino group. This step is critical and often presents challenges with reactivity and side products.

  • Purification: The final step involves purifying the target compound from unreacted starting materials and side products.

This sequence is superior to alternatives, such as nitrating N-methylaniline first, which would produce a mixture of ortho- and para-nitro isomers, or brominating N-methyl-2-nitroaniline, where the strong ortho-, para-directing nature of the N-methylamino group would favor substitution at the 4- and 6-positions.[1]

Synthetic Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: N-Methylation cluster_2 Step 3: Purification A 3-Bromoaniline B 3-Bromo-2-nitroaniline A->B HNO₃ / H₂SO₄ C 3-Bromo-2-nitroaniline D This compound C->D CH₃I / Base E Crude Product F Pure Product E->F Recrystallization / Chromatography

Caption: Recommended three-step synthesis of this compound.

Q2: My TLC plate shows multiple spots after the N-methylation step. What is the most likely side product and how can I minimize it?

A2: The most common side product during the N-methylation of an aniline is N,N-dialkylation , resulting in the formation of a tertiary amine (3-bromo-N,N-dimethyl-2-nitroaniline).[2] This occurs when the desired mono-methylated product reacts further with the methylating agent.

Mechanism of Side Product Formation:

Overmethylation Side Reaction A 3-Bromo-2-nitroaniline (Primary Amine) B This compound (Desired Product - Secondary Amine) A->B + CH₃I - HI C 3-Bromo-N,N-dimethyl-2-nitroaniline (Side Product - Tertiary Amine) B->C + CH₃I - HI Me_source Methylating Agent (e.g., CH₃I)

Caption: Formation of the N,N-dimethylated side product via overmethylation.

Troubleshooting and Minimization Strategies:

StrategyRationaleRecommended Action
Control Stoichiometry Limiting the amount of the methylating agent ensures there is not a large excess available to react with the mono-methylated product.Use a slight excess of the starting aniline relative to the methylating agent (e.g., 1.1 to 1.2 equivalents of aniline).[2]
Monitor Reaction Progress Running the reaction to partial conversion of the starting material can favor the mono-alkylated product, leaving less time for the second methylation to occur.Monitor the reaction closely using TLC or HPLC. Quench the reaction once a significant amount of product has formed, even if some starting material remains.
Temperature Control Higher temperatures can increase the rate of the second methylation.Maintain the lowest effective temperature that allows the primary methylation to proceed at a reasonable rate.
Choice of Base/Solvent The reaction environment can influence the relative rates of mono- vs. di-alkylation.While strong bases are needed, their slow addition can help maintain a low concentration of the highly reactive deprotonated intermediate.
Q3: The N-methylation of 3-bromo-2-nitroaniline is very slow and results in a low yield. How can I improve the reaction efficiency?

A3: This is a common and expected challenge. The nucleophilicity of the amino group in 3-bromo-2-nitroaniline is significantly reduced by the powerful electron-withdrawing effect of the ortho-nitro group.[2] This deactivation means that standard N-alkylation conditions are often insufficient.

Key Factors for Optimization:

ParameterIssue & RationaleRecommended Solution
Base Strength Weak bases (e.g., K₂CO₃, NaHCO₃) are often not strong enough to effectively deprotonate the weakly nucleophilic amine, leading to a slow or stalled reaction.[2]Use a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) to irreversibly deprotonate the amine.
Solvent Choice The solvent must effectively dissolve reactants and stabilize any charged intermediates formed during the reaction.Polar aprotic solvents are strongly recommended. DMF or DMSO are excellent choices as they can solvate cations well, leaving the deprotonated aniline anion more reactive.[2]
Temperature Due to the low reactivity of the substrate, room temperature is typically insufficient.The reaction often requires heating. A temperature range of 80-120°C is common, but should be optimized for your specific substrate and reagents.[2]
Methylating Agent The reactivity of the methylating agent is crucial.Methyl iodide (CH₃I) is generally more reactive than methyl bromide. Dimethyl sulfate is another potent but more toxic alternative.
Q4: I am considering a synthetic route that involves bromination of an aniline derivative. What are the best practices to avoid dibromination?

A4: Preventing over-bromination is a matter of controlling the reactivity of the aromatic ring and the brominating agent. The primary side products are typically di- or even tri-brominated species. For instance, the bromination of 2-nitroaniline can yield 4,6-dibromo-2-nitroaniline as a side product.[3]

Strategies for Selective Mono-bromination:

MethodDescriptionAdvantages
Use a Milder Brominating Agent N-Bromosuccinimide (NBS) is less reactive than molecular bromine (Br₂).Provides improved selectivity, generates less HBr byproduct, and operates under milder conditions.[4]
Control Reaction Temperature Lower temperatures decrease the overall reaction rate, giving the mono-brominated product a chance to form without immediately reacting further.Perform the reaction at 0°C or below and allow it to slowly warm to room temperature while monitoring progress.
Catalytic Systems Specialized catalytic systems can enhance regioselectivity.A system of CuSO₄·5H₂O with NaBr and Na₂S₂O₈ has been shown to be highly effective for selective mono-bromination of anilines, achieving a product ratio of 99.9:0.1 for mono- vs. di-bromination in some cases.[3]
Stoichiometric Control Using a slight deficiency or exactly one equivalent of the brominating agent can help prevent over-bromination.Simple to implement, but requires careful monitoring to avoid incomplete conversion of the starting material.
Q5: What analytical methods are best for monitoring the reaction and assessing the purity of the final this compound product?

A5: A multi-tiered analytical approach is essential for both in-process control and final quality assessment.

  • Thin-Layer Chromatography (TLC):

    • Application: Ideal for rapid, qualitative monitoring of reaction progress.

    • Use Case: Track the consumption of starting material and the appearance of the product and any major byproducts (e.g., the N,N-dimethylated impurity will likely have a different Rf value).

  • High-Performance Liquid Chromatography (HPLC):

    • Application: The gold standard for quantitative purity analysis.

    • Use Case: To determine the precise purity of the final product and quantify impurities. An HPLC method can resolve the desired product from starting materials and side products like the di-methylated species or isomeric impurities.[3] Development of a robust method is crucial for regulatory filings.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Application: Identification of unknown impurities.

    • Use Case: If unexpected spots appear on TLC or peaks in the HPLC chromatogram, LC-MS can provide the molecular weight of these components, allowing for the identification of side products. This is a powerful tool for troubleshooting failed or low-yielding reactions.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Application: Unambiguous structural confirmation.

    • Use Case: ¹H and ¹³C NMR should be used on the final, purified sample to confirm that the correct structure has been synthesized and that it is free of significant impurities. The spectra can confirm the position of the bromo, nitro, and N-methyl groups.

  • Gas Chromatography (GC):

    • Application: Alternative to HPLC for purity analysis, especially for volatile impurities.

    • Use Case: GC coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) can be effective for analyzing aniline derivatives and related impurities.[7]

Analytical Workflow cluster_0 In-Process Control cluster_1 Final Product QC cluster_2 Troubleshooting & Impurity ID TLC TLC (Qualitative Monitoring) HPLC HPLC (Quantitative Purity) TLC->HPLC NMR NMR (Structural Confirmation) HPLC->NMR LCMS LC-MS (Impurity Identification) HPLC->LCMS Unexpected Peaks?

Caption: A typical analytical workflow for synthesis and quality control.

Experimental Protocols

Protocol 1: Optimized N-methylation of 3-bromo-2-nitroaniline

This protocol is designed to maximize yield by addressing the low nucleophilicity of the starting material and minimizing the N,N-dimethyl side product.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-bromo-2-nitroaniline (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of aniline) to the flask. Stir the mixture under a nitrogen atmosphere until the aniline is fully dissolved.

  • Base Addition: Cool the solution to 0°C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15-20 minutes. Caution: NaH reacts violently with water and generates hydrogen gas. Ensure the apparatus is dry and under an inert atmosphere. Stir the mixture at 0°C for 30 minutes after the addition is complete.

  • Methylating Agent Addition: While maintaining the temperature at 0°C, add methyl iodide (CH₃I, 1.05 eq) dropwise via syringe over 20-30 minutes. A slight excess is used to ensure consumption of the aniline anion, but a large excess is avoided to minimize dialkylation.

  • Reaction: After addition, allow the reaction to slowly warm to room temperature and then heat to 80°C. Monitor the reaction progress every hour using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Quenching: Once the starting material is consumed (or an optimal product-to-side-product ratio is achieved), cool the reaction mixture to 0°C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any unreacted NaH.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography or recrystallization to yield the final product.

References

Overcoming challenges in the purification of 3-bromo-N-methyl-2-nitroaniline.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-bromo-N-methyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. By understanding the root causes of purification difficulties, you can optimize your experimental workflow, improve yield, and ensure the high purity required for downstream applications.

Introduction: The Challenge of Purity

This compound is a sterically hindered and electronically complex molecule. Its purification is often complicated by the presence of closely related isomers, starting materials, and byproducts from its synthesis. The proximity of the bulky bromine atom and the electron-withdrawing nitro group to the N-methylamino group influences the molecule's polarity, solubility, and stability, making standard purification protocols a challenge. This guide provides a systematic approach to troubleshooting these issues.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route to this compound and what are the expected impurities?

A1: A common synthetic approach involves a two-step process: the bromination of 2-nitroaniline followed by the N-methylation of the resulting 3-bromo-2-nitroaniline. Each step can introduce specific impurities.

  • Step 1: Bromination of 2-nitroaniline. A potential byproduct of this reaction is the formation of di-brominated species, such as 3,5-dibromo-2-nitroaniline, due to the activating nature of the amino group.[1] Incomplete reaction can also lead to the presence of the starting material, 2-nitroaniline, in the crude product.

  • Step 2: N-methylation of 3-bromo-2-nitroaniline. A significant challenge in this step is controlling the extent of methylation. Over-methylation can lead to the formation of a quaternary ammonium salt, while incomplete methylation will leave unreacted 3-bromo-2-nitroaniline. The choice of methylating agent and reaction conditions is crucial to minimize these byproducts.

Q2: My purified this compound is a persistent yellow or brownish color. What is the cause and how can I remove it?

A2: The colored impurities are often due to the presence of oxidized species or residual nitro-isomers.[2] Anilines, in general, are susceptible to air oxidation, which can form highly colored polymeric materials.[3] To decolorize your product, you can try the following:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol) and add a small amount of activated charcoal. Heat the suspension for a few minutes and then perform a hot filtration to remove the charcoal. The desired product should crystallize from the filtrate upon cooling.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for removing colored impurities. A silica gel stationary phase with a non-polar eluent system is typically effective.

Q3: I am having difficulty separating my desired product from a closely-eluting impurity during column chromatography. What can I do?

A3: Poor separation on a column is a common issue, especially with isomers that have similar polarities. Here are some strategies to improve resolution:

  • Optimize the Mobile Phase: A slight adjustment in the polarity of your eluent can have a significant impact. If your compounds are eluting too quickly, decrease the polarity of the mobile phase. Conversely, if they are strongly retained, a gradual increase in polarity may be necessary. The use of a shallow gradient elution can also be very effective.

  • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. For instance, alumina (neutral or basic) can offer different selectivity for aniline derivatives.

  • High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC can provide much higher resolution than standard column chromatography.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield after purification - Incomplete reaction in the synthesis steps.- Product loss during workup and extraction.- Co-crystallization with impurities.- Degradation on the silica gel column.- Monitor the reaction progress by TLC or HPLC to ensure completion.- Perform multiple extractions from the aqueous layer during workup.- Optimize the recrystallization solvent to maximize the differential solubility between the product and impurities.- Deactivate the silica gel with a small amount of a base (e.g., triethylamine) in the eluent to prevent degradation of the basic aniline.
Presence of starting material (3-bromo-2-nitroaniline) in the final product - Incomplete N-methylation reaction.- Increase the reaction time or temperature of the methylation step.- Use a slight excess of the methylating agent.
Multiple spots on TLC of the purified product - Incomplete separation of isomers or byproducts.- Decomposition of the product on the TLC plate (if silica is too acidic).- Re-purify using column chromatography with a shallower solvent gradient.- Consider using preparative TLC or HPLC for small-scale purification.- Use TLC plates with a neutral stationary phase or add a small amount of triethylamine to the developing solvent.
Oily product that fails to crystallize - Presence of impurities that are inhibiting crystallization.- The product may be a low-melting solid or an oil at room temperature.- Purify the product further by column chromatography to remove impurities.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- If the product is indeed an oil, purification by chromatography is the most suitable method.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The ideal solvent system should be determined experimentally.

  • Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility when hot. Good starting points include ethanol, methanol, or a mixture of ethanol and water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a good starting point.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC to achieve an Rf value of ~0.2-0.3 for the desired product.

  • Column Packing:

    • Use the slurry method for packing the column to ensure a homogenous stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Alternatively, for less soluble compounds, use the dry loading technique by adsorbing the crude product onto a small amount of silica gel.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of the Purification Workflow

PurificationWorkflow Crude Crude 3-bromo-N-methyl- 2-nitroaniline Recrystallization Recrystallization Crude->Recrystallization Initial Purification PurityAnalysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->PurityAnalysis Impurities Impurities Recrystallization->Impurities ColumnChromatography Column Chromatography ColumnChromatography->PurityAnalysis Further Purification ColumnChromatography->Impurities PurityAnalysis->ColumnChromatography Purity < 98% PureProduct Pure Product PurityAnalysis->PureProduct Purity ≥ 98%

Caption: General workflow for the purification of this compound.

Analytical Techniques for Purity Assessment

Technique Information Provided Key Considerations
Thin-Layer Chromatography (TLC) - Rapid assessment of reaction progress and purity of fractions.- Determination of optimal mobile phase for column chromatography.- Provides qualitative rather than quantitative data.
High-Performance Liquid Chromatography (HPLC) - Accurate quantification of purity.- Separation and detection of closely related impurities.- Method development may be required to achieve baseline separation of all components.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural confirmation of the desired product.- Identification of impurities based on their characteristic signals.- ¹H NMR is useful for detecting proton-containing impurities.- ¹³C NMR can provide further structural information.
Mass Spectrometry (MS) - Determination of the molecular weight of the product and impurities.- Can be coupled with GC or LC for enhanced separation and identification.

Safety Precautions

Nitroaniline derivatives are toxic and should be handled with care.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in the procedures.

References

Technical Support Center: Optimizing N-Alkylation of 3-bromo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the N-alkylation of 3-bromo-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging substrate. The N-alkylation of 3-bromo-2-nitroaniline is a non-trivial transformation due to the electronic properties of the starting material. The presence of two strong electron-withdrawing groups, the ortho-nitro group and the meta-bromo substituent, significantly reduces the nucleophilicity of the aniline nitrogen.[1][2] This decreased reactivity necessitates carefully optimized, and often forcing, reaction conditions to achieve satisfactory yields and selectivity.

This document provides a structured approach to overcoming common experimental hurdles through a series of frequently asked questions, detailed troubleshooting guides, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction with 3-bromo-2-nitroaniline is extremely slow or shows no conversion. What is the primary cause and how can I fix it?

A1: The most significant challenge is the severely diminished nucleophilicity of the amino group due to the powerful electron-withdrawing effects of the ortho-nitro and meta-bromo substituents.[1][2] Standard N-alkylation conditions used for simple anilines will often fail. To drive the reaction forward, you must enhance the reaction conditions significantly.

Key Optimization Strategies:

  • Increase Temperature: This is the most effective way to increase the reaction rate. A common temperature range is 80-140°C.[1][3]

  • Use a Stronger Base: A weak base like sodium bicarbonate will be ineffective. Stronger bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or even super-bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often required to facilitate the reaction.[1]

  • Choose an Appropriate Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are essential. They help to dissolve the reactants and stabilize charged intermediates that form during the reaction, thereby increasing the rate.[1]

  • Use a More Reactive Alkylating Agent: The reactivity of alkyl halides follows the trend: R-I > R-Br > R-Cl.[1] If you are using an alkyl chloride with no success, switching to the corresponding bromide or iodide can dramatically improve conversion.

Q2: I am observing multiple products on my TLC plate, including a spot that I suspect is a dialkylated product. How can I improve selectivity for mono-alkylation?

A2: Over-alkylation, leading to the N,N-dialkylated product, is a common side reaction in aniline alkylations.[4] Although the starting aniline is deactivated, the mono-alkylated product can sometimes be more nucleophilic, leading to a second alkylation.

Strategies to Enhance Mono-alkylation Selectivity:

  • Control Stoichiometry: Use a slight excess of the 3-bromo-2-nitroaniline relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents of the aniline).[1] This statistically favors the alkylation of the more abundant starting material.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over a period of time maintains a low concentration, reducing the probability of the mono-alkylated product reacting a second time.[5]

  • Partial Conversion: Running the reaction to incomplete conversion of the starting material can be a practical strategy to maximize the yield of the mono-alkylated product while minimizing the formation of the dialkylated byproduct. The unreacted starting material can then be separated during purification.

Q3: What are the critical factors for choosing a base and solvent for this specific transformation?

A3: The choice of base and solvent is interdependent and crucial for success.

  • Base Selection: The base must be strong enough to deprotonate the aniline nitrogen or to effectively neutralize the acid (e.g., HBr) generated during the reaction.

    • Moderate Conditions: K₂CO₃ is a good starting point for reactive alkylating agents.

    • Forcing Conditions: For less reactive alkyl halides, stronger bases like NaH or t-BuOK are often necessary.[1] These bases irreversibly deprotonate the aniline, creating a much more potent nucleophile (the anilide anion).

  • Solvent Selection: The ideal solvent must be stable at high temperatures and capable of dissolving the reagents.

    • Polar Aprotic Solvents are Preferred: DMF, DMSO, and acetonitrile are excellent choices because they do not have acidic protons that can protonate the amine and reduce its nucleophilicity.[1]

    • High-Boiling Point: For reactions requiring temperatures above 82°C (the boiling point of acetonitrile), DMF (153°C) or DMSO (189°C) are more suitable choices.

Q4: Can I use alcohols as alkylating agents instead of alkyl halides for a greener process?

A4: Yes, using alcohols is an excellent, atom-economical alternative, but it requires a different methodology known as "borrowing hydrogen" or "hydrogen autotransfer".[6][7] This process cannot occur without a specific transition metal catalyst.

  • Mechanism: The catalyst temporarily oxidizes the alcohol to an aldehyde in situ. The aniline then condenses with the aldehyde to form an imine, which is subsequently reduced by the catalyst (using the hydrogen it "borrowed" from the alcohol) to yield the N-alkylated amine. Water is the only byproduct.[8]

  • Catalysts: This reaction is typically catalyzed by complexes of ruthenium, iridium, or manganese.[9][10]

  • Conditions: These reactions also require a base and high temperatures (e.g., 100-140°C).[3][10]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues encountered during the N-alkylation of 3-bromo-2-nitroaniline.

Issue / Observation Potential Cause(s) Recommended Actions & Scientific Rationale
Low or No Conversion 1. Insufficient reaction temperature. 2. Base is not strong enough. 3. Alkylating agent is not reactive enough. 4. Impure or wet reagents/solvents.1. Increase Temperature: Incrementally raise the temperature by 10-20°C. The Arrhenius equation dictates that reaction rates increase exponentially with temperature. 2. Switch to a Stronger Base: Move from K₂CO₃ to NaH or t-BuOK to fully deprotonate the amine, creating a more powerful nucleophile.[1] 3. Use a Better Leaving Group: Switch from an alkyl chloride or bromide to an alkyl iodide. Iodide is a larger, more polarizable anion and a better leaving group, which accelerates the SN2 reaction. 4. Ensure Anhydrous Conditions: Dry solvents using molecular sieves and ensure reagents are of high purity. Water can hydrolyze the alkylating agent or interfere with strong bases.[2]
Significant Over-alkylation 1. Stoichiometry favors dialkylation (excess alkylating agent). 2. High concentration of the alkylating agent. 3. The mono-alkylated product is more reactive than the starting material.1. Adjust Stoichiometry: Use a 1.1 to 1.5 molar excess of 3-bromo-2-nitroaniline. 2. Slow Addition: Add the alkylating agent via a syringe pump over several hours to keep its instantaneous concentration low.[5] 3. Lower the Temperature: Reducing the temperature can sometimes provide better selectivity by disfavoring the second, potentially faster, alkylation step.
Formation of Unknown Byproducts / Decomposition 1. Reaction temperature is too high, causing decomposition of the starting material or product. 2. Strong base is promoting elimination side reactions (if using a secondary or tertiary alkyl halide).1. Reduce Temperature: Find the minimum temperature required for a reasonable reaction rate. Monitor the reaction by TLC for the appearance of new, unidentified spots. 2. Use a Primary Alkyl Halide: Elimination (E2) reactions are a major competing pathway for secondary and tertiary halides. Using a primary alkyl halide will favor the desired SN2 substitution pathway.[1]

Data Presentation & Experimental Protocols

Table 1: General Optimization Parameters for N-Alkylation of 3-bromo-2-nitroaniline
ParameterOptionsConsiderations & Recommendations
Alkylating Agent Alkyl Halides (R-I, R-Br, R-Cl), Alcohols (R-OH)Reactivity: R-I > R-Br > R-Cl. Alcohols are a green option but require a transition metal catalyst.[1][9]
Base K₂CO₃, Cs₂CO₃, t-BuOK, NaHDue to the low nucleophilicity of the aniline, stronger bases like t-BuOK or NaH are often required, especially for less reactive alkylating agents.[1]
Solvent Acetonitrile, DMF, DMSOPolar aprotic solvents are strongly preferred.[1] DMF and DMSO are suitable for reactions requiring temperatures >100°C.
Temperature 80°C to 140°CRoom temperature is almost always insufficient. A temperature of 80-120°C is a common and effective range.[1][3]
Stoichiometry Aniline:Alkylating AgentFor mono-alkylation, use a ratio of 1.1:1.0 to 1.5:1.0. For dialkylation, an excess of the alkylating agent can be used.[4]
Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide

1. Reaction Setup:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-nitroaniline (1.0 eq).

  • Add the chosen base (e.g., anhydrous K₂CO₃, 2.0 eq).

  • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

2. Reagent Addition:

  • Add the anhydrous polar aprotic solvent (e.g., DMF) to achieve a concentration of approximately 0.1-0.2 M with respect to the aniline.

  • Begin vigorous stirring.

  • Add the alkyl halide (1.05-1.1 eq) dropwise to the stirring suspension at room temperature.

3. Reaction:

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) using an oil bath.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed or the desired product level is reached.

4. Workup:

  • After completion, cool the mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate) three times.[1]

  • Combine the organic layers, wash with water and then with brine to remove residual DMF and inorganic salts.

5. Purification:

  • Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-alkylated product.[1]

Visualization of Workflows and Parameters

The following diagrams illustrate the logical processes for troubleshooting and understanding the reaction.

Troubleshooting_Low_Yield start Low / No Conversion Observed q1 Is the reaction temperature ≥ 80°C? start->q1 a1_no Increase temperature to 80-120°C q1->a1_no No q2 Is the base strong enough? (e.g., K2CO3, NaH, t-BuOK) q1->q2 Yes a1_no->q2 a2_no Use a stronger base (e.g., NaH) q2->a2_no No q3 Is the alkylating agent reactive? (R-I or R-Br) q2->q3 Yes a2_no->q3 a3_no Switch to a more reactive alkylating agent (e.g., R-I) q3->a3_no No q4 Are reagents and solvent anhydrous and pure? q3->q4 Yes a3_no->q4 a4_no Use freshly dried solvents and high-purity reagents q4->a4_no No end Reaction should proceed. Continue monitoring. q4->end Yes a4_no->end

Caption: Troubleshooting workflow for low conversion.

Caption: Key parameters influencing the reaction outcome.

References

Technical Support Center: Troubleshooting Ambiguous Peaks in the NMR Spectrum of 3-bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced NMR spectroscopy analysis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges in the structural elucidation of 3-bromo-N-methyl-2-nitroaniline. The unique electronic and steric environment of this molecule—featuring a bulky bromine atom and a strongly electron-withdrawing nitro group ortho to a secondary N-methylaniline—can give rise to complex and often ambiguous NMR spectra. This document provides a series of troubleshooting steps and in-depth explanations in a direct question-and-answer format to help you resolve these common spectral issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR spectrum is more complex than anticipated. What are the expected signals for pure this compound?

A1: Understanding the baseline spectrum is the first step in troubleshooting. The structure of this compound dictates a specific set of signals. The electron-withdrawing nitro group and the bromine atom significantly influence the chemical shifts of the aromatic protons. The N-H proton is often broad and its position can be highly variable.

Expected ¹H NMR Data Summary

Proton AssignmentExpected Chemical Shift (δ) (ppm)MultiplicityIntegrationKey Influencing Factors & Notes
H-6 (ortho to -NHMe)~8.0 - 8.2Doublet of doublets (dd)1HDeshielded by the adjacent nitro group.
H-4 (para to -NHMe)~7.5 - 7.7Doublet of doublets (dd)1HInfluenced by both the bromine and nitro groups.
H-5 (meta to -NHMe)~6.8 - 7.0Triplet (t) or (dd)1HTypically the most upfield of the aromatic protons.
N-H~5.0 - 8.0Broad singlet (br s)1HHighly variable; dependent on solvent, concentration, and temperature. May show coupling to the N-methyl group.[1][2][3]
N-CH₃~2.9 - 3.2Doublet (d) or Singlet (s)3HMay appear as a doublet due to coupling with the N-H proton. This coupling often disappears upon D₂O exchange or at elevated temperatures.
Q2: I'm observing very broad peaks, particularly for the N-H proton and sometimes the aromatic signals. What are the common causes and solutions?

A2: Peak broadening is a frequent issue in the NMR of anilines and can stem from several physical and chemical phenomena. Identifying the root cause is key to obtaining a high-resolution spectrum.[4]

Common Causes of Peak Broadening:

  • Chemical Exchange: The N-H proton can undergo rapid chemical exchange with other acidic protons (like trace water) or through intermolecular hydrogen bonding. This is the most common reason for a broad N-H signal.[4][5]

  • Slow Conformational Dynamics: The molecule may exist as slowly interconverting rotamers (rotational isomers) on the NMR timescale due to restricted rotation around the C(aryl)-N bond. This steric hindrance is exacerbated by the ortho nitro group. At intermediate exchange rates, this can cause significant broadening of all signals.[6][7]

  • Sample Concentration & Viscosity: Highly concentrated samples can be viscous, leading to slower molecular tumbling and shorter T2 relaxation times, which results in broader peaks.[8]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause severe peak broadening.

  • Poor Instrument Shimming: An inhomogeneous magnetic field across the sample will result in broad, distorted peaks.[8][9]

Troubleshooting Workflow for Peak Broadening

The following diagram outlines a logical workflow to diagnose and resolve peak broadening issues.

G Start Broad Peaks Observed CheckShims Is the instrument properly shimmed? (Check standard sample) Start->CheckShims Dilute Dilute the Sample CheckShims->Dilute Yes Result_NoChange No Significant Change CheckShims->Result_NoChange No, shims are poor. Reshim instrument. VT_NMR Acquire Variable Temperature (VT) NMR Dilute->VT_NMR Peaks still broad Result_Sharp Peaks Sharpen Dilute->Result_Sharp Peaks sharpen D2O_Ex Perform D₂O Exchange VT_NMR->D2O_Ex No change with temp Result_Coalesce Peaks sharpen or coalesce at high temp? VT_NMR->Result_Coalesce Yes -> Rotamers Present Filter Filter sample through celite/silica plug D2O_Ex->Filter N-H unaffected Result_NH_Disappears N-H Peak Disappears/ Sharpens D2O_Ex->Result_NH_Disappears Yes -> Exchange Broadening Filter->Result_Sharp Peaks sharpen -> Paramagnetic Impurities Removed Filter->Result_NoChange No change -> Re-evaluate structure

Caption: A logical workflow for diagnosing the cause of peak broadening.

Q3: The aromatic signals between 7.0 and 8.5 ppm are overlapping. How can I better resolve this region?

A3: Overlapping signals in the aromatic region are a classic challenge. A simple yet powerful technique is to change the solvent, leveraging the Aromatic Solvent-Induced Shift (ASIS) phenomenon. Solvents like benzene-d₆ create a magnetically anisotropic environment that can induce significant, and often non-uniform, changes in the chemical shifts of your analyte's protons, thereby resolving overlaps.[10]

Experimental Protocol: Solvent Effect Analysis

  • Sample Preparation: Prepare two NMR samples with identical concentrations of your compound.

    • Sample A: Dissolve ~5-10 mg in 0.6 mL of CDCl₃ (or your original solvent).

    • Sample B: Dissolve ~5-10 mg in 0.6 mL of benzene-d₆.

  • NMR Acquisition: Acquire standard ¹H NMR spectra for both samples under identical conditions (temperature, number of scans).

  • Data Analysis: Compare the aromatic regions of the two spectra. Protons spatially closer to the electron clouds of the benzene-d₆ solvent will typically experience a greater upfield shift, altering the appearance of the spectrum and often improving resolution.[6]

Q4: I have extra peaks in my spectrum that I cannot assign. What are the most likely impurities?

A4: Extraneous peaks usually arise from residual solvents or byproducts from the synthesis. The synthesis of this compound likely involves nitration of an aniline derivative, which can sometimes lead to isomeric impurities or unreacted starting materials.[11][12]

Common Impurities and Their Characteristic ¹H NMR Signals

Potential ImpuritySourceCharacteristic Signals (in CDCl₃)
Ethyl AcetateRecrystallization/Chromatography SolventQuartet at ~4.1 ppm, Triplet at ~1.2 ppm, Singlet at ~2.0 ppm.[6]
AcetoneGlassware CleaningSinglet at ~2.17 ppm.[6][13]
DichloromethaneExtraction SolventSinglet at ~5.30 ppm.[13]
3-Bromo-2-nitroanilineIncomplete MethylationBroad NH₂ signal, aromatic signals may be distinct from the product.[14][15]
Isomeric ProductsNon-selective NitrationA second set of aromatic signals with different splitting patterns.[12]
WaterAdventitiousBroad singlet, typically between 1.5 - 4.5 ppm depending on the solvent.[6][13]
Q5: How can I definitively identify the N-H proton signal?

A5: The most reliable method to identify an exchangeable proton (like N-H or O-H) is through a D₂O exchange experiment . Deuterium (D) is NMR-inactive at proton frequencies. When you add D₂O, the N-H proton exchanges with a deuterium atom, causing the N-H signal to disappear from the ¹H NMR spectrum.

Experimental Protocol: D₂O Exchange

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing and facilitate the H/D exchange.

  • Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The peak that has disappeared or significantly diminished in intensity is the N-H proton.[6] As a secondary effect, if the N-CH₃ peak was a doublet, it will collapse into a singlet because its coupling partner (the N-H proton) has been removed.

Q6: My spectrum seems to change as I increase the spectrometer's temperature. What does this indicate?

A6: Temperature-dependent NMR behavior is a strong indicator of dynamic processes occurring on the NMR timescale. For this compound, this is most likely due to the presence of rotamers .

Causality: The bulky nitro group ortho to the N-methylamino group restricts free rotation around the C-N bond. This can create two or more stable conformations (rotamers) that interconvert slowly at room temperature, each giving rise to its own set of NMR signals. This can make the spectrum appear as if a mixture of compounds is present.[6][7]

Using Variable Temperature (VT) NMR:

  • At Low Temperature: The exchange between rotamers slows down further, and you may be able to resolve distinct signals for each conformer.

  • At High Temperature: Increasing the temperature provides more thermal energy, accelerating the rotation. When the rotation becomes fast on the NMR timescale, the spectrometer observes a time-averaged environment. This causes the distinct signals from the rotamers to broaden, coalesce, and finally sharpen into a single set of averaged signals.[16] Observing this coalescence is strong evidence for the presence of rotamers.

References

Challenges and solutions for scaling up the synthesis of 3-bromo-N-methyl-2-nitroaniline.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromo-N-methyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and successfully scale up your synthesis.

I. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low Yield of this compound

Question: We are experiencing significantly lower than expected yields in our bromination of N-methyl-2-nitroaniline. What are the potential causes and how can we optimize the reaction for a better yield?

Answer:

Low yields in the bromination of N-methyl-2-nitroaniline can stem from several factors, primarily related to reaction conditions and the directing effects of the substituents on the aniline ring. The nitro group is a meta-director, while the N-methylamino group is an ortho-, para-director. This can lead to a mixture of products if the reaction is not carefully controlled.

Potential Causes and Solutions:

  • Suboptimal Brominating Agent: The choice of brominating agent is critical. While molecular bromine (Br₂) can be used, it can lead to over-bromination and the formation of multiple isomers.

    • Solution: Consider using a milder and more selective brominating agent such as N-bromosuccinimide (NBS). NBS often provides better regioselectivity and is easier to handle, especially on a larger scale.

  • Incorrect Reaction Temperature: Temperature plays a crucial role in controlling the reaction rate and selectivity.

    • Solution: The bromination should typically be carried out at a low temperature, often between 0°C and room temperature, to minimize side reactions. A gradual increase in temperature might be necessary to drive the reaction to completion, but this should be carefully monitored.

  • Solvent Effects: The polarity and nature of the solvent can influence the reactivity of the brominating agent and the substrate.

    • Solution: Acetic acid is a commonly used solvent for this type of reaction. Other solvents like dichloromethane (DCM) or acetonitrile can also be explored. It's important to ensure the starting material is fully dissolved to achieve a homogeneous reaction.

  • Formation of Byproducts: The formation of di-brominated or other isomeric byproducts is a common cause of low yields of the desired product.

    • Solution: To minimize byproduct formation, the stoichiometry of the brominating agent should be carefully controlled. Using a slight excess of the aniline derivative or adding the brominating agent portion-wise can help.

A practical procedure for regioselective bromination of anilines has been developed using a copper-catalyzed oxidative bromination system.[1] This method utilizes sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) in the presence of a catalytic amount of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and has shown high yields for similar substrates.[1]

Problem 2: Difficulty in Purifying the Final Product

Question: Our crude this compound is proving difficult to purify. We are observing persistent impurities even after column chromatography. What are some effective purification strategies?

Answer:

Purification challenges often arise from the presence of closely related isomers or unreacted starting materials that have similar polarities to the desired product.

Effective Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds on a large scale.

    • Protocol: Experiment with a variety of solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for recrystallization of nitroanilines include ethanol, methanol, and mixtures of ethyl acetate and hexanes.

  • Optimized Column Chromatography: If recrystallization is not sufficient, optimizing your chromatography parameters is the next step.

    • Stationary Phase: Standard silica gel is typically used. However, for difficult separations, consider using a different stationary phase like alumina or a bonded-phase silica.

    • Mobile Phase: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A shallow gradient can often provide better separation of closely eluting compounds.

    • Loading Technique: Ensure the crude product is loaded onto the column in a concentrated band using a minimal amount of solvent. Dry loading, where the crude material is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution.

  • Acid-Base Extraction: This technique can be useful for removing acidic or basic impurities.

    • Procedure: Dissolve the crude product in an organic solvent. Wash with a dilute acid solution (e.g., 1M HCl) to remove any basic impurities. Then, wash with a dilute base solution (e.g., 1M NaOH) to remove any acidic impurities. Finally, wash with brine and dry the organic layer. This should be done with caution as the product itself has a basic amino group.

Problem 3: Formation of Over-Brominated Byproducts

Question: We are consistently observing the formation of a di-brominated byproduct in our synthesis. How can we prevent this over-bromination?

Answer:

Over-bromination is a common side reaction, especially when using a highly reactive brominating agent or harsh reaction conditions. The aniline ring is activated towards electrophilic substitution, making it susceptible to multiple brominations.

Strategies to Prevent Over-Bromination:

  • Control Stoichiometry: The most direct way to control over-bromination is to carefully control the amount of the brominating agent. Use no more than one equivalent of the brominating agent relative to the N-methyl-2-nitroaniline.

  • Slow Addition of Brominating Agent: Adding the brominating agent slowly and in portions allows for better control of the reaction and helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time.

  • Low Reaction Temperature: As mentioned previously, conducting the reaction at a lower temperature (e.g., 0°C) will decrease the reaction rate and can improve selectivity for the mono-brominated product.

  • Use of a Milder Brominating Agent: N-Bromosuccinimide (NBS) is generally less reactive than molecular bromine and is a good choice to avoid over-bromination.

  • Catalytic Methods: A copper-catalyzed oxidative bromination has been shown to be highly regioselective and can minimize the formation of over-brominated products.[1]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of this compound.

Q1: What is the optimal synthetic route to prepare this compound?

A1: The most common and direct route is the electrophilic bromination of N-methyl-2-nitroaniline. The key is to control the regioselectivity of the bromination. The N-methylamino group is an ortho-, para-director, and the nitro group is a meta-director. Since the desired product has the bromine atom ortho to the nitro group and meta to the N-methylamino group, the directing effects are in conflict. Therefore, careful selection of the brominating agent and reaction conditions is paramount to favor the formation of the 3-bromo isomer.

Q2: What are the key safety precautions to consider when working with this compound and its precursors?

A2:

  • General Handling: this compound and its precursors are potentially hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Toxicity: Nitroaromatic compounds can be toxic and may cause skin and eye irritation.[3] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Flammability: Organic compounds with aromatic rings can be flammable. Keep away from heat, sparks, and open flames.[3]

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines and local regulations.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques should be used to confirm the structure and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. The chemical shifts, integration, and coupling patterns of the protons and carbons will confirm the connectivity of the atoms in the molecule.

  • Mass Spectrometry (MS): MS will provide the molecular weight of the compound, confirming the correct mass for C₇H₇BrN₂O₂ (approximately 231.05 g/mol ).[4] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should also be observable.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity. A single sharp peak on the chromatogram indicates a high degree of purity. The area under the peak can be used to quantify the purity.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity for a solid compound.

Q4: Are there any alternative synthetic strategies for preparing this compound?

A4: While direct bromination of N-methyl-2-nitroaniline is the most common approach, other multi-step synthetic sequences could be envisioned, although they may be more complex. For example, one could start with a different aniline derivative and introduce the nitro and methyl groups at later stages. However, for scalability, a direct and high-yielding single-step bromination is generally preferred. The order of nitration, bromination, and methylation is crucial in determining the final substitution pattern.[5]

III. Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination

This protocol provides a general procedure for the bromination of N-methyl-2-nitroaniline. Optimization of specific parameters may be required based on your experimental setup and desired scale.

Materials:

  • N-methyl-2-nitroaniline

  • N-Bromosuccinimide (NBS)

  • Acetic Acid (glacial)

  • Sodium thiosulfate solution (aqueous)

  • Sodium bicarbonate solution (saturated, aqueous)

  • Brine (saturated aqueous sodium chloride)

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve N-methyl-2-nitroaniline (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Bromination: Dissolve N-bromosuccinimide (1.05 eq) in a minimal amount of glacial acetic acid and add it dropwise to the cooled solution of N-methyl-2-nitroaniline over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Work-up:

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start N-methyl-2-nitroaniline in Acetic Acid ReactionVessel Reaction at 0°C Start->ReactionVessel Reagent NBS in Acetic Acid Reagent->ReactionVessel Slow Addition Quench Quench with Na2S2O3 ReactionVessel->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry and Concentrate Extract->Dry Purify Recrystallization or Column Chromatography Dry->Purify FinalProduct 3-bromo-N-methyl- 2-nitroaniline Purify->FinalProduct

Caption: Synthetic workflow for this compound.

IV. Data Summary

The following table summarizes typical reaction outcomes under different conditions. These are representative examples, and actual results may vary.

EntryBrominating AgentSolventTemperature (°C)Yield (%)Purity (%) (by HPLC)
1Br₂Acetic Acid256590
2NBSAcetic Acid0-258595
3CuBr₂/OxoneAcetonitrile2592>98

V. References

  • Smolecule. (2023, August 15). Buy 5-Bromo-N-methyl-2-nitroaniline | 302800-13-1. --INVALID-LINK--

  • PubChem. 4-Bromo-N-methyl-2-nitroaniline. --INVALID-LINK--

  • Smolecule. (2023, August 16). 2-Bromo-4-fluoro-N-methyl-6-nitroaniline. --INVALID-LINK--

  • Smolecule. Buy 3-Bromo-2-methyl-5-nitroaniline | 1000342-34-6. --INVALID-LINK--

  • Orito, K., et al. (2005). A Practical Procedure for Regioselective Bromination of Anilines. Synthesis, 2005(16), 2723-2727. --INVALID-LINK--

  • Chemsrc. 4-Bromo-N-methyl-2-nitroaniline | CAS#:53484-26-7. --INVALID-LINK--

  • Sigma-Aldrich. 4-Bromo-N-methyl-2-nitroaniline. --INVALID-LINK--

  • Ketone Pharma. (2024, August 24). The Role of 3-Bromoaniline in Modern Organic Synthesis. --INVALID-LINK--

  • Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • Sigma-Aldrich. This compound | 1150617-53-0. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-bromo-N-methyl-2-nitroaniline and 3-bromo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 3-bromo-N-methyl-2-nitroaniline and its primary amine analog, 3-bromo-2-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to inform experimental design and synthetic strategy. We will explore how the subtle structural difference—the presence of an N-methyl group—imparts significant changes in reactivity across several key classes of chemical transformations.

Introduction: A Tale of Two Anilines

At first glance, this compound and 3-bromo-2-nitroaniline are remarkably similar. Both are highly functionalized aromatic building blocks, featuring a bromine atom, a nitro group, and an amino moiety on a benzene ring. These functional groups serve as versatile handles for a wide array of synthetic transformations. However, the substitution of a hydrogen atom with a methyl group on the amine nitrogen fundamentally alters the molecule's electronic and steric profile, leading to divergent chemical behavior. Understanding these differences is critical for predicting reaction outcomes, optimizing conditions, and selecting the appropriate substrate for a given synthetic target.

This guide will dissect these differences by examining three classes of reactions central to modern organic synthesis:

  • Nucleophilic Aromatic Substitution (SNAr) at the C-Br bond.

  • Reduction of the Ortho-Nitro Group to an amine.

  • Palladium-Catalyzed Cross-Coupling Reactions at the C-Br bond.

Structural and Electronic Overview

The core of our comparison lies in the interplay between electronic and steric effects originating from the amino (-NH₂) versus the N-methylamino (-NHMe) group.

G cluster_0 3-bromo-2-nitroaniline cluster_1 This compound a a b b

Caption: Structural comparison of the primary and secondary aniline.

  • Electronic Effects : The nitrogen lone pair in both molecules donates electron density into the aromatic ring via resonance (+R effect), acting as a powerful activating group. The methyl group in this compound is electron-donating via induction (+I effect), which further enriches the nitrogen atom.[1][2] This makes the -NHMe group a stronger electron-donating group than -NH₂. Conversely, the nitro group is a potent electron-withdrawing group (-R and -I effects), strongly deactivating the ring.[2][3][4]

  • Steric Effects : The methyl group is significantly bulkier than a hydrogen atom. Its presence adjacent to the large nitro group in this compound introduces considerable steric strain. This "ortho effect" can force the -NO₂ and -NHMe groups out of the plane of the aromatic ring, potentially disrupting the resonance effects described above.[5]

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone for functionalizing aryl halides. For this reaction to proceed, the aromatic ring must be rendered electron-deficient ("activated") by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[3][6][7][8]

  • 3-bromo-2-nitroaniline : The nitro group is ortho to the bromine leaving group, providing strong activation for nucleophilic attack at the carbon bearing the bromine. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][7]

  • This compound : This substrate is also activated for SNAr. However, the enhanced electron-donating character of the -NHMe group increases the overall electron density of the ring compared to the -NH₂ analog. This slightly reduces the ring's electrophilicity, which may lead to a marginally slower reaction rate under identical conditions.

Verdict : Reactivity in SNAr is expected to be high for both compounds due to the ortho-nitro group, with 3-bromo-2-nitroaniline potentially reacting slightly faster due to its less electron-rich aromatic system.

Reduction of the Nitro Group

The conversion of an aromatic nitro group to a primary amine is a fundamental and highly reliable transformation, often accomplished with metal catalysts or reducing agents in acidic media.[9][10][11][12]

  • 3-bromo-2-nitroaniline : The nitro group is relatively unhindered, allowing for ready access by reagents or catalytic surfaces. Standard conditions such as H₂ over Pd/C, or Fe/HCl, are typically efficient.[10][12]

  • This compound : The steric bulk of the adjacent N-methyl group can partially shield the nitro group. This hindrance may impede the coordination of the nitro group to a heterogeneous catalyst surface or slow the approach of a chemical reductant. Consequently, this substrate might require more forcing conditions (higher temperature, higher pressure, or longer reaction times) to achieve complete conversion.

Verdict : 3-bromo-2-nitroaniline is expected to undergo nitro reduction more readily. While the reduction of this compound is certainly feasible, researchers should anticipate the need for more vigorous conditions to overcome steric hindrance.

G cluster_workflow Experimental Workflow: Nitro Group Reduction start Dissolve Substrate in Solvent (e.g., EtOH) reductant Add Reducing Agent (e.g., Fe powder, NH4Cl) start->reductant heat Heat to Reflux (e.g., 78 °C) reductant->heat monitor Monitor by TLC Until Completion heat->monitor workup Filter Hot & Concentrate. Aqueous Workup. monitor->workup purify Purify via Column Chromatography workup->purify product Isolated Diamine Product purify->product

Caption: Typical experimental workflow for nitro group reduction.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura coupling are indispensable for C-C bond formation.[13] Their efficiency, particularly the initial oxidative addition step, is highly sensitive to steric hindrance around the C-Br bond.[14][15]

  • 3-bromo-2-nitroaniline : The ortho-amino group presents a moderate steric challenge to the incoming palladium catalyst. Standard Pd catalysts and ligands often provide good to excellent yields. Studies on similar unprotected ortho-bromoanilines have demonstrated successful couplings.[14][15]

  • This compound : The ortho-N-methylamino group creates a significantly more sterically congested environment. The bulky methyl group can severely hinder the approach of the palladium catalyst, slowing or even inhibiting the crucial oxidative addition step. This is a classic example of the "ortho effect" negatively impacting a cross-coupling reaction.

Verdict : 3-bromo-2-nitroaniline is far more reactive in palladium-catalyzed cross-coupling reactions. For This compound , successful coupling will likely necessitate the use of specialized, bulky phosphine ligands (e.g., SPhos, XPhos, or Buchwald-type ligands) designed to promote oxidative addition at sterically hindered centers, along with carefully optimized reaction conditions.

G cluster_0 3-bromo-2-nitroaniline cluster_1 This compound a a label_a Less Hindrance: Favorable Approach b b label_b High Steric Clash: Hindered Approach catalyst Pd(0)L2 Catalyst catalyst->a Easier Oxidative Addition catalyst->b Difficult Oxidative Addition

Caption: Steric hindrance affecting palladium catalyst approach.

Summary of Reactivity and Experimental Data

The following table summarizes the expected reactivity differences and provides a foundation for experimental design.

Reaction Type3-bromo-2-nitroanilineThis compoundRationale
Nucleophilic Aromatic Substitution Higher ReactivityLower ReactivityThe -NH₂ group is less electron-donating than -NHMe, resulting in a more electrophilic aromatic ring.
Nitro Group Reduction Higher ReactivityLower ReactivityThe ortho -NHMe group sterically hinders the approach of reagents/catalysts to the -NO₂ group.
Pd-Catalyzed Cross-Coupling Higher ReactivitySignificantly Lower ReactivityThe ortho -NHMe group presents a major steric barrier to the oxidative addition of the Pd catalyst.

Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific substrates and scales.

Protocol 1: General Procedure for Nitro Group Reduction (Fe/NH₄Cl)
  • Setup : To a round-bottom flask equipped with a reflux condenser, add the nitroaniline substrate (1.0 eq), ethanol (or a similar solvent), and water (e.g., 4:1 v/v).

  • Reagent Addition : Add ammonium chloride (NH₄Cl, ~4.0 eq) and iron powder (Fe, ~5.0 eq).

  • Reaction : Heat the vigorously stirred mixture to reflux (approx. 80-90 °C).

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup : While hot, filter the reaction mixture through a pad of celite to remove the iron salts, washing with hot ethanol.

  • Isolation : Concentrate the filtrate under reduced pressure. Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired diamine.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Setup : In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine the bromoaniline substrate (1.0 eq), the boronic acid or ester partner (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand if required. For this compound, a catalyst system like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos) is recommended.

  • Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene/water.

  • Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Conclusion and Strategic Recommendations

The choice between this compound and 3-bromo-2-nitroaniline is not arbitrary; it is a strategic decision with significant downstream consequences.

  • Choose 3-bromo-2-nitroaniline for :

    • Maximizing reactivity in sterically demanding reactions like palladium-catalyzed cross-couplings.

    • Reactions where milder conditions are preferred for nitro group reduction.

    • Synthetic routes where the primary amine is desired for subsequent derivatization (e.g., amide formation, diazotization).

  • Choose this compound when :

    • The N-methyl group is a required structural element in the final target molecule.

    • A more electron-rich aromatic system is advantageous for a specific transformation not discussed here.

    • The synthetic plan can accommodate the use of specialized catalysts or more forcing reaction conditions to overcome steric barriers.

By understanding the fundamental principles of electronic and steric effects, researchers can navigate the subtleties of these valuable building blocks, leading to more efficient, predictable, and successful synthetic campaigns.

References

A Senior Application Scientist's Guide to the Analytical Validation of 3-bromo-N-methyl-2-nitroaniline in the Absence of a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the structural confirmation and purity assessment of a novel or sparsely documented compound like 3-bromo-N-methyl-2-nitroaniline presents a common yet critical challenge. A search of prominent spectral databases such as the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS) reveals a lack of comprehensive, publicly available reference spectra for this specific molecule[1]. This guide provides a robust, multi-technique workflow to establish a reliable analytical profile for this compound, creating a self-validating system that ensures scientific integrity and confidence in your results.

The core principle of this guide is analytical orthogonality—the practice of using multiple, distinct analytical methods to measure the same attributes. When independent techniques yield congruent results, the confidence in the compound's identity and purity is significantly amplified. This approach is indispensable when a certified reference material is unavailable for direct comparison.

The Multi-Technique Validation Imperative

A single analytical technique is insufficient to fully characterize an unknown compound. For instance, while Mass Spectrometry can provide an accurate molecular weight, it cannot distinguish between isomers. Conversely, NMR can define the chemical structure but is less sensitive for quantifying trace impurities. By combining data from Mass Spectrometry, NMR, and Infrared Spectroscopy with a chromatographic purity assessment, we can build a comprehensive and trustworthy analytical dossier for this compound.

cluster_0 Validation Workflow for this compound synthesis Synthesized This compound ms Mass Spectrometry (GC-MS / LC-MS) synthesis->ms Sample nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Sample ftir FTIR Spectroscopy synthesis->ftir Sample hplc Purity Analysis (HPLC / GC) synthesis->hplc Sample data_integration Data Integration & Structural Confirmation ms->data_integration Molecular Weight & Isotopic Pattern nmr->data_integration Structural Connectivity ftir->data_integration Functional Groups hplc->data_integration Purity & Impurity Profile validated_profile Validated Analytical Profile (In-house Reference) data_integration->validated_profile Confidence++

Caption: Orthogonal Analytical Workflow for Compound Validation.

Step 1: Confirming Molecular Weight and Elemental Composition with Mass Spectrometry

The first step in characterization is to confirm the molecular weight and elemental composition. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a distinct signature.

Expected Molecular Profile:

  • Molecular Formula: C₇H₇BrN₂O₂[2]

  • Monoisotopic Mass: 229.9691 g/mol [2]

  • Key Feature: Look for two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by approximately 2 m/z units, which is the hallmark of a monobrominated compound.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

  • GC Separation:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Detection (Electron Ionization - EI):

    • Ion Source Temperature: 230°C.

    • Scan Range: 40-400 m/z.

    • Analysis: Examine the resulting mass spectrum for the molecular ion cluster around m/z 230 and 232. Analyze the fragmentation pattern for logical losses (e.g., -CH₃, -NO₂, -Br).

Parameter Predicted Value for C₇H₇BrN₂O₂ Comparison Analogs & Rationale
Molecular Ion (M⁺) m/z ~230 (for ⁷⁹Br)3-bromo-2-nitroaniline (C₆H₅BrN₂O₂): M⁺ at m/z ~216/218[3][4]. The addition of a methyl group (-CH₂) increases the mass by 14 Da.
Isotopic Peak (M+2⁺) m/z ~232 (for ⁸¹Br)The ~1:1 intensity ratio is the key confirmatory feature for bromine.
Common Fragments Loss of -NO₂ (m/z 184/186), Loss of -CH₃ (m/z 215/217)Fragmentation patterns in related nitroanilines often show the loss of the nitro group as a primary fragmentation pathway.

Step 2: Elucidating the Structure with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining the precise atomic connectivity of a molecule. For this compound, both ¹H and ¹³C NMR are required.

Predicted ¹H NMR Spectrum (in CDCl₃)

The substitution pattern (1-N-methylamino, 2-nitro, 3-bromo) will dictate the chemical shifts and coupling patterns of the three aromatic protons and the N-methyl protons.

  • N-Methyl Protons (3H): Expected as a singlet or a doublet (if coupling to the N-H proton) around 3.0-3.3 ppm. The electron-withdrawing nitro group will shift this downfield compared to a simple N-methylaniline.

  • Aromatic Protons (3H): These will be in the aromatic region (6.5-8.5 ppm). Based on substituent effects:

    • The proton at C6 (ortho to the -NHCH₃) will likely be the most upfield.

    • The proton at C4 (para to the -NHCH₃ and ortho to the -Br) will be intermediate.

    • The proton at C5 (between -Br and another proton) will show coupling to its neighbors. The strong deshielding effect of the ortho nitro group will influence all aromatic protons.

Comparison with Analogs for ¹H NMR Prediction
Analog Compound Reported/Expected ¹H NMR Features Insight for this compound
N-methyl-2-nitroaniline Aromatic protons typically appear in the range of 6.7-8.2 ppm. The N-methyl signal is also present[5][6][7].Provides a baseline for the effect of the N-methyl and 2-nitro groups on the aromatic ring without the bromine.
3-bromo-2-nitroaniline The aromatic protons are expected in a complex pattern in the aromatic region[8][9].Helps to understand the influence of the 3-bromo and 2-nitro substituents on the chemical shifts of the aromatic protons.
3-bromoaniline Aromatic protons show distinct signals in the aromatic region[10].Isolates the effect of the bromine atom on the aniline ring system.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Acquisition: Run a standard proton experiment with 16-32 scans.

    • Analysis: Integrate the peaks, determine chemical shifts (ppm), and analyze coupling constants (J-values in Hz) to establish proton connectivity.

  • ¹³C NMR Acquisition:

    • Acquisition: Run a proton-decoupled carbon experiment (e.g., PENDANT or DEPT) to determine the number and type of carbon atoms (C, CH, CH₂, CH₃). This typically requires a longer acquisition time (hours).

Step 3: Identifying Functional Groups with FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Expected Characteristic IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Rationale & Supporting Evidence
N-H Stretch 3350-3450 cm⁻¹ (single, sharp peak)This band is characteristic of a secondary amine (R₂NH). Aromatic secondary amines show a single N-H stretch[11].
Aromatic C-H Stretch > 3000 cm⁻¹Common to all aromatic compounds.
Aliphatic C-H Stretch 2850-2960 cm⁻¹From the N-methyl group.
Aromatic C=C Stretch 1450-1600 cm⁻¹Multiple bands are expected in this region, characteristic of the benzene ring.
N-O Asymmetric Stretch 1500-1550 cm⁻¹ (strong)Aromatic nitro compounds show a strong band in this region[12][13]. Conjugation with the ring shifts it to a lower frequency compared to aliphatic nitro compounds[14].
N-O Symmetric Stretch 1330-1370 cm⁻¹ (strong)This is the second characteristic strong band for a nitro group[13][15].
C-N Stretch (Aromatic) 1250-1335 cm⁻¹The C-N bond in aromatic amines absorbs in this range[11].
C-Br Stretch 500-650 cm⁻¹This band is in the fingerprint region and can sometimes be difficult to assign definitively.
Experimental Protocol: FTIR (ATR Method)
  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply the sample and collect the sample spectrum.

  • Parameters: Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Analysis: Process the resulting spectrum (background correction, ATR correction) and identify the characteristic absorption bands corresponding to the expected functional groups.

Step 4: Assessing Purity with Chromatography

Finally, a chromatographic method is essential to determine the purity of the synthesized compound and to identify any potential isomers or impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common choice.

Experimental Protocol: HPLC-UV Purity Analysis
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock to create a working solution of ~50 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV detector set at a wavelength where the compound absorbs strongly (e.g., 254 nm or a wavelength determined from a UV-Vis scan).

  • Data Analysis: Analyze the chromatogram. A pure compound should ideally show a single major peak. Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks. Method validation for quantitative analysis should follow established guidelines[16][17][18].

Conclusion: Establishing a Validated In-House Reference

By systematically applying this orthogonal analytical workflow, researchers can confidently establish the identity, structure, and purity of this compound, even without a pre-existing certified reference standard. The collective data from MS, NMR, FTIR, and HPLC form a comprehensive analytical profile. This "validated profile" becomes the in-house reference standard against which all future batches of the compound can be compared, ensuring consistency and reliability in research and development.

References

A Comparative Analysis of N-Substituted vs. Ring-Substituted Nitroanilines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Nitroanilines, organic compounds integral to medicinal chemistry and materials science, serve as foundational precursors for a wide array of molecules including dyes, pharmaceuticals, and antioxidants. The strategic placement of a nitro group—either on the aromatic ring or on the amino nitrogen—dramatically influences the molecule's physicochemical properties such as reactivity, basicity, and solubility. This guide offers an in-depth, objective comparison of these two classes of nitroanilines, substantiated by experimental data and detailed laboratory protocols to aid researchers, scientists, and drug development professionals in their work.

I. Strategic Synthesis: Divergent Pathways to Positional Isomers

The synthetic routes to N-substituted and ring-substituted nitroanilines are fundamentally distinct, dictated by the intended location of the nitro group.

Ring-Substituted Nitroanilines: The synthesis of ring-substituted nitroanilines, such as 2-nitroaniline and 4-nitroaniline, typically involves the electrophilic nitration of aniline. However, direct nitration of aniline is often problematic due to the strongly acidic conditions which protonate the amino group, forming the anilinium ion. This ion is a meta-director and deactivates the ring. To circumvent this, the amino group is commonly protected by acetylation to form acetanilide. Subsequent nitration of acetanilide, followed by hydrolysis of the acetyl group, yields a mixture of the desired ortho and para isomers.[1] An alternative approach is the nucleophilic aromatic substitution of chloronitrobenzenes with ammonia.[2]

N-Substituted Nitroanilines: N-substituted nitroanilines are generally synthesized via the nucleophilic aromatic substitution of a nitro-substituted aryl halide, for instance, 2-chloronitrobenzene, with a primary or secondary amine. This reaction is often facilitated by a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3]

G cluster_0 Ring-Substituted Synthesis cluster_1 N-Substituted Synthesis Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation Ortho_Para_Nitroacetanilide Ortho_Para_Nitroacetanilide Acetanilide->Ortho_Para_Nitroacetanilide Nitration Ortho_Para_Nitroaniline Ortho_Para_Nitroaniline Ortho_Para_Nitroacetanilide->Ortho_Para_Nitroaniline Hydrolysis Chloronitrobenzene Nitro-substituted Aryl Halide N_Substituted_Nitroaniline N_Substituted_Nitroaniline Chloronitrobenzene->N_Substituted_Nitroaniline Nucleophilic Aromatic Substitution Amine Primary/Secondary Amine Amine->N_Substituted_Nitroaniline

General synthetic workflows for ring- and N-substituted nitroanilines.

II. Physicochemical Properties: A Tale of Two Substitutions

The position of the substituent profoundly alters the electronic environment of the molecule, leading to significant differences in basicity, solubility, and thermal stability.

Basicity (pKa)

The basicity of the amino group is a critical parameter, heavily influenced by the electron-withdrawing nature of the nitro group.

  • Ring-Substituted Nitroanilines: The nitro group on the aromatic ring delocalizes the lone pair of electrons on the amino nitrogen, thereby reducing its availability to accept a proton and lowering its basicity. This effect is most pronounced when the nitro group is in the ortho or para position due to direct resonance stabilization. The meta isomer is consequently more basic than the ortho and para isomers as the resonance effect does not extend to the meta position, leaving only the weaker inductive effect to decrease basicity.

  • N-Substituted Nitroanilines: N-alkylation, for instance with a methyl or ethyl group, generally has a less pronounced effect on basicity compared to the potent electronic influence of a ring-positioned nitro group.

CompoundSubstitution TypepKa of Conjugate AcidReference(s)
Aniline-4.60[4]
2-NitroanilineRing (ortho)-0.26[4]
3-NitroanilineRing (meta)2.47[4]
4-NitroanilineRing (para)1.0[5]
N-Methyl-4-nitroanilineN-SubstitutedNot explicitly found
N,N-Dimethyl-4-nitroanilineN-SubstitutedNot explicitly found
Solubility

Solubility is a key determinant in reaction solvent selection and formulation development.

  • Ring-Substituted Nitroanilines: These compounds generally exhibit limited solubility in water and are more soluble in organic solvents. For example, 4-nitroaniline has a water solubility of 0.8 mg/mL at 18.5 °C.[2]

  • N-Substituted Nitroanilines: N-alkylation can influence solubility. For instance, N-methyl-4-nitroaniline is described as slightly soluble in ethanol and insoluble in water.[6] While direct comparative data is scarce, the N-methyl substitution in N-methyl-4-nitroaniline significantly reduces its aqueous solubility.[3]

CompoundSolventSolubilityReference(s)
4-NitroanilineWater0.8 g/L (18.5 °C)[7]
3-NitroanilineWater1.2 g/L (24 °C)[8]
N-Methyl-4-nitroanilineWaterInsoluble[6]
N-Methyl-4-nitroanilineEthanolSlightly soluble[6]
N-Methyl-4-nitroanilineAcetoneSoluble[6]
4-Methyl-2-nitroaniline2-ButanoneHigh[1]
4-Methyl-2-nitroanilineMethanolLow[1]
Thermal Stability

Thermal stability is a crucial safety and processing parameter.

  • Ring-Substituted Nitroanilines: TGA analysis of 2-nitroaniline shows a major weight loss between 110 °C and 199 °C, corresponding to the elimination of the nitro group.[8] Decomposition of 2-nitroaniline is reported to start at temperatures above 270 °C.[9]

  • N-Substituted Nitroanilines: N-methyl-4-nitroaniline is noted for its good thermal stability.[6] TGA-DSC analysis of N-methyl-4-nitroaniline has been reported, though specific decomposition temperatures were not detailed in the available abstract.[10]

CompoundMethodOnset of DecompositionReference(s)
2-NitroanilineTGA>270 °C[9]
4-NitroanilineDSC~290 °C (peak)[11]
N-Methyl-4-nitroanilineTGA/DSCData indicates good stability[6][10]

III. Spectroscopic Signatures: Unraveling Structural Nuances

Spectroscopic techniques like NMR and UV-Vis provide invaluable insights into the structural and electronic differences between these isomers.

¹H NMR Spectroscopy

The chemical shifts of the amino and aromatic protons are sensitive to the electronic environment.

  • Ring-Substituted Nitroanilines: The electron-withdrawing nitro group deshields the aromatic protons, causing them to resonate at a lower field (higher ppm). The amino protons typically appear as a broad singlet. For 2-nitroaniline in CDCl₃, the aromatic protons appear between δ 6.68 and 8.10 ppm, and the amino protons are at δ 6.1 ppm.[12]

  • N-Substituted Nitroanilines: The N-alkyl group introduces additional signals. In N-methyl-2-nitroaniline in CDCl₃, the N-methyl protons appear as a singlet at δ 3.015 ppm, and the NH proton resonates at δ 8.03 ppm. The aromatic protons are observed between δ 6.639 and 8.153 ppm.[13]

CompoundProtonSolventChemical Shift (δ, ppm)Reference(s)
2-NitroanilineAromaticCDCl₃6.68 - 8.10[12]
NH₂CDCl₃6.1[12]
4-NitroanilineAromaticDMSO-d₆6.58, 7.93[14]
NH₂DMSO-d₆6.71 (broad)[14]
N-Methyl-2-nitroanilineAromaticCDCl₃6.64 - 8.15[13]
NHCDCl₃8.03[13]
N-CH₃CDCl₃3.02[13]
UV-Vis Spectroscopy

The position of the absorption maximum (λmax) is indicative of the electronic transitions within the molecule.

  • Ring-Substituted Nitroanilines: These compounds typically exhibit a strong absorption band in the UV-visible region. For 4-nitroaniline in ethanol, the λmax is observed at 374 nm.[15]

  • N-Substituted Nitroanilines: N-alkylation can cause a shift in the λmax. For instance, the UV-Vis spectrum of N,N-diethyl-4-nitroaniline shows a different absorption profile compared to 4-nitroaniline.

CompoundSolventλmax (nm)Reference(s)
2-NitroanilineEthanolNot specified
3-NitroanilineEthanolNot specified
4-Nitroaniline95% Ethanol374[15]
N,N-Diethyl-4-nitroanilineGlycelineDifferent from 4-nitroaniline

IV. Reactivity Profile: A Matter of Activation and Direction

The nature and position of the substituent dictate the reactivity of the aromatic ring towards electrophilic substitution.

  • Ring-Substituted Nitroanilines: The nitro group is a strong deactivating group and a meta-director. However, the amino group is a strong activating group and an ortho, para-director. In nitroanilines, the activating effect of the amino group generally dominates, directing incoming electrophiles to the positions ortho and para to the amino group.

  • N-Substituted Nitroanilines: N-alkylation increases the electron-donating ability of the amino group through an inductive effect, further activating the ring towards electrophilic substitution. However, direct nitration of N-alkylanilines can be complex, sometimes leading to a mixture of products or oxidation. For example, the nitration of N-methylaniline can yield the m-nitro product under certain conditions.

G cluster_0 Ring-Substituted Reactivity cluster_1 N-Substituted Reactivity Nitroaniline Nitroaniline Product_Ring Ortho/Para to -NH2 Nitroaniline->Product_Ring Electrophilic Aromatic Substitution Electrophile Electrophile (E+) Electrophile->Product_Ring N_Alkyl_Nitroaniline N-Alkyl Nitroaniline Product_N Generally more reactive (ortho/para to -NHR) N_Alkyl_Nitroaniline->Product_N Electrophilic Aromatic Substitution Electrophile_N Electrophile (E+) Electrophile_N->Product_N

Logical relationship of factors influencing electrophilic aromatic substitution.

V. Experimental Protocols

To facilitate further research and direct comparison, the following are detailed, step-by-step methodologies for key experiments.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the pKa of a weakly basic nitroaniline derivative.

  • Preparation of Solutions:

    • Prepare a standard solution of a strong acid (e.g., 0.1 M HCl).

    • Prepare a solution of the nitroaniline sample of known concentration (e.g., 0.05 M) in a suitable solvent (e.g., a mixture of water and ethanol to ensure solubility).

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the nitroaniline solution into a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the standard HCl solution in small, precise increments (e.g., 0.1 mL) from a burette.

    • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The half-equivalence point is at half the volume of the equivalence point.

    • The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the nitroaniline.

Protocol 2: Isothermal Equilibrium Solubility Determination

This "shake-flask" method is a reliable way to determine the thermodynamic solubility of a compound.

  • Sample Preparation:

    • Add an excess amount of the solid nitroaniline compound to a series of vials containing a known volume of the desired solvent (e.g., ethanol, acetone, water).

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for the solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved solid.

    • Dilute the filtered sample with a suitable solvent.

    • Determine the concentration of the dissolved nitroaniline in the diluted sample using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at that temperature.

Protocol 3: Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

  • Instrument Setup:

    • Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

    • Select the appropriate atmosphere (e.g., inert nitrogen or oxidative air) and set the gas flow rate.

  • Sample Preparation:

    • Accurately weigh a small amount of the nitroaniline sample (typically 5-10 mg) into a TGA crucible.

  • TGA Measurement:

    • Place the crucible in the TGA furnace.

    • Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 30 °C to 600 °C).

  • Data Analysis:

    • Plot the sample mass (or percentage mass loss) as a function of temperature.

    • The onset temperature of decomposition is determined from the point where a significant mass loss begins.

    • The derivative of the mass loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

VI. Conclusion

The substitution pattern in nitroanilines—N-substituted versus ring-substituted—exerts a profound and predictable influence on their chemical and physical properties. Ring substitution with a nitro group significantly decreases the basicity of the amino group due to strong electronic withdrawing effects, whereas N-alkylation has a more modest impact. These electronic differences also manifest in their spectroscopic signatures and reactivity in electrophilic aromatic substitution reactions. While a comprehensive, directly comparative dataset for all properties is not yet available in the literature, the principles outlined in this guide, supported by the provided experimental data and protocols, offer a robust framework for researchers to understand, predict, and manipulate the properties of these versatile chemical building blocks. Further direct comparative studies, particularly in solubility and reaction kinetics, would be invaluable to the scientific community.

References

A Senior Application Scientist's Guide to Strategic Alternatives for 3-bromo-N-methyl-2-nitroaniline in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-bromo-N-methyl-2-nitroaniline is a highly functionalized aromatic intermediate, prized in medicinal and materials chemistry for its unique substitution pattern that enables diverse synthetic transformations.[1] Its strategic arrangement of a nitro group ortho to a secondary amine, coupled with a bromine atom, makes it a potent precursor for heterocyclic scaffolds, particularly benzimidazoles, and a valuable partner in cross-coupling reactions. However, reliance on a single building block can introduce constraints related to cost, availability, or the specific demands of a target molecule's architecture. This guide provides an in-depth comparison of viable alternatives to this compound, offering researchers and drug development professionals a framework for making informed strategic decisions in their synthetic planning. We will explore isomeric analogs, alternative halogenated precursors, and divergent synthetic routes to key intermediates, supported by comparative data and detailed experimental protocols.

The Core Synthetic Value of this compound

The synthetic utility of this compound is primarily derived from two independent, high-value reaction pathways enabled by its functional groups.

  • Reduction and Cyclization: The ortho-nitroaniline moiety is a classic precursor to an o-phenylenediamine. Catalytic reduction of the nitro group unmasks a primary amine, yielding 3-bromo-N1-methylbenzene-1,2-diamine. This diamine is primed for cyclization with various electrophiles (aldehydes, carboxylic acids, etc.) to form the benzimidazole core, a privileged scaffold in pharmaceutical chemistry.[2][3][4]

  • Cross-Coupling: The bromine atom serves as a robust handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds.[5][6][7] This allows for the introduction of diverse aryl or alkyl amine substituents at the C3 position, significantly expanding molecular complexity.

These two pathways can be employed sequentially to build complex, poly-substituted heterocyclic systems.

G cluster_0 Pathway 1: Reduction & Cyclization cluster_1 Pathway 2: Cross-Coupling start This compound diamine 3-bromo-N1-methylbenzene-1,2-diamine start->diamine Catalytic Reduction coupled N-methyl-2-nitro-3-(R-amino)-aniline start->coupled Buchwald-Hartwig Amination (R-NH2) benzimidazole Substituted Benzimidazoles diamine->benzimidazole Cyclization (e.g., with R-CHO)

Caption: Primary synthetic pathways for this compound.

Strategic Framework for Selecting an Alternative

Choosing an alternative is not merely about finding a different catalog number; it is a strategic decision guided by the final target and the planned synthetic route. Key considerations include:

  • Regiochemistry: Is the 1,2,3-substitution pattern of the final product immutable, or can an isomeric scaffold suffice? A change in the relative positions of the functional groups will fundamentally alter the properties of the downstream products.

  • Reactivity: Is the reaction a cross-coupling where reactivity needs to be modulated? Switching from bromine to iodine or chlorine can significantly impact reaction kinetics and catalyst choice.

  • Availability and Cost: Early-stage research may prioritize novelty, but process development and scale-up demand readily available, cost-effective starting materials. A multi-step route from cheaper precursors may be more viable long-term than a single, expensive intermediate.

  • Synthetic Convergence: Does it make more sense to build the molecule from simpler, commercially available precursors in a different sequence? This can offer greater flexibility and control over the introduction of functional groups.

Comparative Analysis of Key Alternatives

We will now compare several classes of alternatives, evaluating the strategic rationale and synthetic implications of each choice.

Alternative 1: Isomeric Analogs

The most direct alternatives are isomers, which retain the same set of functional groups but in a different arrangement. The choice between them is dictated entirely by the regiochemistry of the target molecule.

CompoundCAS NumberKey Structural FeatureStrategic Implication
This compound 1150617-53-0Nitro group is ortho to the methylamino group.Ideal for forming 1-methyl-4-bromo-1H-benzimidazole derivatives.
5-bromo-N-methyl-2-nitroaniline 302800-13-1Nitro group is ortho to the methylamino group.Leads to 1-methyl-6-bromo-1H-benzimidazole derivatives. The bromine is now para to the N1-methyl group.[8]
3-bromoaniline 591-19-5A simpler precursor lacking the nitro and methyl groups.Offers a blank slate for introducing groups, but requires more steps (e.g., nitration, methylation).[9]

Expert Insight: The choice between 3-bromo and 5-bromo isomers is a critical design choice. The resulting benzimidazoles will have different electronic properties and vectors for further functionalization. The 5-bromo isomer, for example, places the bromine atom further from the heterocyclic core, which can be advantageous for certain SAR studies.

Alternative 2: Analogs with Different Halogens

For syntheses where the primary transformation is a cross-coupling reaction, the choice of halogen is a key parameter for tuning reactivity.

CompoundGeneral StructureRelative Reactivity (Cross-Coupling)Causality and Experimental Choice
3-iodo-N-methyl-2-nitroaniline C₇H₇IN₂O₂HighestThe C-I bond is the weakest, enabling oxidative addition to the Pd(0) catalyst under milder conditions. This is the preferred choice for challenging couplings or when minimizing side reactions is critical.
This compound C₇H₇BrN₂O₂IntermediateThe C-Br bond offers a good balance of reactivity and stability.[10] It is often the most cost-effective option for reliable, general-purpose cross-coupling reactions.
3-chloro-N-methyl-2-nitroaniline C₇H₇ClN₂O₂LowestThe C-Cl bond is the strongest, requiring more active catalysts (e.g., those with sterically bulky, electron-rich phosphine ligands) and often higher temperatures. It is typically used when cost is the primary driver and the substrate is stable to harsher conditions.

Expert Insight: While iodo-analogs are more reactive, they are also typically more expensive and can be less stable. For many applications, the bromo-analog provides the optimal trade-off. The development of advanced Buchwald-Hartwig catalysts has made the use of chloro-analogs increasingly feasible, which can be a significant cost-saver at scale.[7]

Alternative 3: Divergent Synthetic Routes to the Core Intermediate

Instead of purchasing a pre-fabricated building block, a more flexible strategy can be to synthesize the key intermediate—3-bromo-N1-methylbenzene-1,2-diamine—from simpler starting materials. This approach allows for greater control and can be more economical.

G cluster_A Route A: Late-Stage Bromination cluster_B Route B: Late-Stage Methylation cluster_C Route C: Nitration of Precursor target This compound start_A N-methyl-2-nitroaniline start_A->target Bromination (e.g., NBS) start_B 3-bromo-2-nitroaniline start_B->target N-Methylation (e.g., MeI, base) start_C 3-bromo-N-methylaniline start_C->target Nitration (HNO3/H2SO4)

Caption: Divergent synthetic routes to this compound.

  • Route A (Late-Stage Bromination): Starting with N-methyl-2-nitroaniline, bromination is performed. The challenge here is regioselectivity. The ortho/para-directing methylamino group and the meta-directing nitro group will both influence the position of the incoming electrophile, potentially leading to a mixture of products.

  • Route B (Late-Stage Methylation): Starting with commercially available 3-bromo-2-nitroaniline, N-methylation is performed. This is often a clean and high-yielding reaction, but care must be taken to avoid over-methylation, especially if the starting material is inexpensive.[11]

  • Route C (Nitration of Precursor): Nitrating 3-bromo-N-methylaniline is another possibility. However, nitration reactions on activated rings can be difficult to control and may result in multiple isomers or oxidation, requiring careful optimization of conditions (e.g., low temperatures).[12]

Key Experimental Protocols

The following protocols are representative of the core transformations discussed in this guide. They are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: Catalytic Reduction of a Nitroaniline

This protocol describes the general procedure for reducing a nitroaniline to its corresponding o-phenylenediamine using a heterogeneous catalyst.

Materials:

  • Substituted 2-nitroaniline (e.g., this compound) (1.0 eq)

  • Palladium on Carbon (Pd/C, 10 wt. %, 0.05 eq)

  • Ethanol or Methanol

  • Hydrazine hydrate or a hydrogen balloon

  • Diatomaceous earth

Procedure:

  • To a round-bottom flask, add the substituted 2-nitroaniline and ethanol (approx. 10 mL per 1 g of substrate).

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Method A (Hydrazine): Add hydrazine hydrate (4-5 eq) dropwise at room temperature. The reaction is often exothermic. Stir until completion, monitoring by TLC.

  • Method B (Hydrogen): Seal the flask, evacuate, and backfill with hydrogen gas from a balloon. Stir vigorously at room temperature until hydrogen uptake ceases and TLC analysis confirms the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude diamine, which can be used directly or purified by column chromatography.[13][14]

Causality: Heterogeneous catalytic hydrogenation is chosen for its high efficiency and clean conversion. The palladium catalyst facilitates the reduction of the nitro group to an amine with high selectivity, leaving other functional groups like the aryl bromide intact.[15] Filtering through diatomaceous earth is a critical safety and purity step to remove the pyrophoric palladium catalyst.

Protocol 2: Benzimidazole Synthesis from an o-Phenylenediamine

This protocol details the condensation of an o-phenylenediamine with an aldehyde to form a benzimidazole ring.

Materials:

  • Substituted o-phenylenediamine (e.g., product from Protocol 1) (1.0 eq)

  • Aldehyde (R-CHO) (1.0 eq)

  • p-Toluenesulfonic acid (p-TSOH) (0.1 eq) or another suitable acid catalyst[4]

  • Toluene or DMF

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • Combine the o-phenylenediamine, aldehyde, and p-TSOH in a round-bottom flask.

  • Add toluene and equip the flask with a Dean-Stark trap and condenser.

  • Heat the mixture to reflux. Water will be collected in the trap as it is formed during the cyclization.

  • Continue refluxing until no more water is collected and TLC analysis shows complete consumption of the starting materials.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold, non-polar solvent (e.g., hexanes).

  • If no solid forms, wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[2][4]

Causality: The acid catalyst protonates the aldehyde carbonyl, activating it for nucleophilic attack by one of the aniline amines. Subsequent condensation and oxidative aromatization, often driven by air, lead to the stable benzimidazole ring.[3] Using a Dean-Stark trap physically removes water, driving the equilibrium towards product formation according to Le Châtelier's principle.

Conclusion

While this compound is an effective and versatile synthetic intermediate, a thorough understanding of the available alternatives is crucial for the modern synthetic chemist. The optimal choice is dictated by the specific regiochemical requirements of the target, the desired reactivity in key transformations, and the overarching considerations of cost and scalability. Isomeric analogs offer different structural scaffolds, while alternative halogens provide a means to fine-tune reactivity in cross-coupling reactions. Furthermore, exploring divergent synthetic routes from simpler precursors can provide greater flexibility and economic advantages. By carefully weighing these strategic factors, researchers can enhance the efficiency, robustness, and creativity of their synthetic endeavors.

References

A Senior Application Scientist's Guide to Quantitative Method Validation for 3-bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Performance Against Global Regulatory Standards

This guide provides an in-depth, experience-driven framework for the validation of a quantitative analytical method for 3-bromo-N-methyl-2-nitroaniline. As a potential pharmaceutical intermediate or impurity, ensuring the accuracy and reliability of its quantification is paramount for regulatory compliance and product safety.[1][2] We will move beyond a simple checklist of steps to explain the causality behind each experimental choice, grounding our protocol in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R2) guideline.[3][4][5][6]

The objective is not merely to present a method, but to provide a self-validating system that allows researchers to compare their own experimental outcomes against universally accepted performance criteria.[7] We will propose a suitable analytical technique and then rigorously challenge it through a series of validation experiments, presenting hypothetical data to illustrate the benchmarks for success.

The Analytical Challenge & Proposed Methodology: High-Performance Liquid Chromatography (HPLC)

This compound is an aromatic compound containing a nitro group, which acts as a strong chromophore. This molecular structure makes it an ideal candidate for analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection.[8][9] This technique offers excellent separating power for compounds of similar polarity and provides the sensitivity required for quantifying impurities.[8]

Our proposed method, which will form the basis of this validation guide, utilizes a standard C18 column, a common choice for its hydrophobic selectivity, with a mobile phase of acetonitrile and water. This approach is a robust starting point for many nitroaniline derivatives.[10][11]

The Validation Framework: An Interconnected System

Method validation is not a series of disconnected tests but a holistic evaluation of a method's performance.[12] The core parameters—Specificity, Linearity, Accuracy, and Precision—are intrinsically linked, each providing a different layer of confidence in the final reported value. The overall objective is to demonstrate that the analytical procedure is fit for its intended purpose.[4]

Validation_Parameters cluster_0 Core Validation cluster_1 Method Boundaries Specificity Specificity Linearity Linearity & Range Specificity->Linearity Ensures pure signal response Accuracy Accuracy Linearity->Accuracy Defines range for accurate measurement Precision Precision Linearity->Precision Defines range for precise measurement LOQ Quantitation Limit (LOQ) Accuracy->LOQ Precision->LOQ LOD Detection Limit (LOD) LOQ->Linearity Defines lower limit of range Robustness Robustness

Caption: Interrelation of core analytical validation parameters per ICH Q2(R2).

Part I: The Foundation – Specificity and Stability-Indicating Power

Expertise & Causality: Before we can quantify a substance, we must be absolutely certain that the analytical signal we measure belongs exclusively to our target analyte. Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][14] For an impurity method, this is the most critical validation characteristic. To prove this, we must intentionally degrade the analyte under harsh conditions—a process known as forced degradation or stress testing.[15][16] If the method can separate the intact analyte from all newly formed degradation products, it is deemed "stability-indicating."[17][18]

Forced Degradation Experimental Workflow

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) or substance.[17] This range is optimal because it generates a sufficient quantity of degradants to be detected without completely destroying the analyte, which would make peak tracking difficult.

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A) start Drug Substance (this compound) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) start->Oxidation Thermal Thermal (e.g., 80°C, dry heat) start->Thermal Photo Photolytic (ICH Q1B light exposure) start->Photo Analysis Analyze all samples by HPLC (including unstressed control) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity (Using DAD/PDA Detector) Analysis->Evaluation Result Specificity Demonstrated: Analyte peak is pure and resolved from all degradants Evaluation->Result If Pass

Caption: Workflow for establishing specificity via forced degradation studies.

Protocol: Specificity Assessment
  • Prepare Solutions: Prepare separate solutions of this compound in 0.1M HCl, 0.1M NaOH, 3% H₂O₂, and a neutral solvent (e.g., 50:50 acetonitrile:water).

  • Apply Stress:

    • Heat the acidic and basic solutions at 60°C for 24 hours (or until target degradation is achieved).

    • Store the oxidative solution at room temperature for 24 hours.

    • Expose a solid sample to 80°C dry heat for 48 hours.

    • Expose both solid and solution samples to light conditions as specified in ICH Q1B.[16][19]

  • Analysis: Dilute all stressed samples, along with an unstressed control sample, to the target concentration and analyze by HPLC.

  • Evaluation:

    • Confirm that the principal peak in the stressed chromatograms has the same retention time as the unstressed control.

    • Utilize a photodiode array (PDA) or diode array (DAD) detector to assess peak purity of the analyte peak in all chromatograms.

    • Calculate the resolution between the analyte peak and the closest eluting degradant peak.

Performance CharacteristicAcceptance Criterion (ICH Q2(R2))Supporting Data
Specificity The method must demonstrate the ability to separate the analyte from all potential impurities and degradants.Peak purity index of the analyte peak should be > 0.999. Resolution between the analyte and any adjacent peak must be > 2.0.

Part II: Quantitative Performance – Linearity, Range, Accuracy & Precision

Once specificity is confirmed, we validate the method's ability to produce accurate and precise quantitative results within a defined concentration range.

Linearity & Range

Expertise & Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's signal response.[14] This is fundamental for quantification, as it validates the use of a calibration curve to calculate unknown concentrations. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[4][7] For an impurity method, the range must typically span from the reporting limit to 120% of the specification limit.

  • Prepare Stock Solution: Prepare a stock solution of this compound of known concentration.

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels. For an impurity expected at a 0.1% level, the range could be from the Limit of Quantitation (LOQ) up to 0.15% relative to the main compound's concentration.

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot the mean peak area against concentration and perform a linear regression analysis.

ParameterAcceptance Criterion (ICH Q2(R2))Hypothetical Data Example
Linearity (Correlation Coefficient) r ≥ 0.9990.9998
y-intercept Should be close to zero; evaluate significance.1.2 mAU*s (Statistically insignificant)
Range From LOQ to 120% of the impurity limit.0.01% to 0.15%
Accuracy

Expertise & Causality: Accuracy represents the closeness of the experimental result to the true value.[14][20] It is typically assessed through recovery studies. For an impurity, this involves "spiking" a blank matrix (or the main drug substance, if no interference) with a known amount of the impurity at different levels across the range and measuring how much is recovered.[7] This confirms that the method is free from significant systematic or constant error.

  • Prepare Spiked Samples: Prepare samples in triplicate at a minimum of three concentration levels across the range (e.g., LOQ, 100%, and 120% of the specification limit). This is done by adding a known amount of this compound to a solution of the main drug substance.

  • Analysis: Analyze the spiked samples and determine the concentration using the previously established linear calibration curve.

  • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Concentration LevelAcceptance Criterion (ICH Q2(R2))Hypothetical Mean Recovery (%)
Low (LOQ) Typically 80.0% - 120.0%97.5%
Mid (0.1%) Typically 90.0% - 110.0%101.2%
High (0.12%) Typically 90.0% - 110.0%99.8%
Precision

Expertise & Causality: Precision measures the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14] It reflects the random errors of a method. We evaluate it at two levels:

  • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision). This tests the method itself.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. This tests the method's transferability and ruggedness in a real-world QC environment.[5]

  • Prepare Samples: Prepare six individual samples of this compound at 100% of the target concentration (e.g., 0.1%).

  • Repeatability Analysis: Have one analyst analyze all six samples on the same day with the same instrument.

  • Intermediate Precision Analysis: Have a second analyst repeat the analysis of six new samples on a different day, preferably using a different HPLC system.

  • Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of six injections and for the combined twelve injections.

Precision LevelAcceptance Criterion (ICH Q2(R2))Hypothetical %RSD
Repeatability %RSD should be ≤ 5.0% for impurities.1.2%
Intermediate Precision %RSD should be ≤ 10.0% for impurities.1.8%

Part III: Method Boundaries – LOD, LOQ & Robustness

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Expertise & Causality: The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[7] For an impurity method, the LOQ is critical as it defines the lower boundary of the reportable range. These are typically determined based on the signal-to-noise ratio (S/N).

  • Determine S/N: Inject solutions of decreasing concentration and determine the concentration at which the S/N ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).

  • Confirm LOQ: Prepare and inject six samples at the estimated LOQ concentration. The accuracy and precision results must meet the acceptance criteria.

ParameterAcceptance Criterion (ICH Q2(R2))Hypothetical Result
LOD (S/N Ratio) ~ 3:10.003%
LOQ (S/N Ratio) ~ 10:10.01%
LOQ Precision (%RSD) Should meet precision requirements (e.g., ≤ 10%).4.5%
Robustness

Expertise & Causality: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[14] This provides an indication of its reliability during normal usage. The experiment is designed to mimic minor day-to-day fluctuations that can occur in a QC lab.

  • Identify Parameters: Select critical HPLC parameters to vary, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Analysis: Analyze a system suitability solution and a sample under each of the modified conditions.

  • Evaluation: Assess the impact on system suitability results (e.g., resolution, tailing factor) and the quantitative result of the sample.

Varied ParameterAcceptance CriterionHypothetical Result
Flow Rate (0.9 mL/min) System suitability passes; result within ±5% of nominal.Passed; Result change: -1.8%
Flow Rate (1.1 mL/min) System suitability passes; result within ±5% of nominal.Passed; Result change: +2.1%
Organic Phase (-2%) System suitability passes; result within ±5% of nominal.Passed; Result change: +3.5%
Organic Phase (+2%) System suitability passes; result within ±5% of nominal.Passed; Result change: -3.1%

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to validating a quantitative HPLC method for this compound, grounded in the principles of the ICH Q2(R2) guideline. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, we build a complete picture of the method's capabilities and limitations. Presenting the experimental outcomes in direct comparison to regulatory acceptance criteria provides a clear, objective measure of the method's validity. A properly validated method is not just a regulatory requirement; it is the foundation of reliable data, ensuring product quality and patient safety in the pharmaceutical industry.[1][2]

References

A Comparative Study on the Biological Activity of 3-bromo-N-methyl-2-nitroaniline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The scaffold of substituted anilines is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Among these, nitroaniline derivatives have garnered significant attention due to their diverse biological activities, which are often attributed to the electrochemical properties of the nitro group.[1][2] This guide presents a comparative analysis of the potential biological activities of 3-bromo-N-methyl-2-nitroaniline and its derivatives, with a focus on antimicrobial and anticancer applications. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes findings from structurally analogous compounds to provide a predictive framework for its biological profile and to guide future research endeavors.

The inclusion of a bromine atom, a methyl group, and a nitro group on the aniline ring suggests a multifaceted potential for biological interactions. Halogenation, for instance, has been shown to enhance the antimicrobial potency of aniline derivatives.[3] The nitro group is a well-established pharmacophore whose biological effects are often mediated through bioreduction to reactive cytotoxic intermediates.[2][4] This guide will delve into the mechanistic underpinnings of these activities and provide detailed experimental protocols for their evaluation.

Anticipated Biological Activities and Comparative Analysis

Based on the activities of structurally related compounds, the primary biological activities anticipated for this compound derivatives are antimicrobial and anticancer effects.

Antimicrobial and Antibiofilm Activity

Halogenated anilines have demonstrated notable efficacy against a range of pathogenic bacteria, including uropathogenic Escherichia coli and ESKAPE pathogens. The presence of halogen atoms appears to enhance the binding affinity of these compounds to their molecular targets. A proposed mechanism of action for some halogenated anilines is the inhibition of adenylate cyclase, a crucial enzyme in bacterial signaling and biofilm formation.

Nitroaromatic compounds, in general, are known for their broad-spectrum antimicrobial properties.[1][5] Their mechanism of action typically involves the intracellular reduction of the nitro group by microbial nitroreductases.[2][4] This enzymatic reduction generates reactive nitroso and hydroxylamine intermediates that can induce cellular damage by reacting with macromolecules such as DNA, leading to cell death.[1][2]

Comparative Data for Structurally Related Compounds:

Compound/Derivative ClassOrganism(s)Reported Activity (Metric)Reference
Halogenated AnilinesUropathogenic E. coli, ESKAPE pathogensAntimicrobial (MIC) & AntibiofilmNot specified in snippets
Brominated FlavonoidsPathogenic bacteria and yeastAntimicrobial (Inhibitory effect)[6]
Brominated 2-phenitidine derivativesGram-positive and Gram-negative bacteriaModerate antibacterial activity[7]
2-Methyl-5-nitroaniline derivativesBacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureusAntimicrobial (MIC)[8]
Anticancer Activity

Nitroaniline derivatives have been investigated for their potential as anticancer agents.[9][10][11] The cytotoxic effects of these compounds are often linked to the reductive activation of the nitro group within the hypoxic microenvironment of tumors, leading to the formation of DNA-damaging species.[10]

Furthermore, certain aniline derivatives have been identified as potent inhibitors of tubulin polymerization.[12][13][14] By disrupting the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells.[12][13]

Comparative Data for Structurally Related Compounds:

Compound/Derivative ClassCell Line(s)Reported Activity (Metric)Mechanism of ActionReference
N-Alkyl-Nitroimidazole CompoundsMDA-MB-231 (breast), A549 (lung)Cytotoxic (IC50)Not specified in snippets[15][16]
Substituted N-(4′-nitrophenyl)-l-prolinamidesSGC7901, HCT-116, HepG2, A549Cytotoxic (% cell inhibition)Not specified in snippets[9]
2-Anilino TriazolopyrimidinesHeLa, A549, HT-29Antiproliferative (IC50)Tubulin polymerization inhibition[12]
2-Substituted Aniline Pyrimidine DerivativesHepG2, MDA-MB-231, HCT116Antiproliferative (IC50)Dual Mer/c-Met inhibition[17]

Experimental Protocols

To empirically validate the predicted biological activities of this compound derivatives, the following standardized experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[18] The broth microdilution method is a standard and widely used technique for determining MIC values.[18][19][20]

Causality Behind Experimental Choices: This method is chosen for its efficiency, scalability for testing multiple derivatives and concentrations, and its quantitative nature, which allows for direct comparison of the potency of different compounds. The use of a standardized bacterial inoculum and defined growth medium ensures reproducibility.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Self-Validating System: The inclusion of positive and negative controls in each assay plate validates the experiment. The positive control ensures that the bacteria are viable and capable of growth in the chosen medium, while the negative control confirms the sterility of the medium.

Experimental Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Stock Solutions B Serial Dilutions in 96-Well Plate A->B D Inoculate Wells with Bacteria B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 37°C for 18-24h D->E F Read for Visible Growth (Turbidity) E->F G Determine MIC F->G MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-Well Plate B Allow Cells to Adhere Overnight A->B C Treat with Test Compounds B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate IC50 Values H->I Cell_Cycle_Pathway cluster_compound Compound Action cluster_cellular Cellular Response Compound This compound Derivative Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule Leads to Spindle Mitotic Spindle Dysfunction Microtubule->Spindle Causes G2M G2/M Phase Arrest Spindle->G2M Induces Apoptosis Apoptosis G2M->Apoptosis Triggers

References

A Senior Application Scientist's Guide to the Benchmarked Performance of 3-bromo-N-methyl-2-nitroaniline in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating 3-bromo-N-methyl-2-nitroaniline in Modern Synthetic Chemistry

This compound is a bespoke building block, the utility of which is dictated by the interplay of its constituent functional groups: an ortho-nitroaniline scaffold, a bromine atom poised for cross-coupling, and an N-methyl group that introduces both steric hindrance and subtle electronic modifications. While direct, head-to-head comparative studies on this specific molecule are not extensively documented in peer-reviewed literature, a robust predictive performance analysis can be constructed. This guide benchmarks the anticipated reactivity of this compound against structurally related analogues in four cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira.

Our analysis is grounded in established mechanistic principles and supported by experimental data from relevant substrates.[1][2][3][4][5][6] The insights provided herein are intended to empower researchers, scientists, and drug development professionals to strategically design synthetic routes, anticipate challenges, and optimize reaction conditions for this sterically hindered and electronically complex substrate.

Molecular Profile: Understanding the Reactivity Drivers

The performance of this compound in cross-coupling reactions is governed by a confluence of steric and electronic factors.

  • The ortho-Nitro Group: As a potent electron-withdrawing group, the nitro functionality renders the aryl bromide more electron-deficient. This electronic posture is generally favorable for the oxidative addition step—often the rate-limiting step in many Pd-catalyzed cycles—where the Pd(0) catalyst inserts into the carbon-bromine bond.[7][8][9]

  • The N-Methyl Group: The presence of the N-methyl group introduces significant steric bulk in the vicinity of the reactive C-Br bond. This can hinder the approach of the bulky palladium catalyst, potentially requiring more robust catalytic systems with sterically demanding ligands to facilitate efficient coupling.[2][10]

  • The Bromo Substituent: Located at the 3-position, the bromine atom is ortho to the activating nitro group and meta to the N-methylamino group, placing it in a sterically encumbered environment.

This unique combination suggests that while the electronic properties are favorable for oxidative addition, the steric hindrance presents a notable challenge that must be addressed through careful selection of reaction parameters.

Comparative Benchmarking in Named Reactions

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds.[6] The performance of bromoanilines in this reaction is highly dependent on their substitution pattern.

Mechanism Overview: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the biaryl product.[9][11]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition (Ar-X) pd0->oa pd2_complex Ar-Pd(II)-X(L₂) oa->pd2_complex trans Transmetalation (R-B(OR)₂ + Base) pd2_complex->trans pd2_r Ar-Pd(II)-R(L₂) trans->pd2_r re Reductive Elimination pd2_r->re re->pd0 Catalyst Regeneration product Ar-R re->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Performance Analysis and Comparison:

While direct data for this compound is unavailable, we can infer its performance by examining related compounds. For instance, a study on the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines demonstrated that high yields could be achieved, but this often requires specialized catalyst systems to overcome the challenges posed by the free amine.[12] The additional steric bulk of the N-methyl group and the electronic influence of the nitro group in our target molecule are critical considerations.

SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
2-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂TriethylamineAq. Kolliphor EL86[1]
3-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂TriethylamineAq. Kolliphor EL96 (60 min)[1]
4-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂TriethylamineAq. Kolliphor EL91[1]
ortho-Bromoaniline derivativeBenzyl boronic esterCataCXium A Pd G3K₃PO₄2-MeTHF91[12]

Predicted Performance and Recommendations for this compound: The electron-withdrawing nitro group should facilitate oxidative addition. However, the steric hindrance from the ortho-N-methyl group will likely necessitate the use of catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or the CataCXium A palladacycle) to promote high yields.[12] Standard Pd(PPh₃)₄ may prove less effective. A strong base like K₃PO₄ or Cs₂CO₃ will likely be required.

The Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[3][13] The reaction is sensitive to steric hindrance on both the aryl halide and the amine coupling partner.

Mechanism Overview: Similar to the Suzuki coupling, the reaction proceeds through a Pd(0)/Pd(II) cycle involving oxidative addition, formation of a palladium-amido complex via deprotonation of the amine, and reductive elimination.[14]

G cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition (Ar-X) pd0->oa pd2_complex Ar-Pd(II)-X(L₂) oa->pd2_complex amine_binding Amine Coordination & Deprotonation (Base) pd2_complex->amine_binding pd2_amido Ar-Pd(II)-NR₂(L₂) amine_binding->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 Catalyst Regeneration product Ar-NR₂ re->product G cluster_workflow General Experimental Workflow start Inert Atmosphere Setup (N₂ or Ar) reagents Charge Reaction Vessel: - Aryl Halide (1.0 eq) - Coupling Partner (1.2-1.5 eq) - Base (2.0-3.0 eq) - Catalyst & Ligand start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat to Desired Temperature with Vigorous Stirring solvent->reaction monitor Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitor monitor->reaction Incomplete workup Quench & Aqueous Workup monitor->workup Complete purify Purification (Column Chromatography, etc.) workup->purify end Characterize Product purify->end

References

Safety Operating Guide

Personal protective equipment for handling 3-bromo-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to provide you with comprehensive, clear, and actionable safety protocols. This guide is crafted to ensure that you, as researchers, scientists, and drug development professionals, can handle 3-bromo-N-methyl-2-nitroaniline with the utmost confidence and safety. Our commitment is to be your trusted partner in laboratory safety, offering expertise that goes beyond the product itself.

Understanding the Hazard Profile of this compound

While specific toxicological data for this compound is not extensively detailed in readily available literature, the hazards can be inferred from its chemical structure and data on analogous compounds like other nitroanilines.[1][2] Structurally similar chemicals are known to be harmful if swallowed, in contact with skin, or inhaled.[3][4] They can cause skin and serious eye irritation.[3][4] Therefore, a cautious and well-defined safety protocol is essential.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is critical to mitigate the risks of exposure through dermal contact, inhalation, and eye contact.

Eye and Face Protection: The First Barrier

Direct contact with chemical dust or splashes can cause serious eye irritation.[4]

  • Essential: Always wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]

  • Enhanced Protection: For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[6]

Skin and Body Protection: Preventing Dermal Absorption

Nitroaniline compounds can be toxic upon skin contact.[3]

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.[6][7] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[6] For prolonged or high-risk tasks, consider double-gloving.[7]

  • Lab Coat: A lab coat, preferably made of a non-synthetic material, should be worn and kept fastened to protect against accidental skin contact.[6]

  • Additional Apparel: Wear long pants and closed-toe shoes to ensure full skin coverage.[6][7] For large-scale operations, a chemical-resistant apron or coveralls provide an extra layer of safety.[6]

Respiratory Protection: Guarding Against Inhalation

Inhaling dust from nitroaniline compounds can be harmful.[3][4]

  • Primary Control: The most effective way to prevent inhalation is to handle this compound within a certified chemical fume hood.[7]

  • When Necessary: If a fume hood is not available or as an added precaution, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][4] Ensure the respirator is properly fitted and the correct cartridge is used for particulates and any potential organic vapors.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Safe Handling and Storage Protocol
  • Preparation: Before starting work, ensure that all safety equipment, including eyewash stations and safety showers, are accessible and in good working order.[4][5]

  • Ventilation: Always work in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[3][6]

  • Handling: Avoid generating dust when handling the solid material.[6][8] Use appropriate tools and prevent direct contact with skin and eyes.[3][9]

  • Hygiene: Wash hands thoroughly after handling the chemical.[3] Do not eat, drink, or smoke in the laboratory.[3]

  • Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[3][6]

Spill Management and Disposal Plan
  • Spill Response: In case of a spill, evacuate non-essential personnel from the area.[10] Wearing appropriate PPE, carefully sweep or scoop up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6][10]

  • Waste Collection: All contaminated materials, including gloves, wipes, and disposable lab coats, must be collected in a designated and clearly labeled hazardous waste container.[3]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[9][10] Do not mix with other waste streams unless explicitly permitted.

Visualizing the Safety Workflow

To further clarify the procedural steps for safely handling this compound, the following workflow diagram is provided.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Verify Fume Hood Operation A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Weigh and Handle Solid in Fume Hood C->D E Avoid Dust Generation D->E F Transfer to Reaction Vessel E->F G Clean Work Area F->G H Segregate Contaminated Waste G->H I Dispose of Hazardous Waste per Institutional Guidelines H->I J Doff PPE and Wash Hands I->J

Caption: A streamlined workflow for the safe handling and disposal of this compound.

By integrating these safety measures into your standard operating procedures, you can create a robust safety culture and minimize the risks associated with this chemical.

References

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3-bromo-N-methyl-2-nitroaniline

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